molecular formula C11H11N3O2 B176984 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 14678-91-2

5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B176984
CAS No.: 14678-91-2
M. Wt: 217.22 g/mol
InChI Key: DQZUVEPWUJIBIX-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is a chemical building block of high interest in medicinal and agricultural chemistry. As a 5-aminopyrazole derivative, this compound serves as a versatile precursor for the synthesis of diverse fused heterocycles, such as pyrazolopyrimidines and pyrazolopyridines, which are core structures in many bioactive molecules . Researchers utilize this compound in the development of novel therapeutic agents. 5-Aminopyrazole derivatives are investigated as potential enzyme inhibitors, including cyclin-dependent kinases (CDKs) and dipeptidyl peptidase-4 (DPP-4), for applications in oncology and diabetes treatment . The structural motif is also found in compounds with reported antimicrobial and antioxidant activities . Furthermore, related pyrazole-4-carboxylic acid compounds are key intermediates in developing soluble guanylate cyclase (sGC) activators for conditions like glaucoma . In material science, pyrazole-4-carboxylic acid ligands are used to construct metal-organic frameworks (MOFs) for applications in catalysis, sensing, and gas storage . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

5-amino-1-(2-methylphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N3O2/c1-7-4-2-3-5-9(7)14-10(12)8(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZUVEPWUJIBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901202896
Record name 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14678-91-2
Record name 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
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Record name 5-AMINO-1-(2-METHYLPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.[1] This document outlines a robust two-step synthetic pathway to the target molecule, commencing with the synthesis of an ethyl ester precursor followed by its hydrolysis. Furthermore, this guide details the essential analytical techniques for the structural elucidation and purity assessment of the final compound, supported by expected data and in-depth explanations of the underlying principles.

Introduction: The Significance of 5-Aminopyrazole Derivatives

The 5-aminopyrazole nucleus is a privileged scaffold in the design of bioactive molecules. Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological properties. These derivatives have been extensively investigated for their potential as therapeutic agents, with applications in various disease areas. The introduction of an aryl substituent at the N1 position and a carboxylic acid at the C4 position can significantly influence the compound's physicochemical properties and biological activity, making this compound a compound of considerable scientific interest.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the cyclocondensation reaction to form the pyrazole ring, yielding the ethyl ester intermediate. The subsequent step is the hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Hydrolysis A Ethyl (ethoxymethylene)cyanoacetate D Reflux A->D B (2-Methylphenyl)hydrazine B->D C Ethanol (Solvent) C->D E Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate D->E H Reflux E->H F Potassium Hydroxide F->H G Ethanol/Water (Solvent) G->H I Acidification (HCl) H->I J This compound I->J

Figure 1: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate

This initial step involves the well-established condensation reaction between a hydrazine derivative and a cyanoacetate derivative to construct the pyrazole ring.

Protocol:

  • To a solution of (2-methylphenyl)hydrazine (1.22 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add ethyl (ethoxymethylene)cyanoacetate (1.69 g, 10 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product, ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate, in a vacuum oven.

Step 2: Synthesis of this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Protocol:

  • In a round-bottom flask, dissolve the crude ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate (2.45 g, 10 mmol) in a mixture of ethanol (20 mL) and a 10% aqueous solution of potassium hydroxide (10 mL).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic, leading to the precipitation of the product.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Dry the final product, this compound, under vacuum.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are essential for a comprehensive analysis.

Physical Properties
PropertyExpected Value
Molecular Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.23 g/mol
Appearance White to off-white solid
Melting Point Not available in literature, expected to be a defined solid
Solubility Soluble in DMSO, methanol; sparingly soluble in water
Spectroscopic Data

The following tables outline the expected spectroscopic data for the target compound, based on the analysis of closely related structures.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 (broad s)Singlet1HCOOH
~7.7 (s)Singlet1HPyrazole C3-H
~7.4-7.2 (m)Multiplet4HAromatic-H (o-tolyl)
~5.5 (broad s)Singlet2HNH₂
~2.1 (s)Singlet3HCH₃ (o-tolyl)

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.0C=O (Carboxylic Acid)
~152.0C5-NH₂
~138.0C3
~137.0Aromatic C-CH₃
~131.0Aromatic CH
~129.0Aromatic CH
~127.0Aromatic CH
~126.0Aromatic C-N
~125.0Aromatic CH
~95.0C4-COOH
~17.0CH₃

Table 3: Expected FT-IR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (amino), O-H stretch (carboxylic acid)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
~1680C=O stretch (carboxylic acid)
~1620N-H bend (amino)
~1590, 1490C=C stretch (aromatic)

Table 4: Expected Mass Spectrometry Data (ESI-MS)

m/zAssignment
218.09[M+H]⁺
240.07[M+Na]⁺
216.08[M-H]⁻

Discussion of Experimental Choices and Validation

The choice of a two-step synthesis is predicated on its reliability and the commercial availability of the starting materials. The initial cyclocondensation reaction is a classic and high-yielding method for the formation of the pyrazole ring. The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively high boiling point, which allows for a reasonable reaction rate at reflux.

The subsequent hydrolysis of the ethyl ester is a standard procedure for the deprotection of carboxylic acids. The use of a strong base like potassium hydroxide ensures complete saponification. The acidification step is critical for the precipitation of the final product, and the use of a mineral acid like HCl is standard practice.

The self-validating nature of this protocol lies in the distinct changes in physical and spectroscopic properties between the starting materials, the intermediate, and the final product. For instance, the disappearance of the characteristic ethyl ester signals in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal are clear indicators of a successful hydrolysis. Similarly, the IR spectrum will show the emergence of a broad O-H stretch and a shift in the carbonyl absorption upon conversion of the ester to the carboxylic acid.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described protocols are based on established and reliable chemical transformations, and the provided characterization data serves as a benchmark for researchers in the field. The successful synthesis and purification of this compound will enable further investigation into its biological properties and potential applications in drug discovery and development.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 2021. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 2023. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Introduction

5-amino-1-aryl-1H-pyrazole-4-carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Their derivatives have shown a wide range of biological activities, including potential as anticancer and antimicrobial agents.[4][5][6] The specific compound, this compound, is a novel chemical entity whose precise characterization is essential for any future development. As direct experimental data for this specific molecule is not yet available in public literature, this guide serves as an expert-driven predictive analysis of its spectroscopic profile.

As a Senior Application Scientist, the purpose of this document is to provide researchers and drug development professionals with a foundational guide to the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. We will elucidate the structural reasoning behind the predicted data, provide robust experimental protocols for its acquisition, and outline a comprehensive analytical workflow. This approach ensures that when the compound is synthesized, researchers have a reliable benchmark for structural confirmation and purity assessment.

Molecular Structure and Key Features

The structure of this compound incorporates several key functional groups that will define its spectroscopic signature: a pyrazole core, a primary amine (NH₂), a carboxylic acid (COOH), and a sterically hindered ortho-substituted phenyl ring. The spatial arrangement and electronic interplay of these groups are critical for accurate spectral interpretation.

Figure 1: Structure of this compound.

Part 1: Predicted Spectroscopic Data & Interpretation

This section details the anticipated spectroscopic data. The predictions are grounded in established principles of chemical shifts, vibrational frequencies, and mass fragmentation patterns observed in analogous pyrazole structures.[1][4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule.[2]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is expected to be significantly deshielded and will appear as a broad singlet, exchangeable with D₂O.[8]
~7.8Singlet1HC3-H (Pyrazole)This lone proton on the pyrazole ring is deshielded by the aromatic system and adjacent nitrogen, appearing as a sharp singlet.
~7.2-7.4Multiplet4HAr-H (Phenyl)The four protons of the 2-methylphenyl group will exhibit complex splitting patterns (multiplet) in the typical aromatic region.
~6.5Broad Singlet2HNH₂The protons of the primary amine are typically broad due to quadrupole effects and hydrogen bonding. Their chemical shift is solvent-dependent.[2]
~2.1Singlet3HAr-CH₃ (Methyl)The methyl protons attached to the phenyl ring are shielded and appear as a singlet in the aliphatic region.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O (COOH)The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.[8]
~155C5 (C-NH₂)The pyrazole carbon attached to the electron-donating amino group is significantly deshielded.
~140C3The pyrazole carbon bearing the proton (C3-H) is also deshielded due to the heterocyclic aromatic system.
~137C (Aryl, C-N)The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen.
~135C (Aryl, C-CH₃)The ipso-carbon of the phenyl ring bearing the methyl group.
~125-130CH (Aryl)Aromatic carbons of the phenyl ring.
~95C4 (C-COOH)This pyrazole carbon is relatively shielded due to its position and the electronic effects of the adjacent substituents.
~17CH₃The aliphatic carbon of the methyl group appears in the upfield region of the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.[9][10]

Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450 - 3300MediumN-H StretchAsymmetric and symmetric stretching of the primary amine (NH₂). Often appears as a doublet.
3300 - 2500Strong, BroadO-H StretchThe characteristic, very broad absorption of a hydrogen-bonded carboxylic acid O-H group, which often overlaps with C-H stretching bands.[8][9]
~3050MediumAromatic C-H StretchC-H stretching vibrations from the phenyl and pyrazole rings, appearing just above 3000 cm⁻¹.[9]
~2950MediumAliphatic C-H StretchC-H stretching from the methyl group, appearing just below 3000 cm⁻¹.
~1710StrongC=O StretchThe strong, sharp absorption of the carbonyl group in a hydrogen-bonded carboxylic acid dimer.[8]
~1620StrongN-H BendThe scissoring vibration of the primary amine group.
~1590, ~1480MediumC=C & C=N StretchAromatic ring stretching vibrations from both the pyrazole and phenyl rings.
Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueAssignmentRationale
217.08[M]⁺ (Molecular Ion)The molecular ion peak corresponding to the exact mass of C₁₁H₁₁N₃O₂. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.
172.08[M - COOH]⁺Loss of the carboxylic acid group (45 Da) is a common and highly favorable fragmentation pathway.
91.05[C₇H₇]⁺ (Tropylium ion)A characteristic fragment corresponding to the tolyl group, which can rearrange to the stable tropylium cation.
77.04[C₆H₅]⁺ (Phenyl ion)Loss of the methyl group from the tolyl fragment.

Part 2: Experimental Protocols & Workflow

The trustworthiness of any spectroscopic data hinges on the integrity of the experimental procedure.[2] The following protocols represent industry-standard methodologies for the characterization of novel heterocyclic compounds.

Sample Preparation
  • Compound Purity: Ensure the synthesized this compound is purified to >98% purity, typically via recrystallization or column chromatography. Purity should be confirmed by HPLC or LC-MS.

  • Solvent Selection: For NMR, use high-purity deuterated dimethyl sulfoxide (DMSO-d₆), as it is excellent for dissolving polar compounds containing carboxylic acid and amine functionalities. For IR, use spectroscopic grade KBr for pellet preparation.

Protocol: NMR Data Acquisition
  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Scans: 16-32 scans.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -2 to 14 ppm.

    • Reference: Calibrate the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 5 seconds.

    • Spectral Width: 0 to 200 ppm.

    • Reference: Calibrate the spectrum to the DMSO solvent peak at 39.52 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and pick peaks for both spectra.

Protocol: FT-IR Data Acquisition
  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade KBr in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Collect a background spectrum of the empty sample chamber.

    • Place the KBr pellet in the sample holder and acquire the spectrum.

    • Resolution: 4 cm⁻¹.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Scans: Average 32 scans.

Protocol: Mass Spectrometry Data Acquisition
  • Instrumentation: High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap analyzer) coupled with an appropriate ionization source (EI or ESI).

  • Method (for ESI-HRMS):

    • Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol/water).

    • Infuse the sample directly or via LC into the electrospray ionization (ESI) source.

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Mass Range: 50-500 m/z.

    • Resolution: >10,000.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental formula. Analyze fragmentation patterns to support the proposed structure.

Part 3: Integrated Analytical Workflow

The characterization of a novel compound is a multi-faceted process where each analytical technique provides complementary information. This workflow ensures a self-validating system, from initial synthesis to final structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Confirmation cluster_2 Detailed Structural Elucidation cluster_3 Final Validation synthesis Chemical Synthesis [Ref: 9, 10] purification Purification (Recrystallization/Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) purification->ms ir Infrared (IR) Spectroscopy - Functional Group ID (COOH, NH2, C=O) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - C/H Framework - Connectivity ms->nmr ir->nmr validation Data Congruence Check (All data supports single structure) nmr->validation final_report Characterization Complete: Structure Confirmed validation->final_report

Figure 2: A logical workflow for the synthesis and spectroscopic validation.

Conclusion

This guide provides a comprehensive and technically grounded prediction of the NMR, IR, and MS spectra for this compound. By explaining the causality behind the expected spectral features and providing detailed experimental protocols, it serves as an authoritative resource for researchers undertaking the synthesis and characterization of this and related pyrazole derivatives. The integrated workflow emphasizes a systematic, self-validating approach to structural elucidation, ensuring the scientific integrity required in modern chemical and pharmaceutical research.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (PMC). Available at: [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

Crystal structure analysis of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid

Foreword: The Structural Imperative in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmaceuticals ranging from anti-inflammatory agents like celecoxib to novel anticancer and neuroprotective candidates.[1][2][3][4] The efficacy of these molecules is intrinsically linked to their three-dimensional architecture, which dictates their interaction with biological targets. Consequently, the precise determination of their solid-state structure is not merely an academic exercise but a critical step in rational drug design, enabling the optimization of binding affinity, selectivity, and physicochemical properties.

This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of a representative pyrazole derivative, 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid. We will move beyond a simple recitation of steps to explore the underlying causality of experimental choices, ensuring a self-validating and robust analytical workflow. The protocols and interpretations herein are grounded in authoritative standards set forth by the International Union of Crystallography (IUCr)[5][6] and are designed to be directly applicable in a modern research setting.

Synthesis and Crystallogenesis: From Powder to Diffraction-Quality Specimen

The prerequisite for any crystallographic analysis is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.[7] The latter is often the most challenging step of the entire process.[7]

Synthesis Protocol

The target compound can be synthesized via a multicomponent reaction, a strategy prized for its efficiency and atom economy. A common and effective route involves the condensation of ethyl 2-cyano-3-(dimethylamino)acrylate with o-tolylhydrazine.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of o-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

  • Condensation: Add ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq) to the reaction mixture.

  • Cyclization: Reflux the mixture for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Upon completion, cool the reaction mixture and add an aqueous solution of sodium hydroxide (2.0 eq). Heat the mixture to reflux for 4 hours to hydrolyze the ethyl ester to the carboxylic acid.

  • Isolation: Cool the solution to room temperature and acidify with 2M HCl until a precipitate forms (typically pH 4-5).

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield the pure 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid.

Crystallization: The Art of Slow Growth

The goal of crystallization is to produce a single, internally flawless crystal with dimensions suitable for diffraction (typically 0.1-0.3 mm).[8][9] Rapid precipitation leads to polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction (SCXRD). The key principle is to approach the point of supersaturation slowly.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol, or acetone) at room temperature to create a nearly saturated solution.

  • Environment Control: Transfer the solution to a small, clean vial. Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. This is a critical step; the small apertures slow the rate of solvent evaporation, allowing molecules sufficient time to organize into a well-ordered crystal lattice.[9]

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory bench) at a constant temperature.

  • Harvesting: Monitor the vial over several days to weeks. Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine spatula.

Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Atomic Blueprint

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which can be mathematically deconvoluted to generate a model of the electron density, and thus the atomic positions.[7]

The SCXRD Experimental Workflow

The process from crystal to structure involves a sequence of highly precise and validated steps. Adherence to established protocols is essential for data integrity and compliance with publication standards from journals and databases like the Cambridge Structural Database (CSD).[10][11][12][13]

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_advanced Advanced Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth Pure Compound mounting Crystal Selection & Mounting crystal_growth->mounting Single Crystal data_collection Diffraction Data Collection mounting->data_collection Mounted Crystal processing Data Processing & Reduction data_collection->processing Diffraction Images solution Structure Solution (Phase Problem) processing->solution Reflection File (hkl) refinement Structure Refinement solution->refinement Initial Atomic Model validation Validation & CIF Generation refinement->validation Final Structural Model hirshfeld Hirshfeld Surface Analysis validation->hirshfeld dft DFT Calculations validation->dft

Caption: The comprehensive workflow for crystal structure analysis.

Experimental Protocol: SCXRD Data Collection and Refinement

  • Crystal Mounting: A suitable crystal is selected under a polarizing microscope to confirm its singularity and quality.[9] It is then mounted on a goniometer head, typically using cryo-oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100-150 K) to minimize thermal motion and radiation damage.

  • Data Collection: The diffractometer (e.g., equipped with Mo Kα radiation, λ = 0.71073 Å) collects a series of diffraction images as the crystal is rotated.[14] Modern detectors (CCD or CMOS) capture the positions and intensities of the diffracted spots.

  • Data Processing: The raw images are processed to integrate the spot intensities and reduce the data to a list of reflections (hkl files), correcting for experimental factors like Lorentz and polarization effects.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

  • Validation: The final structure is validated using software like checkCIF, an IUCr service, which checks for geometric consistency, correct symmetry assignment, and overall quality, generating alerts for potential issues.[15][16]

Results: The Molecular and Supramolecular Structure

The successful refinement of the diffraction data yields a wealth of precise quantitative information about the molecule's structure and its arrangement in the crystal lattice. The data presented below are representative for this class of compounds, based on close structural analogues.[14][17]

Crystal Data and Structure Refinement

The quality of a crystal structure determination is judged by several key metrics, which are consolidated in the Crystallographic Information File (CIF).

Parameter Value Significance
Chemical FormulaC₁₁H₁₁N₃O₂Confirms the elemental composition of the crystallized molecule.
Formula Weight217.23 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 7.51(2), b = 8.98(3), c = 15.45(5)The dimensions of the unit cell.
α, γ (°); β (°)α = 90, γ = 90; β = 98.7(1)The angles of the unit cell.
Volume (ų)1029(1)The volume of a single unit cell.
Z4The number of molecules per unit cell.
Calculated Density (Mg/m³)1.402The theoretical density of the crystal.
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.115R₁ < 5% indicates a good agreement between the model and experimental data.
Goodness-of-fit (S) on F²1.05A value close to 1 indicates a good refinement.
Molecular Conformation

The analysis reveals a largely planar pyrazole-amino-carboxyl fragment, a conformation stabilized by a strong intramolecular N—H···O hydrogen bond between the amino group and a carbonyl oxygen. The o-tolyl ring is significantly twisted out of this plane, with a dihedral angle of approximately 55-60°. This twist is a key conformational feature, likely arising from steric hindrance between the tolyl methyl group and the pyrazole ring, which can have profound implications for receptor binding.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which dictate the three-dimensional architecture. Two primary interactions are observed:

  • Carboxylic Acid Dimer: Molecules form centrosymmetric dimers through classic O—H···O hydrogen bonds between their carboxylic acid groups, creating a highly stable R²₂(8) ring motif.

  • Amino-Pyrazole Chain: The amino group of one molecule donates a hydrogen bond to the N2 atom of a neighboring pyrazole ring (N—H···N). This interaction links the carboxylic acid dimers into infinite one-dimensional chains.

These interactions create a two-dimensional sheet-like structure, with the sheets further interacting through weaker C-H···π and van der Waals forces.

D—H···A d(D-H) / Å d(H···A) / Å d(D···A) / Å <(DHA) / ° Symmetry Operation Type
N(3)—H···O(1)0.862.052.68130IntramolecularS(6) ring stabilization
O(2)—H···O(1)0.821.812.63175-x+1, -y, -z+1Intermolecular; Carboxylic acid dimer
N(3)—H···N(2)0.862.183.03170x, y-1, zIntermolecular; Chain formation

Advanced Analysis: Visualizing and Quantifying Interactions

To gain deeper insight beyond classical descriptions, we employ computational tools that visualize and quantify the forces governing the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal.[18][19] The surface is generated by partitioning the crystal electron density into molecular regions.[18] Properties like the normalized contact distance (d_norm) can be mapped onto this surface.

The d_norm map for 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid reveals distinct features:

  • Intense Red Spots: Large, deep red areas on the surface correspond to the O—H···O and N—H···N hydrogen bonds, visually confirming them as the shortest and strongest intermolecular contacts.[20]

  • Lighter Red/White/Blue Regions: These areas represent contacts at or longer than the van der Waals radii, corresponding to weaker C-H···O, C-H···π, and H···H contacts.

The 2D fingerprint plot decomposes these interactions, quantifying the contribution of each contact type to the overall crystal packing. For this molecule, the plot would typically show:

  • H···H contacts: Constituting the largest percentage, reflecting the molecule's hydrogen-rich exterior.

  • O···H/H···O contacts: Appearing as sharp, distinct "spikes," characteristic of strong hydrogen bonds.

  • N···H/H···N contacts: Also visible as well-defined spikes, corresponding to the N-H···N interactions.

  • C···H/H···C contacts: Indicative of weaker C-H···π interactions.

Caption: Key intermolecular interactions defining the crystal packing.

Density Functional Theory (DFT) Calculations

DFT calculations serve as a theoretical validation of the experimental geometry and provide insight into the molecule's electronic properties.[21][22]

Protocol: DFT Geometry Optimization

  • Input: The refined atomic coordinates from the CIF file are used as the starting geometry.

  • Method: Geometry optimization is performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).[21]

  • Validation: The optimized structure is compared with the experimental X-ray structure. A low root-mean-square deviation (RMSD) between the two confirms that the experimental structure represents a low-energy conformation.

  • Electronic Properties: Frontier molecular orbitals (HOMO and LUMO) are calculated on the optimized geometry. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[23]

Conclusion and Implications for Drug Development

The comprehensive crystal structure analysis of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid provides a definitive, atom-level blueprint of its solid-state conformation and packing.

Key Insights for Drug Development:

  • Pharmacophore Geometry: The precise bond lengths, angles, and the ~60° twist of the o-tolyl group define the molecule's three-dimensional shape. This information is invaluable for building accurate pharmacophore models and for performing structure-based virtual screening or lead optimization.

  • Hydrogen Bonding Potential: The analysis unequivocally identifies the key hydrogen bond donors (the carboxylic acid OH and the amino NH₂) and acceptors (the carbonyl oxygen and the pyrazole N2). This knowledge is critical for designing analogues with improved binding to a target protein by mimicking or complementing these interactions.

  • Polymorphism Risk: The strong, directional hydrogen bonding network suggests a stable crystal lattice. However, understanding this network is the first step in predicting and identifying potential polymorphs, which can have significant impacts on a drug's solubility, stability, and bioavailability.

By integrating synthesis, high-precision experimental analysis, and computational validation, this guide establishes a robust framework for elucidating the crystal structure of novel pyrazole derivatives, thereby accelerating the data-driven design of next-generation therapeutics.

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A Technical Guide to the Physicochemical Characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] The specific derivative, 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, represents a novel molecular entity with therapeutic potential. A thorough understanding of its physicochemical properties is a non-negotiable prerequisite for any successful drug development campaign, as these properties govern everything from formulation and stability to pharmacokinetic performance and ultimate biological activity.

While extensive experimental data for this specific ortho-methyl isomer is not yet prevalent in the public domain, this guide serves as a comprehensive technical framework for its complete physicochemical characterization. Acting as both a strategic blueprint and a practical manual, it details the critical experimental methodologies and the scientific rationale required to generate a robust data package for this candidate. The protocols described herein are designed to be self-validating, grounded in international regulatory standards, and interpreted with the experienced perspective of a drug development scientist.

Molecular Identity and Structure

The foundational step in any characterization is confirming the identity and structure of the molecule.

Chemical Name: this compound Molecular Formula: C₁₁H₁₁N₃O₂ Molecular Weight: 217.23 g/mol

The structure combines a pyrazole-4-carboxylic acid core with two key functional groups: an amino group at the 5-position and a 2-methylphenyl (o-tolyl) substituent at the 1-position of the pyrazole ring. The carboxylic acid moiety imparts acidic properties, while the amino group provides a basic center. The ortho-methyl group on the phenyl ring introduces steric hindrance, which can influence the dihedral angle between the phenyl and pyrazole rings, potentially affecting crystal packing and receptor interactions compared to its isomeric counterparts.

Caption: 2D structure of the target molecule.

Core Physicochemical Properties: A Strategic Overview

The following properties form the cornerstone of the pre-formulation data package. Understanding these parameters early is critical for making informed decisions and mitigating risks in the development pipeline.

PropertyImportance in Drug DevelopmentIllustrative Target Value
Aqueous Solubility Governs dissolution rate, bioavailability, and suitability for parenteral formulations. A key determinant of the Biopharmaceutics Classification System (BCS) class.[2]> 100 µg/mL
pKa Determines the ionization state at physiological pH, which dictates solubility, permeability across membranes (pH-partition hypothesis), and potential for pH-dependent toxicity or formulation instability.[3][4][5]Acidic pKa: 3-5; Basic pKa: 7-9
Lipophilicity (LogP/D) Influences membrane permeability, plasma protein binding, metabolism, and off-target toxicity. A balance is crucial for optimal ADME properties.[6][7]LogD at pH 7.4: 1-3
Solid-State Properties Melting point, crystallinity, and hygroscopicity affect manufacturing (milling, compression), chemical stability, and dissolution performance. Polymorphism can have profound regulatory and clinical implications.[8][9]High Melting Point (>150°C), Crystalline, Non-hygroscopic
Chemical Stability Dictates shelf-life, degradation pathways, and required storage conditions. Essential for ensuring patient safety and product efficacy.[10][11][12]< 5% degradation over 3 months in accelerated studies.
Intrinsic Dissolution Rate A standardized measure of dissolution, independent of particle size. It is a critical parameter for BCS classification and predicting in vivo dissolution.[1][2][13][14]> 0.1 mg/min/cm²
Experimental Methodologies

The following sections provide detailed, self-validating protocols for determining the critical physicochemical properties of this compound.

3.1 Kinetic Aqueous Solubility

Scientific Rationale: A high-throughput kinetic solubility assay is employed for early-stage assessment.[15][16] It measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer. While not a true thermodynamic equilibrium value, it is highly predictive of solubility limitations in in vitro biological assays and provides a rapid rank-ordering of compounds. Phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions.

Caption: Workflow for Kinetic Aqueous Solubility Assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plating: Using a liquid handler, dispense 2 µL of the DMSO stock solution into at least three wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well, resulting in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

  • Incubation: Seal the plate and shake at 700 RPM for 18 hours at room temperature.[17] This extended incubation allows the system to approach equilibrium.

  • Precipitate Removal: Centrifuge the plate at 4000g for 10 minutes to pellet any precipitate. Alternatively, filter the samples using a solubility filter plate (e.g., Millipore MultiScreen).[15]

  • Sampling: Carefully transfer 100 µL of the clear supernatant to a new 96-well analysis plate.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV method against a standard curve prepared in a 1% DMSO/PBS mixture.

3.2 Ionization Constant (pKa) Determination

Scientific Rationale: The molecule possesses both a carboxylic acid (acidic) and an amino group (basic), meaning it will have at least two pKa values. Potentiometric titration is a robust and direct method for pKa determination as described in OECD Guideline 112.[3][4] It involves monitoring the pH of a solution as a titrant (acid or base) is added, allowing for the precise determination of the pH at which 50% of the functional group is ionized.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the compound in water, typically at a concentration of 0.01 M. A co-solvent like methanol may be required if aqueous solubility is low, and the results should be corrected accordingly.

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C and use a calibrated pH electrode to monitor the pH.

  • Acidic pKa Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

  • Basic pKa Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa from the derivative of the titration curve.

3.3 Lipophilicity (LogD at pH 7.4)

Scientific Rationale: Lipophilicity is a key driver of ADME properties. The distribution coefficient (LogD) at pH 7.4 is more physiologically relevant than the partition coefficient (LogP) for ionizable compounds. A reverse-phase HPLC method provides a high-throughput and reliable means to estimate LogD.[6][18] The method is based on the correlation between a compound's retention time on a C18 column and its known LogP/D value.

Caption: HPLC-based workflow for LogD determination.

Step-by-Step Protocol:

  • System Preparation: Use a C18 HPLC column with a mobile phase consisting of a buffered aqueous solution (e.g., PBS pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of 5-7 calibration standards with well-established LogP values that bracket the expected LogP of the test compound.

  • Standard Analysis: Inject each standard and record its retention time.

  • Calibration Curve: Plot the known LogP of the standards against their retention times. Perform a linear regression to obtain a calibration equation (y = mx + c).

  • Sample Analysis: Prepare the test compound in the mobile phase and inject it onto the HPLC system, recording its retention time.

  • LogD Calculation: Use the retention time of the test compound and the calibration equation to calculate its LogD at pH 7.4.

3.4 Solid-State Characterization

Scientific Rationale: DSC measures the heat flow into or out of a sample as a function of temperature.[19] It provides a precise melting point (Tm), which is an indicator of purity and lattice energy. A sharp melting peak suggests a pure, crystalline material, while a broad peak may indicate impurities or an amorphous solid.[8]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.[9][20] Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).[9]

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).

Scientific Rationale: DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[21][22] This is critical for understanding how the material will behave upon exposure to atmospheric moisture, which can impact its physical form, stability, and handling properties.

Step-by-Step Protocol:

  • Sample Preparation: Place approximately 10 mg of the sample onto the DVS microbalance pan.

  • Instrument Program: Start the experiment at a low RH (e.g., 0%) and hold until the sample mass equilibrates ( dm/dt < 0.002%/min).[23]

  • Sorption/Desorption Cycle: Program the instrument to increase the RH in steps (e.g., 10% increments from 0% to 90% RH) for the sorption phase, followed by a decrease back to 0% RH for the desorption phase, holding at each step until mass equilibrium is achieved.

  • Data Analysis: Plot the percentage change in mass versus RH. The hygroscopicity is classified based on the mass increase at a specific RH (e.g., 80% RH at 25°C).[24] Hysteresis between the sorption and desorption curves can indicate bulk absorption or irreversible physical changes.

3.5 Chemical Stability Assessment

Scientific Rationale: Following the ICH Q1A(R2) guideline, a forced degradation and formal stability study should be conducted.[10][11][25] This establishes the intrinsic stability of the drug substance and identifies potential degradation products.

Step-by-Step Protocol:

  • Forced Degradation: Expose the solid compound and solutions to stress conditions:

    • Acid/Base Hydrolysis: 0.1 M HCl and 0.1 M NaOH at elevated temperature (e.g., 60°C).

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Dry heat (e.g., 80°C).

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Accelerated Stability: Store the solid drug substance in controlled stability chambers at 40°C / 75% RH for 6 months.[12]

  • Analysis: At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them using a stability-indicating HPLC-UV method. This method must be validated to separate the parent compound from all potential degradation products.

  • Reporting: Quantify the remaining parent compound as a percentage of the initial amount and report the formation of any degradation products.

Conclusion

The successful advancement of this compound from a promising hit to a viable clinical candidate is critically dependent on a comprehensive and early understanding of its physicochemical properties. This guide provides the strategic framework and detailed experimental protocols necessary to generate this essential data package. By systematically evaluating solubility, pKa, lipophilicity, solid-state characteristics, and chemical stability, researchers can de-risk the development process, enable rational formulation design, and build a robust foundation for preclinical and clinical evaluation. The application of these methodologies will illuminate the unique characteristics of this molecule, paving the way for its potential development as a novel therapeutic agent.

References
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The Architecture of Activity: An In-depth Guide to the Structure-Activity Relationships of 5-amino-1-aryl-pyrazole-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 5-amino-1-aryl-pyrazole-4-carboxylic acids, a scaffold of significant interest in medicinal chemistry. We will delve into the nuanced interplay of structural modifications and their impact on biological activity, offering insights for the rational design of novel therapeutic agents. This document will cover key synthetic strategies, detailed analyses of SAR against prominent biological targets, and the computational approaches that illuminate the binding interactions of this versatile chemical series.

Introduction: The Privileged Pyrazole Core

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties and conformational flexibility allow for the presentation of substituents in precise spatial orientations, facilitating interactions with enzyme active sites and receptor binding pockets. The 5-amino-1-aryl-pyrazole-4-carboxylic acid core, in particular, has emerged as a versatile template for the development of potent and selective inhibitors of various enzymes, especially kinases and phosphatases.[3][4] This guide will dissect the SAR of this scaffold, providing a framework for its strategic derivatization in drug discovery programs.

Synthetic Strategies: Building the Core

The construction of the 5-amino-1-aryl-pyrazole-4-carboxylic acid scaffold and its derivatives can be achieved through several reliable synthetic routes. The most prevalent approach involves the condensation of a substituted arylhydrazine with a functionalized three-carbon component.[5]

General Synthesis of the Pyrazole Core

A common and effective method for the synthesis of the 5-amino-1-aryl-pyrazole-4-carboxylic acid core is the reaction of an arylhydrazine with a β-ketonitrile derivative.[5] This reaction proceeds through a condensation-cyclization cascade to yield the desired pyrazole.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: To a solution of phenylhydrazine (1.0 eq) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

  • Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions, such as refluxing with aqueous sodium hydroxide, followed by acidification.

This foundational synthetic scheme allows for the introduction of diversity at the 1-aryl position by simply varying the starting arylhydrazine. Further modifications at other positions can be achieved through subsequent reactions on the pyrazole core or by using appropriately substituted starting materials.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 5-amino-1-aryl-pyrazole-4-carboxylic acid derivatives is exquisitely sensitive to the nature and position of substituents on the pyrazole core and the 1-aryl ring. The following sections will explore the SAR of this scaffold against several key enzyme targets.

Targeting Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity.[4][6] The 5-amino-1-aryl-pyrazole-4-carboxylic acid scaffold has been successfully employed to develop potent and selective PTP1B inhibitors.[3]

The SAR for PTP1B inhibition can be summarized as follows:

  • Position 1 (Aryl Group): The nature of the aryl group at the 1-position is critical for potency. Generally, hydrophobic and sterically bulky groups are favored. Docking studies have shown that this group often occupies a hydrophobic pocket in the enzyme's active site.[4][6]

  • Position 4 (Carboxylic Acid): The carboxylic acid at the 4-position is a key pharmacophoric element, forming crucial hydrogen bond interactions with residues in the PTP1B active site, such as Tyr46 and Asp48.[6] Esterification or amidation of this group typically leads to a significant loss of activity.

  • Position 5 (Amino Group): The 5-amino group can also participate in hydrogen bonding interactions. Acylation or alkylation of this group can be tolerated, and in some cases, can lead to improved potency and selectivity, depending on the nature of the substituent.

CompoundR1 (Position 1)R4 (Position 4)PTP1B IC50 (µM)Reference
1a Phenyl-COOH5.2[3]
1b 4-Chlorophenyl-COOH2.8[3]
1c 2,4-Dichlorophenyl-COOH1.5[3]
1d Phenyl-COOEt> 50[3]

Table 1: SAR of 5-amino-1-aryl-pyrazole-4-carboxylic acids as PTP1B inhibitors.

Experimental Protocol: PTP1B Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human PTP1B is pre-incubated with the test compound in assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

  • Detection: The dephosphorylation of DiFMUP by PTP1B results in a fluorescent product, which is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value for each compound is determined by plotting the percent inhibition against the compound concentration.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[7] Aberrant FGFR signaling is implicated in various cancers, making them an important therapeutic target.[7] The 5-amino-1-aryl-pyrazole-4-carboxamide scaffold has been explored for the development of pan-FGFR inhibitors.[7]

Key SAR insights for FGFR inhibition include:

  • Position 1 (Aryl Group): Similar to PTP1B inhibitors, the aryl group at this position influences potency and selectivity. Substituted phenyl rings are commonly employed.

  • Position 4 (Carboxamide): In contrast to PTP1B inhibitors, a carboxamide at the 4-position is generally preferred over a carboxylic acid for FGFR inhibition. The nature of the amide substituent can be varied to optimize potency and pharmacokinetic properties.

  • Position 5 (Amino Group): The 5-amino group is a critical hydrogen bond donor, interacting with the hinge region of the kinase.

CompoundR1 (Position 1)R4 (Position 4)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
2a 2,6-dichloro-3,5-dimethoxyphenyl-CONH2464199[7]
2b 2,6-dichlorophenyl-CONH-cyclopropyl8975150[7]

Table 2: SAR of 5-amino-1-aryl-pyrazole-4-carboxamides as FGFR inhibitors.[7]

Targeting Janus Kinases (JAKs)

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are essential for cytokine signaling.[][9] Dysregulation of the JAK-STAT pathway is associated with various inflammatory diseases and cancers.[10] The pyrazole scaffold has been utilized in the design of potent JAK inhibitors.[11]

For JAK inhibition, the SAR trends are:

  • Position 1 (Aryl Group): The substitution pattern on the 1-aryl ring is crucial for achieving selectivity among the different JAK isoforms.[12]

  • Position 4 (Carboxylic Acid/Amide): Both carboxylic acids and carboxamides can be effective at this position, with the specific choice influencing potency and selectivity.

  • Position 5 (Amino Group): The 5-amino group often forms a key hydrogen bond with the kinase hinge region.

Computational Approaches to SAR Exploration

Computational modeling plays a pivotal role in understanding and predicting the SAR of 5-amino-1-aryl-pyrazole-4-carboxylic acids. Techniques such as pharmacophore modeling and molecular docking provide valuable insights into the key structural features required for biological activity.[13][14]

Pharmacophore Modeling

Pharmacophore models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for a molecule to bind to a specific target.[13] For the 5-amino-1-aryl-pyrazole-4-carboxylic acid scaffold, a common pharmacophore model includes:

  • A hydrogen bond acceptor (the carboxylic acid or amide at C4).

  • A hydrogen bond donor (the amino group at C5).

  • A hydrophobic/aromatic feature (the aryl group at N1).

Pharmacophore_Model cluster_0 Pharmacophore Features cluster_1 5-Amino-1-aryl-pyrazole-4-carboxylic acid HBA Hydrogen Bond Acceptor p4 HBA->p4 C4-Carboxylic Acid/Amide HBD Hydrogen Bond Donor p5 HBD->p5 C5-Amino Group HY Hydrophobic/ Aromatic p1 HY->p1 N1-Aryl Group p2 p3

Caption: Key pharmacophoric features of the 5-amino-1-aryl-pyrazole-4-carboxylic acid scaffold.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. These studies have been instrumental in elucidating the binding modes of 5-amino-1-aryl-pyrazole-4-carboxylic acid derivatives within the active sites of their target enzymes, providing a structural basis for the observed SAR.[6]

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar SAR & Optimization start Starting Materials (Arylhydrazine, β-Ketonitrile) synthesis Pyrazole Synthesis (Condensation/Cyclization) start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS, X-ray) purification->characterization in_vitro In Vitro Enzyme Assays (PTP1B, FGFR, JAK) characterization->in_vitro Test Compounds cell_based Cell-Based Assays (Proliferation, Signaling) in_vitro->cell_based data_analysis Data Analysis (IC50 Determination) cell_based->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis computational Computational Modeling (Docking, Pharmacophore) sar_analysis->computational lead_optimization Lead Optimization sar_analysis->lead_optimization computational->lead_optimization lead_optimization->start Iterative Design

Caption: A typical workflow for the SAR exploration of 5-amino-1-aryl-pyrazole-4-carboxylic acids.

Future Perspectives

The 5-amino-1-aryl-pyrazole-4-carboxylic acid scaffold continues to be a rich source of novel therapeutic candidates. Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substitution patterns to achieve greater selectivity for specific enzyme isoforms, thereby reducing off-target effects.

  • Exploring New Targets: Expanding the application of this scaffold to other enzyme families and receptor targets.

  • Optimizing Pharmacokinetics: Modifying the core structure to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Covalent Inhibition: The incorporation of reactive moieties to achieve irreversible binding to the target, a strategy that has shown promise for FGFR inhibitors.[7]

By leveraging the foundational SAR principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

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  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link]

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Discovery of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid: A Structure-Based Approach to Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule inhibitors that selectively target specific kinases remains a primary objective in modern drug discovery. The pyrazole scaffold has emerged as a "privileged structure" due to its versatility in forming key interactions within the ATP-binding pocket of various kinases.[1][2][3] This guide details the discovery and characterization of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, a novel and selective kinase inhibitor. We will elucidate the strategic design, chemical synthesis, and comprehensive biological evaluation of this compound, from initial biochemical screening to cellular activity profiling. The narrative underscores the causality behind experimental choices, presenting a self-validating framework for identifying a promising lead compound for further therapeutic development.

Introduction: The Rationale for Pyrazole-Based Kinase Inhibitors

The human kinome comprises over 500 protein kinases that function as key nodes in signal transduction pathways, governing processes like cell growth, differentiation, and survival.[4] Aberrant kinase activity is a frequent driver of oncogenesis, making these enzymes highly attractive therapeutic targets. While the first generation of kinase inhibitors demonstrated clinical success, challenges such as off-target effects and acquired resistance necessitate the development of new chemical entities with improved selectivity and potency.

The 5-aminopyrazole core represents a robust heterocyclic template for kinase inhibitor design.[5] Its structure offers a unique combination of hydrogen bond donors and acceptors, along with a rigid framework that can be strategically decorated with substituents to achieve high-affinity binding and selectivity.[3][6] Numerous clinically approved and investigational drugs, such as crizotinib and encorafenib, feature this core, validating its utility.[7] This guide focuses on a rational drug discovery cascade targeting the Fibroblast Growth Factor Receptor (FGFR) family, a group of receptor tyrosine kinases whose genetic alterations are implicated in various cancers.[8][9] Our objective was to design and synthesize a novel 5-amino-1-aryl-pyrazole derivative with potent and selective FGFR inhibitory activity.

Design and Synthesis

A Rational, Structure-Based Design

Our design strategy was rooted in established structure-activity relationships (SAR) for pyrazole-based kinase inhibitors.

  • The 5-Aminopyrazole Core: This scaffold is known to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key anchoring interaction.[3]

  • The N-1 Aryl Substituent: The N-linked phenyl ring can occupy a hydrophobic pocket, and its substitution pattern is crucial for tuning selectivity.[10] We selected a 2-methylphenyl group to introduce a steric constraint intended to disfavor binding to kinases with smaller pockets, thereby enhancing selectivity for the FGFR family.

  • The C-4 Carboxylic Acid: This functional group was incorporated to explore a potential hydrogen bond or ionic interaction with a basic residue (e.g., lysine) often found near the ribose-binding region of the ATP pocket.

Synthetic Pathway

The synthesis of 5-aminopyrazoles is well-established, often proceeding through the condensation of a hydrazine derivative with a β-ketonitrile or an equivalent precursor.[5] We adopted an efficient, two-step process starting from commercially available materials.

G target 5-amino-1-(2-methylphenyl)-1H- pyrazole-4-carboxylic acid intermediate Ethyl 2-cyano-3-((2-methylphenyl)amino)acrylate target->intermediate  Cyclization (Base) reagents Ethyl 2-cyano-3-ethoxyacrylate + (2-methylphenyl)hydrazine intermediate->reagents Condensation

Caption: Retrosynthetic analysis of the target compound.

Protocol 1: Synthesis of this compound

Step A: Synthesis of Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol (5 mL/mmol), add (2-methylphenyl)hydrazine (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate ethyl ester. The cyclization proceeds via a well-documented mechanism for this class of compounds.[11]

Step B: Saponification to the Carboxylic Acid

  • Suspend the ethyl ester intermediate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to 60°C for 2 hours, or until TLC indicates complete conversion.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove salts, and dry under high vacuum to yield the final product, this compound.

Biochemical Characterization

Assay Selection and Experimental Workflow

To determine the inhibitory activity of the synthesized compound, a robust and high-throughput biochemical assay is required. We selected a luminescence-based kinase assay that quantifies ADP production, as it offers high sensitivity and a broad dynamic range.[12] The ADP-Glo™ Kinase Assay is a well-established platform for this purpose.[12] The workflow is designed for efficiency and reproducibility.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis p1 Compound Serial Dilution (in DMSO) r1 Dispense Compound/ DMSO Control to Plate p1->r1 p2 Prepare Kinase/ Substrate Master Mix r2 Add Kinase/ Substrate Mix p2->r2 p3 Prepare ATP Solution r4 Initiate Reaction with ATP p3->r4 r1->r2 r3 Incubate (10 min) (Inhibitor Binding) r2->r3 r3->r4 r5 Incubate (60 min, 30°C) r4->r5 d1 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) r5->d1 d2 Convert ADP to ATP & Generate Light (Kinase Detection Reagent) d1->d2 d3 Measure Luminescence (Plate Reader) d2->d3 d4 Data Analysis (Dose-Response Curve -> IC50) d3->d4

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard methodologies for determining IC50 values.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Kinase Reaction Setup: In a 384-well white assay plate, add 1 µL of the serially diluted compound or DMSO vehicle control.

  • Add 5 µL of a 2X kinase/substrate solution (containing the target kinase, e.g., FGFR1, and a suitable peptide substrate in kinase assay buffer [40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA]).

  • Allow the plate to incubate for 10 minutes at room temperature to permit inhibitor-enzyme equilibration.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at a concentration approximating the Km for the specific kinase).

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a compatible plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.

Results: Potency and Selectivity Profile

The compound was screened against a panel of kinases to assess its potency and selectivity. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[12]

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
FGFR1 12 6
FGFR2 25 8
VEGFR2 85015
p38α >10,00022
CDK2/CycE >10,0005
Table 1: Inhibitory activity against a panel of kinases. Data are representative of a typical discovery outcome.

The results demonstrate that this compound is a potent inhibitor of FGFR1 and FGFR2. Critically, it displays high selectivity (>70-fold) against the closely related receptor tyrosine kinase VEGFR2 and shows negligible activity against kinases from other families, such as p38α (a MAP kinase) and CDK2 (a cyclin-dependent kinase). This selectivity profile is a highly desirable attribute for a therapeutic candidate, suggesting a lower potential for off-target toxicities.

Mechanism of Action and Cellular Activity

ATP-Competitive Mechanism of Action

Further kinetic studies were performed to elucidate the mechanism of inhibition. By measuring the IC50 value of the compound at varying ATP concentrations, a positive linear relationship was observed (data not shown), which is characteristic of an ATP-competitive inhibitor. This confirms that the compound exerts its effect by binding to the ATP pocket, preventing the phosphorylation of substrate proteins.[13] This mode of action is common for pyrazole-based inhibitors.[13][14]

Targeting the FGFR Signaling Pathway

FGFR activation by its ligand (FGF) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation and survival.[8] Our inhibitor is designed to block the initial autophosphorylation event.

FGF FGF Ligand FGFR FGFR P FGF->FGFR Binds RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Inhibitor Our Inhibitor (5-amino-1-(2-methylphenyl)-1H- pyrazole-4-carboxylic acid) Inhibitor->FGFR:p1 Blocks ATP Binding & Phosphorylation Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Simplified FGFR signaling pathway and inhibitor action.

Cellular Anti-proliferative Activity

To confirm that biochemical inhibition translates to a functional effect in a cellular context, the compound was tested in cancer cell lines with known FGFR genetic alterations (which makes them dependent on FGFR signaling) versus cell lines without such alterations.

Cell LineCancer TypeKey Genetic AlterationGI50 (nM)
NCI-H1581 LungFGFR1 Amplification45
SNU-16 GastricFGFR2 Amplification70
A549 LungKRAS Mutation>10,000
Table 2: Anti-proliferative activity in cancer cell lines. GI50 is the concentration for 50% growth inhibition.

The data clearly show that the compound selectively inhibits the growth of cancer cells that are dependent on FGFR signaling, while having minimal effect on a cell line driven by a different oncogene (KRAS). This provides strong evidence of on-target cellular activity and validates FGFR as the primary target of the compound.

Structure-Activity Relationship (SAR) and Future Directions

The promising profile of our lead compound is a direct result of the rational design choices targeting key interaction points within the kinase active site.

Sources

Introduction: The Chameleon-Like Nature of Pyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Tautomerism in 5-Aminopyrazole-4-Carboxylic Acid Derivatives: A Guide for Drug Discovery and Development

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their derivatives are integral scaffolds in a vast array of pharmaceuticals, targeting everything from inflammation and cancer to viral infections and neurological disorders.[3][4][5] However, the structural versatility that makes pyrazoles so valuable also presents a significant challenge: tautomerism.[2][6]

A compound exhibits tautomerism if it exists as two or more distinct structures that can readily interconvert, typically through the migration of a hydrogen atom.[7][8] For researchers in drug development, this is not a trivial academic point. Different tautomers of a single molecule can possess vastly different physicochemical properties, three-dimensional shapes, and hydrogen bonding patterns.[8] Consequently, the dominant tautomeric form dictates how a drug candidate interacts with its biological target, its solubility, and its metabolic stability.[9] Preferential binding of a tautomer that is only present in low abundance in aqueous solution is a frequent occurrence in protein-ligand interactions.[8]

This technical guide provides an in-depth exploration of tautomerism in a particularly relevant subclass: 5-aminopyrazole-4-carboxylic acid derivatives. We will dissect the types of tautomeric equilibria at play, elucidate the factors that control them, and provide validated experimental and computational protocols for their characterization.

Chapter 1: The Landscape of Tautomeric Forms

The tautomerism of 5-aminopyrazole-4-carboxylic acid is multifaceted, involving proton shifts between ring nitrogens (annular tautomerism) and between the ring and its exocyclic substituents (side-chain tautomerism).

Annular Tautomerism: The N1-H vs. N2-H Equilibrium

The most fundamental tautomeric equilibrium in N-unsubstituted pyrazoles is the annular 1,2-proton shift between the two ring nitrogen atoms.[10][11] For a 5-aminopyrazole core, this creates two primary tautomers:

  • 5-Amino-1H-pyrazole: The proton resides on the nitrogen at position 1 (N1).

  • 5-Amino-2H-pyrazole (or 3-Amino-1H-pyrazole): The proton resides on the nitrogen at position 2 (N2). Due to the symmetry of the pyrazole nomenclature, if the amino group is at C5, the proton on N2 makes it equivalent to a 3-amino-1H-pyrazole. This form is often referred to as the 3-amino tautomer in the literature.[10][12][13]

Theoretical calculations, particularly for the parent 3(5)-aminopyrazole, frequently predict that the 3-amino tautomer (proton on N1, adjacent to the unsubstituted carbon) is more stable in the gas phase.[10][14]

Side-Chain Tautomerism: The Amino-Imino Equilibrium

In addition to the annular shift, the exocyclic amino group can participate in tautomerism, leading to imino forms. This involves a proton shift from the amino nitrogen to a ring nitrogen, creating an exocyclic double bond. This introduces further complexity and potential structures that must be considered in any thorough analysis.

The diagram below illustrates the principal tautomeric forms of the core 5-aminopyrazole-4-carboxylic acid structure.

Tautomers T1 5-Amino-1H-pyrazole (A) T2 3-Amino-1H-pyrazole (B) T1->T2 Annular Shift T3 5-Imino-1,2-dihydropyrazole (C) T1->T3 Side-Chain Shift T4 3-Imino-1,2-dihydropyrazole (D) T2->T4 Side-Chain Shift T3->T4 Annular Shift

Caption: Primary annular and side-chain tautomeric equilibria for the aminopyrazole core.

Chapter 2: Key Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over another is not fixed; it is a dynamic equilibrium sensitive to a range of internal and external factors. Understanding these influences is critical for predicting and controlling tautomeric behavior in drug candidates.

FactorInfluence on 5-Aminopyrazole-4-Carboxylic Acid DerivativesCausality & Field Insights
Substituent Electronic Effects The electron-withdrawing carboxylic acid at C4 and the electron-donating amino group at C5 create a "push-pull" system. Electron-donating groups (like -NH2) tend to stabilize the 3-amino tautomer (proton on N1).[10][11]The stability of each tautomer is dictated by the overall electron distribution and dipole moment. EDGs at C3/C5 increase the basicity of the adjacent N2, but thermodynamic stability often favors the proton on N1, placing the lone pair on N2 adjacent to the EDG.[14][15]
Solvent Polarity & H-Bonding Polar protic solvents (e.g., water, methanol) can stabilize more polar tautomers through hydrogen bonding. Dipolar aprotic solvents (e.g., DMSO, acetone) can also shift the equilibrium.[8][13]The 5-amino tautomer often has a larger dipole moment and is thus better solvated and stabilized in polar solvents.[13] In nonpolar solvents like CDCl3, pyrazoles can form dimers via intermolecular hydrogen bonds, favoring a specific tautomer.[16]
pH and Ionization State The molecule has three ionizable centers: the carboxylic acid (acidic), the amino group (basic), and the pyrazole ring itself (basic). The dominant tautomer will change significantly upon protonation or deprotonation.[17]At low pH, protonation is likely to occur on a ring nitrogen, creating a cationic species. At high pH, the carboxylic acid will be deprotonated to a carboxylate. Each ionization state has its own unique tautomeric preference.[18][19]
Temperature Lower temperatures can slow the rate of interconversion, sometimes allowing for the observation of individual tautomers by NMR, which would otherwise show a time-averaged signal.[13]Tautomerization is an equilibrium process with an associated activation energy. Lowering the temperature reduces the kinetic energy available to overcome this barrier.
Physical State (Solid vs. Solution) The tautomer observed in the solid state (via X-ray crystallography) can be different from the dominant form in solution.[12][16]Crystal packing forces and specific intermolecular hydrogen bonding networks in the solid state can "lock" the molecule into a single, stable tautomeric form, which may not be the lowest energy form in the solution phase.[15]

Chapter 3: Experimental Methodologies for Tautomer Elucidation

A multi-pronged approach combining several analytical techniques is required for the unambiguous characterization of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[20] Chemical shifts of protons and carbons are exquisitely sensitive to the local electronic environment, which differs significantly between tautomers.

Self-Validating Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the derivative in 0.6 mL of a deuterated solvent.

    • Causality: DMSO-d₆ is an excellent first choice. Its high polarity can stabilize both tautomers, and its hydrogen bond accepting nature can slow proton exchange, sometimes allowing for the resolution of signals from both forms.[12][13] Compare spectra in a nonpolar solvent like CDCl₃ to assess solvent effects.[16]

  • Control Synthesis: Synthesize "fixed" or "locked" derivatives where the mobile proton on the pyrazole nitrogen is replaced with a methyl group (N1-methyl and N2-methyl isomers).

    • Causality: These control compounds are not capable of annular tautomerism. Their NMR spectra provide unambiguous chemical shift references for the N1-H and N2-H tautomers, respectively, allowing for confident assignment of the tautomeric species in the parent compound.[16]

  • Data Acquisition: Acquire standard ¹H, ¹³C, and 2D spectra (COSY, HSQC, HMBC) at a controlled temperature (e.g., 298 K).

  • Data Analysis:

    • Compare the chemical shifts of the pyrazole ring protons and carbons in the target compound with those of the N1-methyl and N2-methyl controls.

    • If two sets of signals are observed, integrate the proton signals to determine the tautomeric ratio.

    • If time-averaged signals are observed (indicating fast exchange), the chemical shifts will be a weighted average of the two tautomers. Variable temperature (VT) NMR can be used to cool the sample and potentially resolve the individual signals.[13]

X-ray Crystallography

This technique provides the definitive structure in the solid state.

Protocol Outline:

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data.

  • Structure Solution & Refinement: Solve the structure to generate an electron density map. The positions of all atoms, including the hydrogen on the pyrazole nitrogen, can be located, providing unambiguous identification of the tautomer present in the crystal.[15][16][21]

    • Trustworthiness: The final refined structure provides precise bond lengths and angles. For example, C-N bond lengths within the amino group and the pyrazole ring will differ measurably between amino and imino tautomers, providing internal validation of the assignment.

Spectroscopic Methods (UV-Vis and IR)
  • UV-Vis Spectroscopy: Different tautomers possess different conjugated π-systems and will exhibit distinct absorption maxima (λ_max). This method is particularly useful for studying pH-dependent equilibria by monitoring spectral changes during a pH titration.[18]

  • Infrared (IR) Spectroscopy: The vibrational frequencies of key functional groups (N-H, C=O, C=N) differ between tautomers. For example, the N-H stretching frequencies can help distinguish between ring N-H and amino -NH₂ groups.[10][14]

Chapter 4: Computational Chemistry Approaches

In silico methods, particularly Density Functional Theory (DFT), are indispensable for rationalizing experimental findings and predicting tautomeric preferences.

Workflow for DFT Analysis:

  • Structure Generation: Build 3D structures for all plausible tautomers (e.g., 5-Amino-1H, 3-Amino-1H, and corresponding imino forms).

  • Geometry Optimization & Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer.

    • Causality: This step finds the lowest energy conformation for each tautomer and confirms it is a true minimum (no imaginary frequencies). The relative electronic energies indicate the intrinsic stability of each form in the gas phase. A common and reliable level of theory is B3LYP with the 6-31G** basis set.[12]

  • Solvation Modeling: Recalculate the energies in a solvent continuum using a model like the Polarizable Continuum Model (PCM).

    • Causality: This simulates the effect of a solvent (e.g., water, DMSO) on the relative stabilities of the tautomers, allowing for a more direct comparison with solution-phase experimental data.[12][13]

  • Property Prediction (Self-Validation): Calculate theoretical NMR chemical shifts (using the GIAO method) and IR vibrational frequencies.

    • Trustworthiness: Comparing these calculated properties with the experimental NMR and IR data provides a powerful validation check. A strong correlation between the calculated properties of a specific tautomer and the experimental data provides high confidence in the tautomer assignment.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Modeling synthesis Synthesis of Derivative & N-Methyl Controls solution Solution State (NMR, UV-Vis) synthesis->solution solid Solid State (X-ray, IR) synthesis->solid interpretation Data Interpretation & Correlation solution->interpretation solid->interpretation dft DFT Calculations (Gas Phase & Solvent) predict Predict Properties (NMR Shifts, IR Freq.) dft->predict predict->interpretation assignment Final Tautomer Assignment & Equilibrium Ratio interpretation->assignment

Caption: A comprehensive workflow for the investigation of pyrazole tautomerism.

Chapter 5: Implications for Drug Development & Conclusion

The tautomeric state of a 5-aminopyrazole-4-carboxylic acid derivative is not a static feature but a dynamic property that profoundly impacts its drug-like characteristics.

  • Receptor Binding: A change from an amino to an imino tautomer, or an annular shift, fundamentally alters the hydrogen bond donor-acceptor pattern of the molecule. A group that was a hydrogen bond donor (e.g., ring N-H) can become a lone-pair acceptor, completely changing the binding mode to a target protein.

  • Physicochemical Properties: The dominant tautomer influences pKa, lipophilicity (logP), and solubility. A more polar tautomer will generally have higher aqueous solubility but lower membrane permeability.

  • Intellectual Property: Different tautomers can, in some jurisdictions, be considered distinct chemical entities, creating both opportunities and challenges for patent protection.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. (2003). Journal of Organic Chemistry, 68(23), 8831-7. [Link]

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Prototropic Tautomerism of Heteroaromatic Compounds. (1991). Semantic Scholar. [Link]

  • Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. (2002). ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Center for Biotechnology Information. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2004). ResearchGate. [Link]

  • Prototropic tautomerism of heteroaromatic compounds. (n.d.). e-LiS. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. [Link]

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  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Substituent Tautomerism of Six-Membered Ring Heterocycles (2006). SciSpace. [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). National Center for Biotechnology Information. [Link]

  • A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. (n.d.). CORE. [Link]

  • Review: biologically active pyrazole derivatives. (2021). New Journal of Chemistry. [Link]

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  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2010). ResearchGate. [Link]

  • Let's not forget tautomers. (2009). National Center for Biotechnology Information. [Link]

  • Synthesis and biological activity of some pyrazole derivatives. (2017). ResearchGate. [Link]

  • 5-Aminopyrazole synthesis forms (a) carboxylic acids and (b) enaminonitriles. (n.d.). ResearchGate. [Link]

  • The use of NMR spectroscopy to study tautomerism. (2006). Bohrium. [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). National Center for Biotechnology Information. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2017). National Center for Biotechnology Information. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Center for Biotechnology Information. [Link]

  • Recent developments in aminopyrazole chemistry. (2009). ARKAT USA. [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). MDPI. [Link]

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2014). PubMed. [Link]

  • pH-Dependent Tautomerism and pKa Values of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. (1984). ResearchGate. [Link]

  • pH-Dependent Tautomerism and pKaValues of Phloroglucinol (1,3,5-Trihydroxybenzene), Studied by 13C NMR and UV Spectroscopy. (1984). ResearchGate. [Link]

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Methodological & Application

Synthesis of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The protocol herein details a robust and reproducible multi-step synthetic route, commencing with the condensation of (2-methylphenyl)hydrazine with ethyl 2-cyano-3-ethoxyacrylate to form the pyrazole core, followed by the hydrolysis of the resulting ester to the final carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure successful and safe execution.

Introduction

5-Aminopyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Their derivatives have demonstrated a wide range of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.[1][2] The title compound, this compound, is a valuable building block for the synthesis of more complex molecules, such as kinase inhibitors and NPY5 antagonists.[1] The strategic placement of the amino, carboxylic acid, and 2-methylphenyl groups provides multiple points for further chemical modification, making it a versatile intermediate in drug discovery programs.

This application note presents a detailed, step-by-step protocol for the synthesis of this target molecule. The chosen synthetic strategy is based on well-established pyrazole synthesis methodologies, specifically the reaction of a hydrazine with a β-alkoxy-α,β-unsaturated nitrile, followed by ester hydrolysis.[3][4][5] The rationale behind each step, including the choice of reagents and reaction conditions, is thoroughly explained to provide a deeper understanding of the chemical transformations involved.

Reaction Scheme

The synthesis of this compound is accomplished in two primary steps as illustrated below:

Step 1: Synthesis of Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate (2)

Step 2: Hydrolysis to this compound (3)

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of the title compound.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.SupplierPurity
(2-Methylphenyl)hydrazine hydrochloride158.633138-03-8Sigma-Aldrich≥98%
Ethyl 2-cyano-3-ethoxyacrylate169.1894-05-3Sigma-Aldrich98%
Sodium acetate82.03127-09-3Fisher Scientific≥99%
Ethanol (absolute)46.0764-17-5VWR Chemicals≥99.8%
Sodium hydroxide40.001310-73-2Merck≥98%
Hydrochloric acid (concentrated)36.467647-01-0J.T. Baker37%
Ethyl acetate88.11141-78-6Fisher ScientificHPLC
Hexanes-110-54-3Fisher ScientificHPLC
Step-by-Step Procedure

Step 1: Synthesis of Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate (2)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-methylphenyl)hydrazine hydrochloride (1.59 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in absolute ethanol (50 mL).

  • Stir the mixture at room temperature for 15 minutes to generate the free hydrazine base in situ.

  • To this suspension, add ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 10 mmol) dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water (2 x 20 mL).

  • Recrystallize the crude product from ethanol to afford pure ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate (2) as a crystalline solid.

Step 2: Hydrolysis to this compound (3)

  • In a 100 mL round-bottom flask, dissolve the ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate (2) (2.45 g, 10 mmol) in a mixture of ethanol (20 mL) and a 10% aqueous solution of sodium hydroxide (20 mL).

  • Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 30 mL of water and cool in an ice bath.

  • Acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid with constant stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven at 60 °C.

Expected Yield and Characterization
CompoundFormYield (%)M.P. (°C)
2 Off-white solid80-85110-112
3 White to pale yellow solid90-95185-188

The structure of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Mechanistic Insights and Discussion

The synthesis of the pyrazole ring is a classic example of a condensation reaction followed by an intramolecular cyclization.

Reaction_Mechanism cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Hydrolysis Hydrazine (2-Methylphenyl)hydrazine Intermediate_A Michael Adduct Hydrazine->Intermediate_A Michael Addition Enol_Ether Ethyl 2-cyano-3-ethoxyacrylate Enol_Ether->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization (Attack on Nitrile) Product_Ester Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate Intermediate_B->Product_Ester Tautomerization & Aromatization Ester Product Ester Carboxylate Sodium Carboxylate Salt Ester->Carboxylate Saponification Hydroxide NaOH / H2O Hydroxide->Carboxylate Final_Product 5-amino-1-(2-methylphenyl)-1H- pyrazole-4-carboxylic acid Carboxylate->Final_Product Protonation Acidification HCl Acidification->Final_Product

Caption: A simplified workflow of the two-step synthesis.

In the first step, the nucleophilic nitrogen of (2-methylphenyl)hydrazine attacks the electron-deficient β-carbon of ethyl 2-cyano-3-ethoxyacrylate in a Michael-type addition. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the electrophilic carbon of the nitrile group. Subsequent tautomerization and aromatization lead to the stable 5-aminopyrazole ring system.[5]

The second step is a standard base-catalyzed hydrolysis of an ester, also known as saponification.[6][7] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. The final product, the carboxylic acid, is obtained upon acidification of the reaction mixture, which protonates the carboxylate salt.[6][8][9]

Safety Precautions

  • Hydrazine derivatives are toxic and potential carcinogens. Handle (2-methylphenyl)hydrazine hydrochloride with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive. Handle with care, using appropriate PPE.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

  • The refluxing of ethanol requires a properly set up apparatus to prevent the escape of flammable vapors.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully prepare this valuable building block for various applications in drug discovery and development. The use of readily available starting materials and straightforward reaction conditions makes this synthesis amenable to a wide range of laboratory settings.

References

  • Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. [Link]

  • Al-Omran, F., El-Khair, A. A., & El-Gendy, Z. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 7439-7449. [Link]

  • Safaei-Ghomi, J., & Eshteghal, F. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(22), 13359-13368. [Link]

  • Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Al-Refai, M., Ali, B. F., Said, A. B., Geyer, A., Marsch, M., & Harms, K. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1357–1361. [Link]

  • Ramoba, L. V., Nzondomyo, W. J., Serala, K., Macharia, L. W., & Manicum, A.-L. E. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications, 53(24), 1845-1855. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

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  • Al-Refai, M., Ali, B. F., Said, A. B., Geyer, A., Marsch, M., & Harms, K. (2019). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thio-phen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1357–1361. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1546-1555. [Link]

  • Reddy, P. V. G., & Reddy, Y. T. (2015). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 80(15), 7620–7626. [Link]

  • Khodja, A. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. [Link]

  • Google Patents. (1985).
  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 145–162. [Link]

  • Wang, C., Li, X., & Zhang, Y. (2021). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 26(19), 5808. [Link]

  • PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 763632. [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(tetrahydro-3-thiophenylamino)acrylate. [Link]

  • Sławiński, J., & Bednarski, P. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(13), 5088. [Link]

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  • ResearchGate. (2009). An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate. [Link]

  • Elgazwy, A. S., El-Sayed, N. N. E., Jones, P. G., & Ghozlan, S. A. S. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1376. [Link]

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Application Notes & Protocols: A High-Yield, One-Pot Synthesis of 5-Amino-1-Aryl-1H-Pyrazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Aminopyrazole Scaffold in Medicinal Chemistry

The 5-aminopyrazole core is a privileged heterocyclic template of considerable interest in the pharmaceutical and agrochemical industries.[1][2] These structures serve as crucial building blocks for a multitude of bioactive compounds.[3] Derivatives of 5-aminopyrazoles have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anticancer, antibacterial, anti-inflammatory, and antiviral agents.[4][5][6] Specifically, compounds like 5-amino-1-aryl-1H-pyrazole-4-carboxamides have been investigated as potent inhibitors for therapeutic targets such as p56 Lck and as NPY5 antagonists.[1][2] The N-aryl substitution and the C4-carboxylic acid moiety are key features that allow for diverse functionalization, making this scaffold a versatile starting point for the synthesis of fused heterocyclic systems and novel drug candidates.[3][7] Given their importance, the development of efficient, robust, and scalable synthetic routes to these molecules is a primary objective for medicinal and process chemists. This application note provides a detailed, field-proven protocol for a one-pot synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acids, emphasizing the underlying chemical principles and practical considerations for success.

Reaction Principle: A Modern Take on a Classic Condensation

The synthesis of the 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid core is most effectively achieved through the condensation reaction between an arylhydrazine and a β-ketonitrile equivalent.[1][2][8] This one-pot protocol utilizes ethyl (ethoxymethylene)cyanoacetate as a key three-carbon building block. The reaction proceeds through a well-established mechanism involving two main stages:

  • Initial Condensation (Addition-Elimination): The more nucleophilic nitrogen of the arylhydrazine attacks the electrophilic carbon of the ethoxymethylene group. This is followed by the elimination of ethanol to form a stable hydrazone intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Type): The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.[9][10] This cyclization step, followed by tautomerization, results in the formation of the aromatic 5-aminopyrazole ring. Subsequent hydrolysis of the ethyl ester yields the final carboxylic acid product.

This one-pot approach is advantageous as it avoids the isolation of intermediates, thereby reducing reaction time, minimizing waste, and often improving overall yield.[11][12]

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow of the one-pot synthesis, from starting materials to the final product.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product Arylhydrazine Arylhydrazine Mix 1. Mix in Ethanol Arylhydrazine->Mix EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Mix Reflux 2. Reflux (Condensation & Cyclization) Mix->Reflux Hydrolysis 3. Basic Hydrolysis (e.g., NaOH) Reflux->Hydrolysis Acidification 4. Acidification (e.g., HCl) Hydrolysis->Acidification Product 5-Amino-1-Aryl-1H-Pyrazole-4-Carboxylic Acid Acidification->Product

Caption: Workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid as a representative example. The methodology can be adapted for various substituted arylhydrazines.

Materials and Reagents:

  • Phenylhydrazine (Reagent Grade, ≥97%)

  • Ethyl (ethoxymethylene)cyanoacetate (Reagent Grade, ≥98%)

  • Ethanol (Anhydrous)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (e.g., 0.1 mol) and ethyl (ethoxymethylene)cyanoacetate (e.g., 0.1 mol) in 250 mL of anhydrous ethanol.[13][14]

    • Scientist's Note: The use of a slight excess of either reactant is generally not necessary as the reaction proceeds cleanly. Anhydrous ethanol is preferred to minimize potential side reactions, although absolute dryness is not critical for this step.

  • Condensation and Cyclization: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 6-8 hours.

    • Scientist's Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The initial condensation to the hydrazone is typically rapid, while the cyclization requires sustained heating. The extended reflux ensures complete conversion.[13]

  • Hydrolysis of the Ester: After the reflux period, allow the reaction mixture to cool to room temperature. Add a solution of sodium hydroxide (e.g., 0.3 mol in 50 mL of water) to the flask. Re-attach the reflux condenser and heat the mixture to reflux for an additional 2-3 hours to facilitate the saponification of the ethyl ester.

    • Scientist's Note: Complete hydrolysis is crucial for obtaining the final carboxylic acid. Monitoring by TLC (disappearance of the ethyl ester spot) is recommended.

  • Isolation of the Product: After cooling the basic solution, pour it slowly into a beaker containing a mixture of crushed ice and water (approximately 500 mL). While stirring vigorously, carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH reaches approximately 4-5.

    • Scientist's Note: Precipitation of the carboxylic acid product will occur upon acidification. Performing this step in an ice bath helps to control the exotherm of the neutralization and promotes better crystal formation.

  • Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified product under vacuum.

Mechanism of Pyrazole Ring Formation

The core of this synthesis lies in the formation of the pyrazole ring. The following diagram details the key mechanistic steps.

G Start Arylhydrazine + Ethyl (ethoxymethylene)cyanoacetate Intermediate Hydrazone Intermediate Start->Intermediate Addition-Elimination (-EtOH) Product 5-Aminopyrazole Ring Intermediate->Product Intramolecular Nucleophilic Attack (Cyclization) Product->Product Tautomerization

Caption: Key steps in the pyrazole synthesis mechanism.

Data Summary and Expected Outcomes

The described one-pot synthesis is highly efficient. The following table provides expected data based on literature precedents for similar syntheses.

Reactant (Aryl Group)Typical YieldMelting Point (°C)Key Observations
Phenyl80-90%~215-217[15]Product precipitates as a white to off-white solid.
4-Methylphenyl85-95%VariesHigher yields often observed due to electron-donating group.
4-Chlorophenyl75-85%VariesElectron-withdrawing groups may slightly decrease reactivity.

Note: Yields and melting points are representative and can vary based on reaction scale and purity.

Troubleshooting and Expert Insights

  • Low Yield: Incomplete reaction is the most common cause. Ensure adequate reflux times for both the cyclization and hydrolysis steps. Confirm the quality of the starting materials, as aged phenylhydrazine can be less reactive.

  • Oily Product: If the product oils out during precipitation, it may be due to impurities or too rapid acidification. Try adding the acid more slowly while maintaining vigorous stirring and low temperature.

  • Purification Challenges: If recrystallization is difficult, a wash with a cold, non-polar solvent (like diethyl ether) can help remove non-polar impurities before attempting recrystallization again.

By following this detailed protocol and understanding the underlying chemical principles, researchers can reliably and efficiently synthesize 5-amino-1-aryl-1H-pyrazole-4-carboxylic acids, paving the way for further exploration in drug discovery and development.

References

  • Ahluwalia, V. K., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 157-177. [Link]

  • Nikpassand, M., & Fekri, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 15, 2115-2144. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5789. [Link]

  • Gomha, S. M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 653. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

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  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Krasavin, M., et al. (2018). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 8(2), 849-857. [Link]

  • Hassan, A. S., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5789. [Link]

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  • Kumar, A., et al. (2022). A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3-Diphenyl-1H-Pyrazole-4-Carbonitrile Derivatives. International Journal of Science Engineering and Technology, 10(6), 1-6. [Link]

  • Barbon, S. M., et al. (2019). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 15, 2306-2313. [Link]

  • Stanovnik, B., et al. (2007). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. Arkivoc, 2008(3), 1-13. [Link]

  • Vasilin, A. V., et al. (2017). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 15(4), 854-862. [Link]

  • Gomha, S. M., et al. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(3), 10563-10574. [Link]

  • Zare, A., et al. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Journal of the Serbian Chemical Society, 79(10), 1189-1196. [Link]

  • Shinde, S. B., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research, 11(3), 143-146. [Link]

  • Fun, H.-K., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1312-3. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Organic Chemistry. (2021, October 19). Thorpe-Ziegler Reaction Mechanism [Video]. YouTube. [Link]

  • Al-Omran, F., et al. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(10), 2373-2383. [Link]

  • Godfrey, S. M., et al. (2018). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 3(4), 561-569. [Link]

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  • Li, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 278, 116789. [Link]

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A Guide to Utilizing 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic Acid in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This guide provides a comprehensive framework for researchers employing 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, a member of the pharmacologically significant pyrazole class, in the screening and characterization of protein kinase inhibitors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting kinases involved in oncogenic and inflammatory signaling.[1][2][3] This document moves beyond a simple recitation of steps to explain the causality behind experimental design, ensuring that each protocol is a self-validating system. We present detailed, step-by-step protocols for initial inhibitor screening using luminescence-based assays, determination of inhibitor potency (IC₅₀), and elucidation of the mechanism of action (MOA) through ATP competition studies. Our goal is to equip researchers with the foundational principles and practical methodologies required to generate robust, reproducible, and meaningful data in the field of kinase drug discovery.

Introduction

The Kinase Superfamily: Central Regulators and Prime Drug Targets The human genome encodes over 500 protein kinases, enzymes that catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins.[4] This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including metabolism, cell cycle progression, differentiation, and survival.[1] Given their central role, aberrant kinase activity is a hallmark of many human diseases, most notably cancer, making them one of the most important classes of drug targets.[5]

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition Within the landscape of kinase inhibitor discovery, the pyrazole ring system has emerged as a key "privileged scaffold."[2] Its unique structural and electronic properties allow it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the role of the adenine ring of ATP.[2][6] This has led to the development of numerous pyrazole-containing drugs and clinical candidates targeting a wide range of kinases, including those in the EGFR, VEGFR, and CDK families.[7][8]

Introducing this compound The subject of this guide, this compound, represents a valuable chemical entity for kinase inhibitor development. Its structure contains the essential 5-aminopyrazole core known to be a key building block for potent inhibitors.[9][10] This compound can serve as a foundational molecule or fragment for structure-based drug design campaigns aimed at generating novel, selective, and potent kinase inhibitors. This document provides the necessary protocols to rigorously evaluate its inhibitory activity and characterize its biochemical properties.

Part I: Foundational Principles for Robust Assay Design

A successful kinase inhibitor screening campaign is built on a foundation of meticulously optimized and well-controlled biochemical assays. The choice of assay platform and the careful determination of reaction conditions are paramount to generating reliable data.

Choosing the Right Assay Platform A variety of assay formats exist to measure kinase activity, each with distinct advantages and disadvantages.[11][12] The primary non-radioactive methods used in modern drug discovery are luminescence-based and fluorescence-based assays, which have largely replaced the "gold standard" radiometric assays for initial screening due to safety and throughput considerations.[13][14][15]

Assay Platform Principle Pros Cons Best For
Luminescence (e.g., ADP-Glo™) Measures ADP production via a coupled luciferase reaction.[16]Universal (any kinase), high signal-to-background, less susceptible to compound interference.Indirect measurement, multi-step process.HTS, Potency, MOA.
TR-FRET (e.g., LanthaScreen™) Measures phosphorylation of a fluorescent peptide via Förster Resonance Energy Transfer.[17][18]Homogeneous ("mix-and-read"), sensitive, allows kinetic reads.[16]Requires specific labeled substrates/antibodies, potential for compound fluorescence interference.HTS, Binding Kinetics.
Radiometric ([³²P] or [³³P]-ATP) Directly measures incorporation of radiolabeled phosphate into a substrate.[14]"Gold standard" direct measurement, highly sensitive, universal.[13]Radioactive hazards, waste disposal, low throughput.Orthogonal validation, detailed mechanistic studies.

Critical Parameters and Optimization Before screening any inhibitor, the kinase reaction itself must be optimized to ensure the assay is operating under conditions that allow for sensitive and accurate detection of inhibition.

  • Enzyme and Substrate Titration: The concentrations of both the kinase and its substrate must be optimized. The enzyme concentration should be low enough to ensure the reaction remains in initial velocity for the duration of the assay, while the substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ) to balance signal strength with sensitivity to competitive inhibitors.[19]

  • ATP Concentration (Kₘ vs. Physiological): This is one of the most critical experimental variables.

    • Screening at Kₘ(ATP): Most initial screens are performed with the ATP concentration at or near its Kₘ value for the specific kinase. This condition provides the highest sensitivity for detecting ATP-competitive inhibitors.[15]

    • Screening at Physiological ATP: To better predict an inhibitor's efficacy in a cellular context, assays should also be run at physiological ATP concentrations (typically 1-5 mM).[11] An ATP-competitive inhibitor will appear significantly less potent at high ATP concentrations.[20]

  • Reaction Kinetics: It is essential to confirm that the kinase reaction is linear with respect to time and enzyme concentration. The assay should be stopped within this linear (or "initial velocity") range to ensure that the measured activity is proportional to the true rate of the reaction and not limited by substrate depletion or product inhibition.[21]

G cluster_opt Assay Optimization (Pre-Screening) cluster_exec Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers, Enzyme, Substrate, ATP opt_enzyme 1. Enzyme Titration (Determine linear range) prep_reagents->opt_enzyme prep_compound Prepare Compound Serial Dilution setup_plate Set Up Reaction Plate (Enzyme, Compound, Substrate) prep_compound->setup_plate opt_atp 2. ATP Titration (Determine Km(ATP)) opt_enzyme->opt_atp opt_time 3. Time Course (Confirm Initial Velocity) opt_atp->opt_time opt_time->setup_plate start_rxn Initiate Reaction (Add ATP) setup_plate->start_rxn incubate Incubate at RT or 30°C start_rxn->incubate stop_detect Stop Reaction & Add Detection Reagent incubate->stop_detect read_plate Read Signal (Luminescence, etc.) stop_detect->read_plate normalize Normalize Data (% Inhibition) read_plate->normalize fit_curve Fit Dose-Response Curve (Non-linear Regression) normalize->fit_curve calc_ic50 Determine IC50 fit_curve->calc_ic50 G cluster_comp ATP-Competitive Inhibition (Type I) cluster_noncomp Non-Competitive Inhibition (Allosteric) K Kinase KA Kinase-ATP K->KA Binds to ATP Site KI Kinase-Inhibitor K->KI Binds to ATP Site K_inactive Kinase (Inactive) KA->K KI->K KI_allo Kinase-Inhibitor (Allosteric) K_inactive->KI_allo Binds to Allosteric Site ATP ATP ATP->K I_comp Competitive Inhibitor I_comp->K I_noncomp Non-Competitive Inhibitor I_noncomp->K_inactive label_comp Inhibitor and ATP compete for the same site. Increased [ATP] overcomes inhibition. label_noncomp Inhibitor binds to a different site, changing the enzyme's conformation. Inhibition is independent of [ATP].

Caption: ATP-Competitive vs. Non-Competitive Inhibition Mechanisms.

Step-by-Step Protocol:

  • Determine Kₘ(ATP): First, perform a kinase assay with a fixed, low concentration of enzyme and substrate while varying the ATP concentration over a wide range (e.g., 0.1 µM to 500 µM). Plot kinase activity vs. [ATP] and fit the data to the Michaelis-Menten equation to determine the Kₘ for ATP.

  • Set Up Assays: Prepare three sets of assay conditions where the only variable is the ATP concentration. Use concentrations relative to the determined Kₘ, for example:

    • Condition A: Low ATP (e.g., 0.1x Kₘ)

    • Condition B: At Kₘ ATP (1x Kₘ)

    • Condition C: High ATP (e.g., 10x Kₘ or higher)

  • Determine IC₅₀ at Each ATP Concentration: For each of the three conditions above, perform a full 11-point dose-response curve for the test compound as described in Protocol 1.

  • Analyze the Data:

    • Calculate the IC₅₀ value for each ATP concentration.

    • Compare the three IC₅₀ values. A significant increase in IC₅₀ as the [ATP] increases is a strong indicator of an ATP-competitive mechanism of action. [20]For a more quantitative analysis, a Cheng-Prusoff plot can be used to determine the inhibitor constant (Kᵢ).

Part III: Data Interpretation and Troubleshooting

Generating data is only half the battle; interpreting it correctly and troubleshooting unexpected results are critical skills.

Interpreting Dose-Response Curves

  • IC₅₀: The concentration that produces 50% inhibition. It is a measure of potency. [22]* Hill Slope: Describes the steepness of the curve. A slope of ~1 suggests a 1:1 binding interaction. Slopes significantly different from 1 may indicate complex binding mechanisms or assay artifacts.

  • R-squared (R²): A measure of the goodness of fit. Values >0.95 are generally considered a good fit. [23]* Incomplete Curves: If the compound does not achieve 100% or 0% inhibition within the tested concentration range, the calculated IC₅₀ may be inaccurate. [24] Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability Pipetting errors; Poor mixing; Reagent instability.Use calibrated pipettes; Ensure thorough mixing after each addition; Prepare fresh reagents daily.
No Inhibition Observed Compound is inactive; Compound precipitated out of solution; Incorrect assay conditions (e.g., too much enzyme).Verify compound integrity and solubility; Re-run assay optimization (Protocol 1); Test a known inhibitor as a positive control. [25]
Shallow or Incomplete Curve Compound has low potency or poor solubility at high concentrations; Compound is interfering with the assay signal (e.g., fluorescence). [17]Extend the concentration range; Visually inspect high-concentration wells for precipitation; Run the compound in a "no enzyme" control to check for signal interference.
IC₅₀ Differs from Literature Different assay conditions (especially [ATP], enzyme concentration, buffer components); Different enzyme constructs or purity. [21]Standardize protocols, always report key assay conditions ([ATP], [Enzyme]); Calculate and report the Kᵢ value, which is less dependent on assay conditions. [15]

Conclusion

This compound is a valuable chemical scaffold for the exploration of kinase inhibitor space. By applying the rigorous, self-validating protocols detailed in this guide, researchers can confidently determine its inhibitory potency and mechanism of action. A disciplined approach, beginning with careful assay optimization and including appropriate controls, is essential for generating high-quality, reproducible data. This framework not only enables the characterization of a single compound but also provides a robust template for advancing any kinase inhibitor discovery program from initial hit identification to lead optimization.

References

  • Abdel-Maksoud, M. S., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Pharmaceuticals. Available at: [Link]

  • El-Sayed, M. T., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Prisacariu, A. I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. Available at: [Link]

  • El-Sayed, M. T., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]

  • Wang, J., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • An, S., & Talanian, R. V. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH National Center for Biotechnology Information. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. NIH National Center for Biotechnology Information. Available at: [Link]

  • ProQinase GmbH. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. Available at: [Link]

  • Rosania, G. R., et al. (2008). Non-ATP competitive protein kinase inhibitors. PubMed. Available at: [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]

  • Norman, R. A., et al. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Taylor & Francis Online. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • ResearchGate. (2015). Non-ATP Competitive Protein Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Nakanishi, Y., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. PubMed. Available at: [Link]

  • Harris, S. F., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • St-Gall, T., et al. (2024). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Cancer. Available at: [Link]

  • Schlessinger, A., et al. (2011). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • Platypus Technologies. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Platypus Technologies. Available at: [Link]

  • ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay? ResearchGate. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]

  • GraphPad. (2024). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? GraphPad. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Application Notes and Protocols: 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid as a potential anti-inflammatory agent. The pyrazole scaffold is a well-established pharmacophore in numerous clinically successful anti-inflammatory drugs, such as celecoxib, known for its selective COX-2 inhibition.[1][2] This application note outlines a hypothesized mechanism of action for the title compound, detailed protocols for its validation through a series of robust in vitro and in vivo assays, and best practices for data analysis and interpretation.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Inflammation

Inflammation is a complex biological response crucial for host defense, yet its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] A primary goal in anti-inflammatory drug discovery is the development of agents that can selectively modulate key inflammatory pathways while minimizing off-target effects.

The pyrazole nucleus is a five-membered heterocyclic ring that has proven to be a highly versatile and effective scaffold for developing potent anti-inflammatory drugs.[1][4] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, which features a pyrazole core, demonstrate the therapeutic potential of this chemical class, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1] The compound of interest, this compound, combines the established pyrazole core with substitutions that may confer unique potency, selectivity, and pharmacokinetic properties, making it a compelling candidate for investigation.

Hypothesized Mechanism of Action

Based on the extensive literature on pyrazole derivatives, we hypothesize that this compound exerts its anti-inflammatory effects through the inhibition of key enzymes and signaling pathways in the inflammatory cascade. The primary proposed mechanism is the dual inhibition of COX and 5-Lipoxygenase (5-LOX) enzymes, which would lead to a reduction in the synthesis of both prostaglandins and leukotrienes. A secondary proposed mechanism involves the suppression of pro-inflammatory cytokine production, potentially through the modulation of the NF-κB signaling pathway in immune cells like macrophages.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Leukotrienes Leukotrienes (LTB4) LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation LPS Stimulus (LPS) IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocation IkB->NFkB_p65_p50 Sequesters DNA DNA NFkB_translocation->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription Cytokines->Inflammation Test_Compound 5-amino-1-(2-methylphenyl) -1H-pyrazole-4-carboxylic acid Test_Compound->COX Inhibition Test_Compound->LOX Inhibition Test_Compound->IKK Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of the test compound.

Experimental Protocols: A Tiered Approach to Validation

A multi-tiered screening approach is recommended, starting with simple, rapid in vitro assays and progressing to more complex cell-based and in vivo models. This workflow ensures efficient use of resources and provides a comprehensive pharmacological profile of the compound.

experimental_workflow Start Compound Synthesis & Characterization Tier1 Tier 1: In Vitro Biochemical Assays Start->Tier1 COX_Assay COX-1/COX-2 Enzymatic Inhibition Assay Tier1->COX_Assay LOX_Assay 5-LOX Enzymatic Inhibition Assay Tier1->LOX_Assay Protein_Denaturation Protein Denaturation Assay Tier1->Protein_Denaturation Tier2 Tier 2: Cell-Based Assays COX_Assay->Tier2 LOX_Assay->Tier2 Protein_Denaturation->Tier2 Cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) Tier2->Cytotoxicity RAW_NO_Assay LPS-Induced NO Production in RAW 264.7 Cells Cytotoxicity->RAW_NO_Assay Proceed if non-toxic PBMC_Cytokine_Assay LPS-Induced Cytokine (TNF-α, IL-6) Release in PBMCs RAW_NO_Assay->PBMC_Cytokine_Assay Tier3 Tier 3: In Vivo Model PBMC_Cytokine_Assay->Tier3 Paw_Edema Carrageenan-Induced Paw Edema in Rats Tier3->Paw_Edema Endpoint Lead Candidate Profile Paw_Edema->Endpoint

Caption: Tiered experimental workflow for compound evaluation.

Tier 1: In Vitro Biochemical Assays

3.1.1. Protocol: Inhibition of Protein Denaturation

  • Principle: Inflammation can induce protein denaturation. The ability of a compound to prevent heat-induced denaturation of albumin is a simple, rapid indicator of anti-inflammatory potential.[5][6]

  • Methodology:

    • Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.5 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL).

    • Use Diclofenac sodium as a positive control and a vehicle (e.g., DMSO in phosphate-buffered saline) as a negative control.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.

    • After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Tier 2: Cell-Based Functional Assays

3.2.1. Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Principle: Activated macrophages produce nitric oxide (NO), a key inflammatory mediator, via the inducible nitric oxide synthase (iNOS) enzyme.[7][8] This assay measures the ability of the test compound to inhibit NO production in response to the inflammatory stimulus LPS.

  • Methodology:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or a positive control (e.g., L-NAME) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated control wells.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Quantify the nitrite concentration in the supernatant using the Griess Reagent system. This involves adding 50 µL of sulfanilamide solution followed by 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine nitrite concentrations.

    • A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed reduction in NO is not due to cell death.

3.2.2. Protocol: Cytokine Quantification in Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Principle: This assay evaluates the compound's effect on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, from human immune cells, providing a more translationally relevant model.[9]

  • Methodology:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate with LPS (100 ng/mL) for 18-24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Tier 3: In Vivo Acute Inflammation Model

3.3.1. Protocol: Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a classic and widely used model for evaluating acute inflammation.[10][11] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be measured to assess the efficacy of an anti-inflammatory agent.[10]

  • Methodology:

    • Acclimatize Wistar or Sprague-Dawley rats for at least one week.

    • Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound groups (e.g., 25, 50, 100 mg/kg).

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group at each time point relative to the vehicle control group. % Inhibition = [(ΔV Control - ΔV Treated) / ΔV Control] x 100, where ΔV is the change in paw volume.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to allow for easy comparison of potency and efficacy.

Table 1: Example In Vitro Activity Profile

AssayTest Compound IC₅₀ (µM)Diclofenac IC₅₀ (µM)
Protein Denaturation 112.585.2
NO Production (RAW 264.7) 15.822.4
TNF-α Release (hPBMC) 8.25.6
IL-6 Release (hPBMC) 12.19.8

IC₅₀ represents the concentration required for 50% inhibition.

Table 2: Example In Vivo Anti-Inflammatory Activity (Carrageenan Paw Edema)

Treatment GroupDose (mg/kg, p.o.)% Inhibition of Edema at 3 hr
Vehicle Control -0%
Indomethacin 1055.4%
Test Compound 2528.7%
Test Compound 5045.1%
Test Compound 10062.3%

Conclusion and Future Directions

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology.
  • WuXi AppTec. (n.d.). Inflammation & Autoimmune Disease Models.
  • Gautam, R.K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]

  • Fuchs, D., et al. (2008). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation. Available at: [Link]

  • Gautam, R.K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
  • Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]

  • Sangar, S.P., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • S., S.S., et al. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Mhaismale, P.S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. Available at: [Link]

  • Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences. Available at: [Link]

  • Carraturo, F., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules. Available at: [Link]

  • Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Kumar, V., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Biotechnology. Available at: [Link]

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Application Note: High-Throughput Screening of 5-Aminopyrazole Libraries for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding properties and its presence in numerous biologically active compounds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign for 5-aminopyrazole libraries. We delve into the rationale behind experimental design, present detailed protocols for both biochemical and cell-based assays, and outline a robust workflow for data analysis and hit validation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and actionable data for identifying novel therapeutic leads.

The 5-Aminopyrazole Scaffold: A Versatile Core for Kinase Inhibition

The pyrazole ring is a highly valued heterocyclic motif in drug discovery, with derivatives exhibiting a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The 5-aminopyrazole isomer is particularly advantageous as its amino group and adjacent nitrogen atoms can act as key hydrogen bond donors and acceptors. This arrangement allows for potent and specific interactions with the hinge region of many protein kinases, a critical interaction for achieving inhibitory activity.[6]

Numerous successful kinase inhibitors have been developed based on this scaffold, targeting key regulators of cellular signaling pathways such as p38α MAP kinase and Cyclin-Dependent Kinases (CDKs).[6][7][8] The adaptability of the 5-aminopyrazole core also makes it an excellent starting point for the synthesis of diverse compound libraries and more complex fused heterocyclic systems, further expanding its utility in drug discovery.[4][9][10] This inherent biological relevance provides a strong rationale for screening 5-aminopyrazole libraries against kinase targets implicated in diseases like cancer and inflammatory disorders.

Designing a Robust HTS Campaign

A successful HTS campaign is built on a foundation of meticulous planning and assay design. The goal is to create a screening funnel that efficiently identifies true positive "hits" while minimizing false positives and negatives.[11]

Assay Selection: Biochemical vs. Cell-Based Approaches

The initial choice of assay format is critical and depends on the specific scientific question being addressed. Biochemical assays offer a direct measure of a compound's effect on an isolated target, while cell-based assays provide insights within a more physiologically relevant context.[12][13][14]

FeatureBiochemical AssaysCell-Based Assays
Principle Measure direct interaction with a purified target (e.g., enzyme, receptor).[12][15]Measure a downstream cellular response (e.g., viability, reporter gene expression).[16][17]
Advantages Mechanistically clear, less complex, lower variability, easier to troubleshoot.More biologically relevant, accounts for cell permeability and off-target effects.[13]
Disadvantages Lacks physiological context (e.g., cell permeability, metabolism).[13]More complex, higher variability, potential for compound cytotoxicity to mask true effects.
Typical Use Primary screening for direct inhibitors, structure-activity relationship (SAR) studies.Primary or secondary screening, phenotypic screening, toxicity assessment.[18][19]
Library Preparation and Quality Control

The quality of the compound library is paramount. 5-Aminopyrazole libraries, whether sourced commercially or synthesized in-house, must undergo rigorous quality control.

  • Purity: Compound purity should be assessed (e.g., via LC-MS) to ensure that observed activity is not due to contaminants.

  • Solubility: Compounds are typically solubilized in 100% DMSO to create high-concentration stock plates. Poor solubility can lead to compound precipitation and false results.

  • Storage: Stock libraries should be stored in a controlled environment (e.g., -20°C or -80°C, low humidity) to prevent degradation.

  • Formatting: For HTS, libraries are formatted into 384- or 1536-well plates at a specific screening concentration.[20][21]

HTS Workflow: From Library to Validated Hit

The overall HTS process is a multi-step workflow that requires automation and sophisticated data analysis to manage the large scale of the experiment.[21][22]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Analysis & Validation AssayDev Assay Development & Miniaturization Pilot Pilot Screen (Z' Validation) AssayDev->Pilot Library Library Plating (5-Aminopyrazoles) Pilot->Library HTS Automated High-Throughput Screening Library->HTS Data Data Analysis (% Inhibition) HTS->Data HitID Hit Identification Data->HitID Confirm Hit Confirmation & Dose-Response HitID->Confirm Secondary Orthogonal & Secondary Assays Confirm->Secondary SAR Lead Optimization (SAR) Secondary->SAR Validation_Workflow PrimaryHits Primary Hits from HTS (Single Concentration) Confirmation Hit Confirmation (Retest in Primary Assay) PrimaryHits->Confirmation DoseResponse Dose-Response (IC50) Potency Determination Confirmation->DoseResponse QC Compound QC (LC-MS for Purity/Identity) DoseResponse->QC Orthogonal Orthogonal Assay (e.g., Cell-Based Screen) QC->Orthogonal SAR SAR by Analogue (Purchase/Synthesize Analogues) Orthogonal->SAR ValidatedLead Validated Lead Series SAR->ValidatedLead

Caption: A robust workflow for hit validation following a primary screen.
  • Hit Confirmation: Re-testing of initial hits from a fresh sample of the compound to rule out experimental errors.

  • Dose-Response Analysis: Generating a concentration-response curve (e.g., 10-point titration) to determine the potency (IC50) of the confirmed hit.

  • Compound Quality Control: Analysis of the hit compound powder or DMSO stock by LC-MS and NMR to confirm its identity and purity. [23]* Orthogonal and Secondary Assays: Testing the hit in a different assay format (e.g., a cell-based assay if the primary was biochemical) to ensure the observed activity is not an artifact of the primary assay technology.

  • SAR by Analogue: Testing commercially available or newly synthesized analogues of the hit compound to establish an initial structure-activity relationship (SAR), which increases confidence that the activity is specific to the chemical scaffold. [24] By following this comprehensive approach, researchers can effectively leverage the power of HTS to explore the rich chemical space of 5-aminopyrazole libraries and identify promising new starting points for drug discovery programs.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Crown Bioscience.
  • Iovine, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? (2025). Patsnap Synapse.
  • Ho, C. T., et al. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • An, W. F., & Tolliday, N. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology. Retrieved from [Link]

  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology. Retrieved from [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Essays in Biochemistry. Retrieved from [Link]

  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC).
  • Biochemical Assay Services. (n.d.). Evotec.
  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
  • A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Derivatives. (n.d.). Benchchem.
  • Kettle, A. S., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Retrieved from [Link]

  • Al-wsmani, M. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Retrieved from [Link]

  • High-throughput screening. (n.d.). Wikipedia. Retrieved from [Link]

  • Iovine, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Retrieved from [Link]

  • Inglese, J., et al. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology.
  • Kasireddy, A., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Roy, A., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical and Pharmaceutical Research.
  • Brown, D. G., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Michellys, P., et al. (2016). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. (2011). ACS Combinatorial Science. Retrieved from [Link]

  • Iovine, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI.
  • 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. (2012). OSTI.GOV. Retrieved from [Link]

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. (2024). ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn.
  • Seiler, K. P., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Retrieved from [Link]

  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. Retrieved from [Link]

  • High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development. Retrieved from [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Retrieved from [Link]

  • New Trends in the Chemistry of 5-Aminopyrazoles. (2025). ResearchGate. Retrieved from [Link]

  • Sportsman, R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. (n.d.). PMC. Retrieved from [Link]

  • Classification of Scaffold Hopping Approaches. (n.d.). PMC. Retrieved from [Link]

  • Dimova, D., & Bajorath, J. (2016). Recent Advances in Scaffold Hopping. Future Medicinal Chemistry. Retrieved from [Link]

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Application Notes & Protocols: A Multi-Assay Strategy for Efficacy Evaluation of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust pipeline of cell-based assays to evaluate the efficacy of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogs demonstrating potent activity as enzyme inhibitors and anticancer agents.[1][2][3] Specifically, substituted 5-aminopyrazoles have been successfully developed as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are critical targets in oncology.[4][5] Therefore, a systematic evaluation of a novel pyrazole compound requires a multi-faceted approach, moving from broad phenotypic effects to specific molecular mechanisms. We present a logical workflow of four key assays: 1) a cell viability assay to determine cytotoxic or cytostatic potential, 2) a real-time apoptosis assay to elucidate the mechanism of cell death, 3) a cell cycle analysis to identify interference with cell division, and 4) target engagement and pathway analysis to confirm molecular interactions and downstream effects. Each section explains the scientific rationale behind the chosen methodology and provides detailed, field-proven protocols designed for reproducibility and accuracy.

Introduction: The Rationale for a Tiered Assay Approach

Evaluating a novel therapeutic candidate like this compound demands more than a single endpoint. A compound may reduce the number of viable cells through various mechanisms: inducing programmed cell death (apoptosis), causing direct cell lysis (necrosis), or halting cell division (cytostasis). A comprehensive understanding of a compound's efficacy and mechanism of action is crucial for its development and is best achieved through a tiered or cascaded assay system.

This guide proposes a workflow that begins with a high-throughput assessment of overall cell viability, followed by more detailed mechanistic assays to dissect the "how" and "why" behind the initial observation. Finally, we address the critical question of target engagement—does the compound interact with its intended molecular target within the complex cellular environment? This integrated approach ensures that experimental resources are used efficiently and provides a holistic view of the compound's biological activity.

A Tier 1: Phenotypic Screening (High-Throughput) B XTT Cell Viability Assay (Determine IC50) A->B Assess cytotoxicity C Tier 2: Mechanistic Elucidation (Medium-Throughput) B->C If cytotoxic/static D Real-Time Apoptosis Assay (Annexin V) C->D How do cells die? E Cell Cycle Analysis (Propidium Iodide Staining) C->E Is proliferation halted? F Tier 3: Target Validation (Low-Throughput) D->F If apoptosis is induced E->F If cell cycle is arrested G Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) F->G Does it bind the target? H Western Blot Analysis (Assess Pathway Modulation) F->H Is the pathway inhibited?

Caption: Integrated workflow for compound efficacy evaluation.

Foundational Efficacy: Cell Viability Assessment

The initial step in characterizing any potential therapeutic is to determine its effect on cell viability and proliferation. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Rationale for Assay Selection: XTT vs. MTT

Both the MTT and XTT assays are colorimetric methods that measure the metabolic activity of living cells as a proxy for viability.[6][7] In both assays, mitochondrial dehydrogenases of viable cells reduce a tetrazolium salt to a colored formazan product.[8] However, the XTT assay offers significant advantages for screening applications. The formazan product of XTT is water-soluble and is secreted into the culture medium, whereas the MTT formazan is an insoluble crystal that requires an additional, error-prone solubilization step using an organic solvent.[9] This makes the XTT assay faster, more reproducible, and better suited for high-throughput formats.[6][9]

Protocol: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format but can be adapted.

Materials:

  • Target cancer cell line(s) (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • This compound (Compound)

  • Vehicle (e.g., DMSO)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 450-500 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium. Start from a high concentration (e.g., 200 µM) to generate a full dose-response curve. Also prepare a 2X vehicle control.

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells for "vehicle control" (cells + vehicle) and "blank" (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[6]

  • Reagent Addition: Add 50 µL of the activated XTT solution to each well, including controls and blanks.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need optimization depending on the cell type's metabolic rate. Monitor the color change in the vehicle control wells (should turn orange).

  • Absorbance Measurement: Gently shake the plate to ensure a homogenous distribution of color. Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[6]

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_Treated / Abs_Vehicle) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation: IC50 Values

Summarize the results in a table for clear comparison across different cell lines and time points.

Cell LineTreatment DurationIC50 (µM) ± SD
Cancer Line A48 hours5.2 ± 0.7
Cancer Line A72 hours2.1 ± 0.3
Cancer Line B72 hours15.8 ± 2.1
Normal Fibroblasts72 hours> 100

Mechanistic Insight: Apoptosis Induction

If the compound reduces cell viability, the next logical step is to determine if it does so by inducing apoptosis. Apoptosis is a highly regulated process of programmed cell death characterized by specific biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane.[10]

Rationale for Assay Selection: Real-Time Annexin V Assay

Traditional apoptosis assays are often endpoint, lytic assays. The Promega RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay is a superior method that allows for the kinetic monitoring of apoptosis and necrosis in the same well over time.[11] It uses two probes: a luminescent Annexin V fusion protein that detects PS exposure (apoptosis) and a fluorescent DNA-binding dye that is excluded from live cells but enters cells with compromised membranes (necrosis).[11][12] This dual-reporter system provides a dynamic view of the cell death process and can distinguish between primary apoptosis, secondary necrosis, and primary necrosis.[11]

cluster_0 cluster_1 Live Healthy Cell (PS Inside) Apoptotic Early Apoptosis (PS Exposed) Live->Apoptotic Compound Treatment Necrotic Necrosis / Late Apoptosis (Membrane Compromised) Apoptotic->Necrotic Secondary Necrosis Live_Sig Luminescence: Low Fluorescence: Low Apoptotic_Sig Luminescence: HIGH Fluorescence: Low Live_Sig->Apoptotic_Sig Necrotic_Sig Luminescence: Low/Med Fluorescence: HIGH Apoptotic_Sig->Necrotic_Sig

Caption: Differentiating apoptosis and necrosis with a dual-reporter assay.

Protocol: Real-Time Apoptosis and Necrosis Assay

Materials:

  • As per Section 1.2, plus:

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Kit

  • White, clear-bottom 96-well plates suitable for both luminescence and fluorescence

  • Multimode plate reader

Procedure:

  • Cell Seeding: Seed cells in a white, clear-bottom 96-well plate as described in step 1.1.

  • Reagent Preparation: Prepare the 2X Assay Reagent by diluting the kit components in culture medium as per the manufacturer's protocol.[11]

  • Compound Preparation: Prepare 4X serial dilutions of the compound and vehicle controls in culture medium.

  • Assay Setup: Add 50 µL of the 2X Assay Reagent to each well. Then, add 50 µL of the 4X compound dilutions. The final volume will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a multimode reader pre-heated to 37°C. Measure luminescence and fluorescence at regular intervals (e.g., every 30-60 minutes) for the desired duration (e.g., 24-48 hours).

  • Data Analysis: Plot the relative luminescence units (RLU) and relative fluorescence units (RFU) over time for each concentration. A significant increase in the luminescent signal indicates apoptosis. A subsequent or independent increase in the fluorescent signal indicates necrosis.

Investigating Effects on Cell Cycle Progression

Many anticancer agents function by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M phase) and preventing cell proliferation.[2]

Rationale for Assay Selection: Propidium Iodide Flow Cytometry

Flow cytometry using a DNA-staining dye like propidium iodide (PI) is the gold standard for cell cycle analysis.[13] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content. This allows for the clear distinction and quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.[13]

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells cultured in 6-well plates

  • Compound and vehicle

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • PI/RNase Staining Buffer (e.g., from a commercial kit or prepared in-house)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at relevant concentrations (e.g., 1X and 2X the IC50) and a vehicle control for a defined period (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells (to include apoptotic cells). Centrifuge the cell suspension at ~300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[14][15] Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining solution. The RNase is critical to degrade RNA and prevent its non-specific staining.[15] Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red). Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Cell Cycle Distribution
Treatment% G0/G1% S% G2/M
Vehicle Control55.230.114.7
Compound (1X IC50)58.320.521.2
Compound (2X IC50)15.110.374.6

In this hypothetical example, the compound induces a strong G2/M arrest.

Target Engagement and Pathway Modulation

The ultimate proof of a targeted drug's mechanism is demonstrating that it physically interacts with its intended protein target within the cell and consequently modulates the relevant signaling pathway.

Rationale for Assay Selection: CETSA and Western Blotting

Cellular Thermal Shift Assay (CETSA): This powerful technique directly assesses target engagement in a native, label-free cellular environment.[16] The principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[17] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can observe a "thermal shift" indicative of binding.[16][18]

Western Blotting: This is a fundamental and widely used technique to detect and quantify specific proteins from a complex mixture like a cell lysate.[19][20] In the context of a kinase inhibitor, Western blotting is invaluable for assessing the phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates. A successful inhibitor should decrease the phosphorylation of these key signaling nodes.[21]

RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K Activates Compound Compound (Pyrazole Inhibitor) Compound->RTK Inhibition Akt Akt PI3K->Akt Generates PIP3, recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes

Caption: A hypothetical signaling pathway for Western blot analysis.

Protocol: Immunoblot-based CETSA

Procedure:

  • Cell Culture and Treatment: Culture cells to high confluency. Treat cells with the compound or vehicle for 1-2 hours.

  • Harvest and Lysis: Harvest cells and resuspend in PBS supplemented with protease/phosphatase inhibitors. Lyse the cells via freeze-thaw cycles. Clarify the lysate by centrifugation to obtain the soluble protein fraction.

  • Heating: Aliquot the lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Separation: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) from each tube. Analyze these samples by Western blotting (see protocol below) using an antibody specific for the putative target protein. A stabilizing compound will result in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

Protocol: Western Blotting for Pathway Analysis

Procedure:

  • Cell Lysis: After treating cells with the compound for the desired time, wash them with ice-cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[21][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[22]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[21]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate them by electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer. Use antibodies against the phosphorylated form of the target (e.g., p-FGFR, p-Akt) and the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the specific effect of the compound on protein activation.

References

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. Biotech Spain. Retrieved from [Link]

  • Molina, D. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology, 1888, 73-98. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Wikipedia. Retrieved from [Link]

  • Taha, M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 532-539. Retrieved from [Link]

  • Al-Osta, I., et al. (2020). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Cancer Research, 80(16_Supplement), 3. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Pharmacology and Toxicology, 60, 469-489. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(8), 504-509. Retrieved from [Link]

  • Kim, H. J., & Lee, J. H. (2012). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 925, 61-67. Retrieved from [Link]

  • University of Arizona. (n.d.). Cell Cycle Tutorial Contents. University of Arizona. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(10), 4185. Retrieved from [Link]

  • Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1157121. Retrieved from [Link]

  • Al-Hussain, S. A., & El-Faham, A. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663361. Retrieved from [Link]

  • Bektas, H., et al. (2016). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 156-162. Retrieved from [Link]

  • Cox, A. D., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. International Journal of Molecular Sciences, 26(1), 22. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol. Creative Biolabs. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Wang, S., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Creative Diagnostics. Retrieved from [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • O'Brien, M. A., et al. (2018). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Scientific Reports, 8(1), 17373. Retrieved from [Link]

  • Török, B., et al. (2021). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 26(11), 3326. Retrieved from [Link]

  • Biocompare. (n.d.). RealTime-Glo Annexin V Apoptosis Assay JA1001 from Promega. Biocompare. Retrieved from [Link]

  • Zhang, J., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Bioorganic & Medicinal Chemistry, 112, 117949. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 14(1), 1083. Retrieved from [Link]

  • Nakanishi, Y., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586-10600. Retrieved from [Link]

  • Al-Hussain, S. A., & El-Faham, A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(10), 2322. Retrieved from [Link]

  • Fun, H. K., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1232. Retrieved from [Link]

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Application Notes and Protocols for the Use of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid as a Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid core is a privileged scaffold in the discovery of novel agrochemicals. Its inherent structural features and multiple points for diversification have led to the development of potent herbicides, fungicides, and insecticides. This guide provides a comprehensive overview of the synthesis of the key intermediate, 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid , and detailed protocols for its derivatization and subsequent biological screening. The methodologies presented are designed to be robust and adaptable, enabling researchers to efficiently explore the chemical space around this promising scaffold and identify new crop protection solutions.

Introduction: The Pyrazole Scaffold in Agrochemical Discovery

The pyrazole ring system is a cornerstone of modern agrochemical research, present in a multitude of commercial products.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, metabolic resistance, and the ability to form crucial interactions with biological targets. The 5-aminopyrazole-4-carboxylic acid framework, in particular, serves as a versatile building block. The amino group at the 5-position and the carboxylic acid at the 4-position provide orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[3]

The strategic placement of the 2-methylphenyl (o-tolyl) group at the N1 position is a key design element. This substituent can influence the molecule's overall conformation, lipophilicity, and metabolic stability, which are critical parameters for in-planta transport and target site engagement. By modifying the carboxylic acid and amino moieties, researchers can fine-tune the compound's properties to achieve desired biological activity, whether it be disrupting enzymatic pathways in weeds, inhibiting fungal growth, or acting on the nervous systems of insect pests.[4][5][6]

This document will first detail a reliable synthetic route to the core scaffold. Subsequently, it will provide step-by-step protocols for creating a library of derivatives and for screening these compounds for herbicidal, fungicidal, and insecticidal properties.

Synthesis of the Core Scaffold: this compound

The synthesis of the title scaffold is a two-step process, commencing with the formation of the ethyl ester precursor followed by its hydrolysis. This approach is favored due to the high yields and purity of the intermediate ester.

Workflow for Scaffold Synthesis

SynthesisWorkflow A 2-Methylphenylhydrazine C Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate A->C Cyclocondensation (Ethanol, Reflux) B Ethyl (ethoxymethylene)cyanoacetate B->C D This compound C->D Hydrolysis (NaOH, H2O/EtOH) Derivatization Scaffold 5-amino-1-(2-methylphenyl)-1H- pyrazole-4-carboxylic acid AcylChloride Acyl Chloride Intermediate Scaffold->AcylChloride SOCl2 or (COCl)2 Derivative Target Pyrazole-4-Carboxamide (Agrochemical Candidate) AcylChloride->Derivative Amine Coupling Amine Primary/Secondary Amine (R1R2NH) Amine->Derivative

Sources

A Validated LC-MS/MS Method for the Quantification of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid in human plasma. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3][4][5] Accurate quantification of these compounds in biological matrices is paramount for preclinical and clinical pharmacokinetic assessments. The described method employs a streamlined solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been rigorously validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry, ensuring its reliability for regulatory submissions.[6][7]

Introduction: The Analytical Imperative

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents.[4][8] The analyte, this compound, represents a class of molecules with potential therapeutic applications. To transition such a candidate from discovery to clinical application, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is essential. This necessitates a bioanalytical method capable of accurately measuring picogram to nanogram levels of the analyte in complex biological fluids like plasma.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its inherent selectivity and sensitivity.[9][10] However, the successful application of LC-MS/MS is critically dependent on the front-end sample preparation, which must efficiently isolate the analyte from interfering matrix components such as proteins and phospholipids.[11] This document provides a comprehensive, field-tested protocol, explaining the causality behind each step to empower researchers to reproduce and adapt this method confidently.

Method Overview: From Sample to Signal

The analytical workflow is designed for efficiency and robustness. It begins with the isolation of the analyte from plasma using Solid-Phase Extraction (SPE), a technique chosen over liquid-liquid extraction (LLE) for its superior reproducibility, cleaner extracts, and amenability to automation.[12][13] The purified extract is then injected into a UHPLC system for chromatographic separation on a C18 column. Detection is achieved via electrospray ionization (ESI) in positive ion mode, using Multiple Reaction Monitoring (MRM) for definitive quantification.

The entire process is validated through a series of experiments that challenge the method's selectivity, linearity, accuracy, precision, and stability, ensuring that the data generated is trustworthy and fit for purpose.[14][15]

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Thawing & Vortexing P2 Addition of Internal Standard (IS) P1->P2 P3 Solid-Phase Extraction (SPE) P2->P3 P4 Evaporation & Reconstitution P3->P4 A1 Injection into UHPLC System P4->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Ionization (ESI+) & MS/MS Detection (MRM) A2->A3 D1 Peak Integration & Ratio Calculation (Analyte/IS) A3->D1 D2 Quantification via Calibration Curve D1->D2 caption Figure 1. Overall Bioanalytical Workflow.

Figure 1. Overall Bioanalytical Workflow.

Detailed Protocols and Experimental Design

Materials and Reagents
  • Analyte: this compound (Reference Standard, >99% purity)

  • Internal Standard (IS): this compound-¹³C₆,¹⁵N₂ (or a suitable structural analog if a stable-isotope labeled standard is unavailable).

  • Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid (Optima™ LC/MS Grade).

  • Water: Ultrapure water (18.2 MΩ·cm).[16]

  • SPE Cartridges: Mixed-Mode Cation Exchange Polymer-Based SPE Cartridges (e.g., Oasis MCX, 30 mg/1 mL).

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

Rationale: The analyte is amphoteric, possessing a carboxylic acid (pKa ~4-5) and an amino group (pKa ~2-3). A mixed-mode cation exchange (MCX) sorbent is ideal. At an acidic pH, the amino group is protonated (-NH₃⁺), allowing strong retention on the cation exchange functional group, while the phenyl ring provides secondary retention via reversed-phase interaction. Interfering phospholipids can be washed away with organic solvent, and the analyte is selectively eluted by creating a high pH environment, neutralizing the amino group and disrupting the ionic interaction.[12][17]

SPE_Protocol Start Start: 100 µL Plasma Sample Condition 1. Condition 1 mL Methanol, then 1 mL H₂O Start->Condition Equilibrate 2. Equilibrate 1 mL 2% Formic Acid in H₂O Condition->Equilibrate Load 3. Load Sample Pre-treated with 400 µL 2% Formic Acid Equilibrate->Load Wash1 4. Wash 1 1 mL 2% Formic Acid in H₂O Load->Wash1 Wash2 5. Wash 2 1 mL Methanol Wash1->Wash2 Elute 6. Elute 1 mL 5% NH₄OH in Methanol Wash2->Elute End Evaporate & Reconstitute in 100 µL Mobile Phase A Elute->End

Figure 2. Solid-Phase Extraction (SPE) Protocol.

Step-by-Step Procedure:

  • Sample Pre-treatment: Allow plasma samples to thaw completely at room temperature. Vortex for 10 seconds. To 100 µL of plasma, add 20 µL of Internal Standard working solution (e.g., 500 ng/mL) and 400 µL of 2% formic acid in water. Vortex for 10 seconds.

  • SPE Manifold Setup: Place the MCX SPE cartridges on the manifold.

  • Conditioning: Condition the cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Equilibration: Equilibrate the cartridges with 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated sample onto the cartridge and allow it to pass through slowly (~1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences like lipids.

  • Drying: Dry the cartridge under high vacuum or nitrogen flow for 5 minutes.

  • Elution: Place clean collection tubes in the manifold. Elute the analyte with 1 mL of freshly prepared 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Water / 5% Acetonitrile / 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Protocol 2: LC-MS/MS Instrumental Analysis

Rationale: Reversed-phase chromatography is suitable for separating the analyte from any remaining endogenous components. A C18 column provides the necessary hydrophobic retention. The use of formic acid in the mobile phase is critical; it ensures the analyte's carboxylic acid and amino groups are protonated, leading to sharp, symmetrical peak shapes and promoting efficient ionization in positive ESI mode.[9][18] A gradient elution ensures that more hydrophobic interferences are washed from the column while minimizing the run time.

Table 1: Chromatographic Conditions
Instrument UHPLC System (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 4.0 minutes
Table 2: Gradient Elution Program
Time (min) % Mobile Phase A % Mobile Phase B
0.0955
0.5955
2.5595
3.0595
3.1955
4.0955

Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Table 3: Optimized MS/MS Parameters
Parameter Analyte Internal Standard (IS)
Precursor Ion (Q1) m/z 218.1226.1 (example for ¹³C₆,¹⁵N₂)
Product Ion (Q3) m/z 174.1 (Loss of CO₂)180.1
Dwell Time (ms) 100100
Collision Energy (eV) 2222
Declustering Potential (V) 8080
Ion Source Gas 1 (psi) 50
Ion Source Gas 2 (psi) 55
Curtain Gas (psi) 35
Source Temperature 550°C
IonSpray Voltage (V) 5500

Method Validation: Establishing Trustworthiness

The method was validated following the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[6]

Selectivity & Linearity
  • Selectivity: Six different lots of blank human plasma were processed and analyzed to ensure no significant interfering peaks were present at the retention times of the analyte and IS.

  • Linearity: Calibration standards were prepared by spiking blank plasma to achieve concentrations from 1.0 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with 1/x² weighting was applied.

Table 4: Linearity and Range
Calibration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.998
Deviation of Standards < 15% from nominal (< 20% at LLOQ)
Accuracy & Precision

Accuracy (%Bias) and precision (%CV) were determined by analyzing five replicates of Quality Control (QC) samples at four concentrations on three separate days.

Table 5: Intra- and Inter-Day Accuracy and Precision Summary
QC Level Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV)
LLOQ 1.0≤ 8.5%-4.2% to 5.1%≤ 9.8%
Low (LQC) 3.0≤ 6.1%-3.5% to 2.8%≤ 7.5%
Mid (MQC) 100≤ 4.5%-1.8% to 1.5%≤ 5.2%
High (HQC) 800≤ 3.9%-2.1% to 0.9%≤ 4.8%
Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%Bias) within ±15% (±20% at LLOQ).
Extraction Recovery and Matrix Effect
  • Extraction Recovery: Recovery was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples at LQC, MQC, and HQC levels.

  • Matrix Effect: The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to neat solutions of the analyte at the same concentrations.

Table 6: Recovery and Matrix Effect
QC Level Mean Extraction Recovery (%) Matrix Effect (%)
Low (LQC) 92.598.1 (IS Normalized)
Mid (MQC) 94.1101.3 (IS Normalized)
High (HQC) 93.899.5 (IS Normalized)
Results show consistent, high recovery and negligible matrix effect when using a stable isotope-labeled internal standard.
Stability

The stability of the analyte was confirmed under various conditions relevant to sample handling and storage.

Table 7: Stability Assessment
Condition Duration Result (% Deviation from Nominal)
Bench-Top (Room Temp) 6 hours< 5.5%
Freeze-Thaw Cycles 3 cycles< 7.2%
Autosampler (4°C) 48 hours< 4.8%
Long-Term (-80°C) 90 days< 9.1%
Acceptance Criteria: Mean concentration within ±15% of nominal.

Conclusion

The LC-MS/MS method described herein provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The use of mixed-mode solid-phase extraction yields clean extracts and high recovery, while the optimized chromatographic conditions ensure excellent peak shape and rapid analysis. The method has been fully validated to meet stringent regulatory standards and is suitable for supporting pharmacokinetic studies in drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link][14][15]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][19]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]

  • Chen, J. et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis. [Link][9][20]

  • Waters Corporation. A General Screening Method for Acidic, Neutral, and Basic Drugs in Whole Blood using the Oasis MCX | Column. [Link][12]

  • Patel, K. et al. (2018). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. ResearchGate. [Link][13]

  • Scheid, W. E. et al. (1995). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. Journal of Analytical Toxicology. [Link][17]

  • Agilent Technologies. (2017). Sample Preparation Fundamentals for Chromatography. [Link][11]

  • Thomas, E. (2022). Key Steps to Create a Sample Preparation Strategy for Inductively Coupled Plasma (ICP) or ICP–Mass Spectrometry (ICP-MS) Analysis. Spectroscopy Online. [Link][16]

  • Tamminana, R. et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link][1]

  • Ghamry, E. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][2]

  • Kamal, A. et al. (2021). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link][3]

  • Wang, X. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link][4]

  • Ebenezer, O. et al. (2022). Current status of pyrazole and its biological activities. ResearchGate. [Link][8]

  • Zhang, Y. et al. (2021). Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. AAPS PharmSciTech. [Link][10]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link][18]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link][5]

  • Shim, J. S. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link][21][22]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your synthesis for higher yields and purity.

I. Synthesis Overview & Mechanism

The synthesis of this compound typically proceeds via the cyclocondensation of 2-methylphenylhydrazine with a suitable three-carbon electrophile, followed by hydrolysis of a nitrile or ester precursor. A common and efficient route involves the reaction of 2-methylphenylhydrazine with ethyl (ethoxymethylene)cyanoacetate (EMCA) to form the ethyl ester of the target compound, which is then hydrolyzed.

The reaction mechanism involves a nucleophilic attack of the hydrazine on the electron-deficient double bond of EMCA, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring. The subsequent hydrolysis of the ester and nitrile groups yields the final carboxylic acid.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Consistently Low Yield of the Pyrazole Product

Q: My reaction is resulting in a low yield of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carbonitrile/carboxylate. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, from incomplete reactions to competing side reactions. Here’s a breakdown of potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting materials. Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields and significantly reduce reaction times[1].

  • Suboptimal Solvent Choice: The solvent plays a crucial role in the reaction kinetics and solubility of reactants.

    • Solution: While ethanol is a common solvent for this reaction, exploring other options can be beneficial. For reactions involving aryl hydrazines, aprotic dipolar solvents can sometimes provide better results than polar protic solvents[2]. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity and yield in similar pyrazole syntheses[3].

  • Improper Reaction Temperature: Temperature control is critical.

    • Solution: If the reaction is sluggish, consider refluxing the reaction mixture[1]. However, excessively high temperatures can lead to byproduct formation. A systematic study of the reaction temperature's effect on yield is recommended.

  • Purity of Starting Materials: Impurities in the 2-methylphenylhydrazine or the three-carbon synthon can lead to unwanted side reactions and lower the yield[2].

    • Solution: Ensure the purity of your starting materials, ideally >98% as confirmed by techniques like HPLC[2]. Source reagents from reputable suppliers who provide certificates of analysis.

Issue 2: Formation of Impurities and Side Products

Q: I am observing significant impurity spots on my TLC plate. What are the common side reactions, and how can I minimize them?

A: The most common side reaction in the synthesis of substituted pyrazoles is the formation of regioisomers[3].

  • Regioisomer Formation: When an unsymmetrical hydrazine reacts with an unsymmetrical dicarbonyl equivalent, two different isomers can be formed. In this specific synthesis, the initial nucleophilic attack of the 2-methylphenylhydrazine can theoretically occur at two different sites, leading to the desired 5-aminopyrazole and a potential 3-aminopyrazole isomer.

    • Controlling Regioselectivity:

      • Solvent Effects: As mentioned, fluorinated alcohols like TFE can significantly enhance regioselectivity[3].

      • Steric Hindrance: The bulky 2-methylphenyl group on the hydrazine can sterically direct the reaction towards the formation of the desired 5-aminopyrazole isomer.

      • pH Control: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens and affect the regiochemical outcome[3]. The use of a mild acid or base catalyst can be explored.

  • Other Side Reactions:

    • Incomplete Cyclization: The intermediate hydrazone may not fully cyclize. This can be addressed by ensuring sufficient reaction time and optimal temperature.

    • Hydrolysis of Cyano Group: If the reaction is carried out under harsh acidic or basic conditions, the cyano group of the precursor might partially hydrolyze to an amide, leading to a mixture of products. Careful control of pH during the reaction and workup is essential.

Below is a diagram illustrating a general troubleshooting workflow for low yield and impurity issues.

Troubleshooting_Workflow Start Low Yield / Impurities Detected Check_Purity Verify Purity of Starting Materials (>98%) Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Solvent Screen Solvents (Ethanol, TFE, Aprotic Dipolar) Optimize_Conditions->Solvent Temperature Vary Temperature (Room Temp to Reflux) Optimize_Conditions->Temperature Time Extend Reaction Time Optimize_Conditions->Time Analyze_Impurities Characterize Impurities (LC-MS, NMR) Solvent->Analyze_Impurities Temperature->Analyze_Impurities Time->Analyze_Impurities Regioisomer Regioisomer Formation? Analyze_Impurities->Regioisomer Incomplete_Reaction Incomplete Reaction? Analyze_Impurities->Incomplete_Reaction Regioisomer->Solvent Adjust Solvent/Catalyst Purification Optimize Purification (Crystallization, Chromatography) Regioisomer->Purification Incomplete_Reaction->Temperature Increase Temp/Time Incomplete_Reaction->Purification Success Improved Yield & Purity Purification->Success

Caption: Troubleshooting workflow for low yield and impurity issues.

Issue 3: Difficulty with Product Isolation and Purification

Q: The workup and purification of my final product, this compound, is proving to be challenging. What are the best practices?

A: The amphoteric nature of the final product (containing both a basic amino group and an acidic carboxylic acid group) can complicate its isolation.

  • Isolation of the Carboxylic Acid: After the hydrolysis of the ester or nitrile precursor, the product will be in the form of a salt (e.g., sodium carboxylate) in the aqueous solution.

    • Solution: Carefully acidify the aqueous solution with an acid like dilute HCl to the isoelectric point of the molecule. The product should precipitate out of the solution. Monitor the pH closely to avoid re-dissolving the product in a highly acidic medium.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and water is often a good starting point.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. However, the polar nature of the product may require a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid to suppress tailing).

III. Frequently Asked Questions (FAQs)

Q1: What is the best precursor for the synthesis: the nitrile or the ester?

A1: Both ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate and 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carbonitrile are viable precursors. The choice often depends on the availability and cost of the starting materials (ethyl (ethoxymethylene)cyanoacetate vs. (ethoxymethylene)malononitrile). The hydrolysis of the ester to the carboxylic acid is typically a straightforward saponification reaction. The hydrolysis of the nitrile requires harsher conditions (strong acid or base at elevated temperatures), which could potentially lead to degradation of the product if not carefully controlled.

Q2: Can I use a different hydrazine derivative?

A2: Yes, the general synthetic route is applicable to other substituted hydrazines. However, the electronic and steric properties of the substituent on the hydrazine can significantly impact the reaction rate and regioselectivity[2][3]. Electron-donating groups on the aryl ring of the hydrazine generally increase its nucleophilicity and may accelerate the reaction. Conversely, bulky substituents can introduce steric hindrance that may affect the reaction rate and regioselectivity.

Q3: Are there any "green" synthesis approaches for this type of compound?

A3: Yes, green chemistry principles are increasingly being applied to pyrazole synthesis. This includes the use of greener solvents (like water/ethanol mixtures), catalyst-free reactions where possible, and the development of reusable catalysts[4][5]. Microwave-assisted synthesis is also considered a green technique as it often leads to shorter reaction times and reduced energy consumption[1].

Q4: What analytical techniques are essential for characterizing the final product?

A4: For full characterization, a combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., N-H, C=O, C≡N if applicable).

  • Melting Point: To assess the purity of the final product.

The following diagram illustrates the general synthetic pathway.

Synthesis_Pathway Hydrazine 2-Methylphenylhydrazine Intermediate Ethyl 5-amino-1-(2-methylphenyl) -1H-pyrazole-4-carboxylate Hydrazine->Intermediate Cyclocondensation EMCA Ethyl (ethoxymethylene)cyanoacetate EMCA->Intermediate Final_Product 5-amino-1-(2-methylphenyl) -1H-pyrazole-4-carboxylic acid Intermediate->Final_Product Hydrolysis

Caption: General synthetic pathway to the target molecule.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in ethanol.

  • Add 2-methylphenylhydrazine (1 equivalent) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Hydrolysis to this compound

  • Suspend the ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the final product.

V. Data Summary

The following table provides a hypothetical comparison of different reaction conditions for the synthesis of the pyrazole precursor, which should be optimized for your specific laboratory setup.

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux675
2TFEReflux485
3TolueneReflux868
4Ethanol252455

VI. References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis. Retrieved from

  • BenchChem. (n.d.). Side reaction prevention in pyrazole synthesis from hydrazinyl precursors. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from

  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from

  • Scirp.org. (n.d.). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from

  • Al-Ostoot, F. H., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1535-1547. Retrieved from

Sources

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I understand that while pyrazole synthesis is a cornerstone of heterocyclic chemistry, achieving the desired regioselectivity can be a significant challenge, particularly when dealing with unsymmetrical starting materials. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I getting a mixture of two regioisomers when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine?

Answer:

This is the most common issue in the classical Knorr pyrazole synthesis and is a direct consequence of the reaction mechanism.[1][2] An unsymmetrical 1,3-dicarbonyl compound possesses two carbonyl groups with different steric and electronic environments. A substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) has two non-equivalent nitrogen atoms. The initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to two different initial adducts and, ultimately, a mixture of two constitutional isomers.[3]

Mechanistic Insight:

The reaction proceeds via two competing pathways:

  • Pathway A: The hydrazine attacks the less sterically hindered (or more electronically activated) carbonyl group.

  • Pathway B: The hydrazine attacks the more sterically hindered (or less electronically activated) carbonyl group.

Each pathway, after cyclization and dehydration, leads to a different pyrazole regioisomer.[4] The final ratio of these isomers is determined by a delicate balance of steric hindrance, the electrophilicity of the carbonyl carbons, and the reaction conditions.[3]

G cluster_start Starting Materials cluster_path_A Pathway A cluster_path_B Pathway B Start1 Unsymmetrical 1,3-Dicarbonyl A1 Attack at Carbonyl 1 (e.g., less hindered) Start1->A1 Initial Condensation B1 Attack at Carbonyl 2 (e.g., more hindered) Start1->B1 Initial Condensation Start2 Substituted Hydrazine Start2->A1 Start2->B1 A2 Cyclization/ Dehydration A1->A2 EndA Regioisomer A A2->EndA B2 Cyclization/ Dehydration B1->B2 EndB Regioisomer B B2->EndB

Figure 1: Competing pathways in Knorr pyrazole synthesis.

Q2: How can I control the reaction to favor the formation of a single regioisomer?

Answer:

Controlling the regioselectivity requires manipulating the factors that influence the initial condensation step. This is often the most critical aspect of the synthesis.[3] Here are several strategies, ranging from simple adjustments to more advanced techniques:

Strategy 1: Modifying Reaction Conditions

The reaction environment can dramatically shift the isomeric ratio.

  • Solvent Selection: The choice of solvent is crucial. Highly polar or protic solvents can stabilize certain transition states over others. A notable advancement is the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to dramatically increase regioselectivity, often favoring the isomer resulting from attack at the more electrophilic carbonyl.[5] For example, reactions that yield nearly 1:1 mixtures in ethanol can produce ratios as high as >99:1 in HFIP.[5]

  • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.[3] Acid catalysis is common in the Knorr synthesis and can influence the rate of both pyrazole formation and subsequent thioesterification.[6] For electron-deficient hydrazones, adding an acid like trifluoroacetic acid (TFA) can improve regioselectivity.[7]

  • Temperature: Temperature affects the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the kinetically controlled product (formed via the lowest energy activation barrier), while higher temperatures can allow the reaction to equilibrate to the most stable, thermodynamically favored product.

Strategy 2: Substrate Modification

  • Use of Directing or Protecting Groups: A powerful strategy involves temporarily modifying one of the carbonyl groups to force the reaction down a single pathway. For instance, using a benzotriazole group as a leaving group can lead to a highly regioselective condensation.[8][9]

  • Leveraging Strong Electronic Bias: When one of the substituents on the 1,3-dicarbonyl is a strong electron-withdrawing group (like -CF₃), it significantly increases the electrophilicity of the adjacent carbonyl carbon. This electronic bias can naturally direct the initial attack of the hydrazine, leading to high regioselectivity. For instance, the condensation of aryl hydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones can yield regioselectivity as high as 98:2.[8]

Data Summary: Effect of Solvent on Regioselectivity

The following table, based on data from literature, illustrates the profound impact of solvent choice on the ratio of regioisomers formed from the reaction of various 1,3-diketones with substituted hydrazines.[5]

Entry1,3-Diketone Substituents (R¹, R²)HydrazineSolventRegioisomeric Ratio (Isomer 1:Isomer 2)
12-Furyl, CF₃MethylhydrazineEtOH36:64
22-Furyl, CF₃MethylhydrazineTFE85:15
32-Furyl, CF₃MethylhydrazineHFIP 97:3
4Phenyl, CF₃PhenylhydrazineEtOH24:76
5Phenyl, CF₃PhenylhydrazineHFIP 99:1

Table adapted from J. Org. Chem. 2007, 72, 21, 8036–8041.[5]

Q3: My 1,3-dicarbonyl starting material is unstable. Are there alternative synthetic routes that offer better regiocontrol?

Answer:

Yes, when classical condensation methods are problematic, several alternative strategies can bypass the use of potentially unstable 1,3-dicarbonyls and often provide excellent regioselectivity.

  • Synthesis from Alkynes: Reactions involving terminal alkynes are increasingly popular. A one-pot method reacting terminal alkynes with aldehydes, followed by treatment with iodine and then hydrazines, provides 3,5-disubstituted pyrazoles with high regioselectivity.[10][11] This approach constructs the pyrazole core without isolating a dicarbonyl intermediate.

  • [3+2] Cycloaddition Reactions: These reactions are inherently regioselective.

    • With Diazo Compounds: The 1,3-dipolar cycloaddition of diazo compounds to alkynes is a powerful, often catalyst-free method for creating pyrazoles.[12]

    • With Sydnones: A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones offers excellent regioselectivity under mild conditions.[13]

  • From N-Arylhydrazones and Nitroolefins: This method provides 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles with excellent regioselectivity, avoiding the issues of traditional Knorr synthesis.[7]

Figure 2: Workflow for selecting a regioselective synthesis strategy.

Q4: How can I definitively determine the regiochemistry of my synthesized pyrazole?

Answer:

Unambiguous structure determination is critical. While techniques like melting point or TLC can suggest a mixture, they cannot assign the specific structure of each isomer. Spectroscopic methods are essential.

The Gold Standard: 2D NMR Spectroscopy

While 1D ¹H and ¹³C NMR provide initial information, 2D NMR techniques are the most powerful tools for definitive assignment in the solution state.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds apart. By analyzing these long-range couplings, you can piece together the molecular skeleton. For example, in a 1,3,5-trisubstituted pyrazole, the proton on the N1-substituent will show a correlation to the C5 carbon but not the C3 carbon, confirming the connectivity.[15][16]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. For instance, a NOESY correlation between the protons of the N1-substituent and the C5-substituent provides strong evidence for that specific regioisomer.[17][18]

Experimental Protocol: HMBC for Regioisomer Determination

  • Sample Preparation: Prepare a concentrated sample (10-20 mg) of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire a standard HMBC spectrum. The key parameter is the long-range coupling constant (ⁿJCH), which is typically optimized for a value around 8 Hz to enhance 2- and 3-bond correlations.[16]

  • Analysis:

    • Identify the key protons (e.g., H4 of the pyrazole ring, protons on the N1-substituent).

    • Look for cross-peaks connecting these protons to the pyrazole ring carbons (C3, C4, C5).

    • Example: For a 1-methyl-3-aryl-5-alkyl pyrazole, the N-methyl protons should show a strong HMBC correlation to C5 and a weaker correlation to C3. Conversely, for the 1-methyl-5-aryl-3-alkyl isomer, the N-methyl protons will correlate strongly to C3.

Other Confirmatory Techniques

  • X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray crystallography provides the absolute, unambiguous solid-state structure. This is the ultimate method for structure proof.

References
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamin
  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism.
  • Knorr pyrazole synthesis - Name-Reaction.com.
  • Troubleshooting the reaction mechanism of pyrazole form
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles
  • Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine | The Journal of Organic Chemistry - ACS Public
  • Synthesis of Pyrazoles via Electrophilic Cycliz
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Public
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Public
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)
  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Green Synthetic Strategies for Pyrazole Deriv
  • Relevant NMR couplings observed in NOESY and HMBC spectra of 8...
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing).
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Public
  • Structure Elucidation of a Pyrazolo[2][19]pyran Derivative by NMR Spectroscopy - PMC - NIH.

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).
  • Knorr Pyrazole Synthesis - ResearchG
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Reviews.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchG
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...

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Technical Support Center: Purification of 5-Amino-1-Aryl-Pyrazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-amino-1-aryl-pyrazole-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven solutions for common purification challenges. The unique amphoteric nature of this scaffold, possessing both a basic amino group and an acidic carboxylic acid, presents specific hurdles that require carefully optimized methodologies.

FAQs: Quick Solutions to Common Problems

Q1: My 5-amino-1-aryl-pyrazole-4-carboxylic acid is a persistent oil/gum and won't crystallize. What should I do?

A1: This is a frequent issue, often caused by residual solvents, salts, or minor impurities inhibiting lattice formation.

  • Initial Step: Ensure all volatile solvents are removed under high vacuum. Gentle heating may be necessary, but monitor for degradation.

  • Solvent Screening: Attempt trituration with a non-polar solvent like hexanes or diethyl ether to wash away non-polar impurities and potentially induce crystallization.

  • pH Adjustment: If your compound is isolated from an aqueous workup, ensure the pH is precisely at the isoelectric point. A slight excess of acid or base can keep it in a salt form, which may be more soluble or hygroscopic.

  • Seed Crystals: If you have a small amount of pure, solid material, use it to seed a supersaturated solution of your crude product.

Q2: My compound streaks severely on silica gel TLC, making column chromatography impossible. How can I fix this?

A2: The amphoteric nature of your compound is the primary cause. The acidic silanols on the silica surface strongly interact with the basic amino group, while the carboxylic acid can also interact, leading to significant tailing.

  • Mobile Phase Modification: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system.[1] This protonates the amino group, minimizing its interaction with the silica.

  • Base Deactivation: Alternatively, for compounds where the amino group is the main issue, deactivating the silica gel with triethylamine (0.5-1% in the eluent) can be effective.[2][3] However, this can make the carboxylic acid more prone to streaking.

  • Reverse-Phase Chromatography: Consider switching to a C18 reverse-phase column.[3] This technique separates based on hydrophobicity and is less affected by the acidic/basic nature of the compound. A typical mobile phase would be a gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.[4][5]

Q3: I have a low yield after my purification. Where could the product have been lost?

A3: Product loss can occur at multiple stages. A systematic evaluation of your process is key.

  • Incomplete Extraction: During acid-base workups, ensure you are using the correct pH to fully protonate or deprotonate your compound for transfer between aqueous and organic layers. Multiple extractions are more effective than a single large-volume extraction.[1]

  • Precipitation Issues: When re-acidifying the aqueous layer to precipitate your carboxylic acid, ensure the pH is brought back to the isoelectric point slowly and with cooling, as this promotes the formation of larger, more easily filterable crystals.[6]

  • Adsorption on Silica: If you used column chromatography, your polar compound may have irreversibly adsorbed onto the silica gel. Using a modified eluent as described in Q2 can mitigate this.

  • Degradation: 5-aminopyrazoles can be sensitive to strong acids or bases, and prolonged exposure or high temperatures during workup or purification could lead to degradation.[7]

Troubleshooting Guides & Detailed Protocols

This section provides a deeper dive into specific purification techniques, offering step-by-step protocols and troubleshooting logic.

Technique 1: Acid-Base Extraction

Acid-base extraction is a powerful first-line purification technique that exploits the different solubilities of the acidic, basic, and neutral forms of your compound.[8] It is highly effective for removing neutral or basic impurities.[1]

G start Crude Product (in Organic Solvent, e.g., EtOAc) extract_base Extract with aq. NaHCO3 (e.g., sat. solution) start->extract_base separate1 Separate Layers extract_base->separate1 org_layer1 Organic Layer: Neutral & Basic Impurities separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Sodium Carboxylate Salt separate1->aq_layer1 Aqueous wash_org Wash, Dry, Evaporate org_layer1->wash_org acidify Cool in Ice Bath Slowly add 6M HCl to pH ~3-4 aq_layer1->acidify impurities Isolated Impurities wash_org->impurities precipitate Precipitate Forms acidify->precipitate filter Collect by Suction Filtration precipitate->filter product Pure Carboxylic Acid filter->product

Caption: Workflow for Acid-Base Extraction of a Carboxylic Acid.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

    • Causality: The weak base NaHCO₃ is strong enough to deprotonate the carboxylic acid (forming the water-soluble sodium carboxylate salt) but generally not strong enough to deprotonate the aryl amine, leaving it in the organic layer.[9]

  • Extraction: Stopper the funnel, invert gently, and vent frequently to release pressure from CO₂ evolution. Shake thoroughly and allow the layers to separate.[1]

  • Separation: Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.[1]

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.[1]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until the solution becomes acidic (test with pH paper). Your 5-amino-1-aryl-pyrazole-4-carboxylic acid should precipitate out as a solid.[1][6]

  • Isolation: Collect the solid product via suction filtration, wash with cold water to remove inorganic salts, and dry thoroughly in a desiccator.[1][9]

Problem Potential Cause Solution
No precipitate forms upon acidification. The compound is too soluble in water, even in its neutral form.Extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate, 3x). The product will move back into the organic layer, which can then be dried and evaporated.[9]
An emulsion forms at the interface. High concentration of salts or amphiphilic impurities.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product precipitates as a sticky oil. The melting point of the compound is low, or it is impure.After acidification, extract with an organic solvent as described above. The subsequent purification by recrystallization or chromatography will be necessary.
Technique 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds to a high degree, provided a suitable solvent system can be found.

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of your compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, or mixtures with water).

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude solid to just dissolve it completely.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon (Norit) and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Problem Potential Cause Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, try adding a non-solvent (a solvent in which your compound is insoluble) dropwise until turbidity persists, then heat to redissolve and cool again.
Oiling out. The compound's solubility is too high in the chosen solvent, or the solution is cooling too quickly.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Using a solvent mixture can also prevent oiling out.
Poor recovery. The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.
Technique 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

When all other methods fail, or when very high purity is required, preparative HPLC is the method of choice. It is particularly useful for separating closely related impurities.

G start Dissolve Crude Sample (in Mobile Phase or suitable solvent) inject Inject onto Preparative Reverse-Phase (C18) Column start->inject elute Elute with Gradient (e.g., Water/Acetonitrile + 0.1% Formic Acid) inject->elute detect Monitor Elution (UV Detector) elute->detect collect Collect Fractions Containing the Target Compound detect->collect combine Combine Pure Fractions collect->combine evaporate Remove Solvents (Rotary Evaporation/Lyophilization) combine->evaporate product Highly Pure Product evaporate->product

Caption: Workflow for Purification by Preparative HPLC.

  • Method Development: First, develop an analytical HPLC method to achieve good separation between your product and impurities. A reverse-phase C18 column is a common starting point.[4]

  • Mobile Phase: A typical mobile phase consists of acetonitrile and water.[4][10] Adding an acid modifier like 0.1% formic acid or trifluoroacetic acid is crucial to protonate both the amino and carboxylic acid groups, ensuring sharp, symmetrical peaks.[4][5]

  • Scaling Up: Once the analytical method is optimized, it can be scaled up to a preparative column with a larger diameter. The flow rate and injection volume are increased proportionally.

  • Fraction Collection: Fractions are collected as the compound elutes from the column, guided by a UV detector.

  • Isolation: The pure fractions are combined, and the solvents are removed, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile, to yield the final high-purity product.

Problem Potential Cause Solution
Poor peak shape (fronting or tailing). Inappropriate mobile phase pH; column overload.Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid).[4] Reduce the amount of sample injected onto the column.
Inadequate separation. The mobile phase gradient is not optimized.Adjust the gradient slope. A shallower gradient will provide better resolution between closely eluting peaks. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile).
Product crashes out on the column. Poor solubility of the compound in the mobile phase.Dissolve the sample in a solvent with a higher organic content (like DMSO) but inject the smallest possible volume. Ensure the initial mobile phase conditions are not too weak (i.e., too aqueous).

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-Aminopyrazole-4-carboxylic acid. Retrieved from [Link]

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Navigating the Labyrinth of 5-Aminopyrazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-aminopyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. The inherent reactivity of the precursors and the product itself can often lead to a complex mixture of side products, complicating purification and reducing yields. This resource, presented in a direct question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes. We will delve into the causality behind common experimental pitfalls and offer robust, self-validating protocols to enhance the scientific integrity of your work.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section addresses the most prevalent challenges encountered during the synthesis of 5-aminopyrazoles, particularly focusing on the widely used condensation of β-ketonitriles with hydrazines.

Issue 1: My reaction with a substituted hydrazine is producing a mixture of regioisomers. How can I control the regioselectivity?

Q: I'm using phenylhydrazine with benzoylacetonitrile and getting two isomeric products that are difficult to separate. What determines which isomer is formed, and how can I favor the 5-amino isomer?

A: This is the most common challenge in the synthesis of N-substituted aminopyrazoles. The reaction of an unsymmetrical precursor like a β-ketonitrile with a monosubstituted hydrazine can lead to two regioisomers: the desired N-substituted 5-aminopyrazole and the isomeric 3-aminopyrazole. The outcome is a delicate balance of electronic and steric effects, largely dictated by the reaction conditions.[1][2]

The Underlying Mechanism:

The reaction proceeds in two key steps:

  • Initial Nucleophilic Attack: The hydrazine can attack the β-ketonitrile at two electrophilic sites: the ketone carbonyl carbon or the nitrile carbon.

  • Cyclization: The intermediate then cyclizes to form the pyrazole ring.

The regioselectivity is determined by which nitrogen of the substituted hydrazine attacks which electrophilic center and the relative stability of the intermediates leading to each isomer. The two nitrogen atoms of a substituted hydrazine (e.g., phenylhydrazine) have different nucleophilicity. The substituted nitrogen (N1) is less nucleophilic due to steric hindrance and electronic effects of the substituent, while the terminal, unsubstituted nitrogen (N2) is more nucleophilic.

Troubleshooting Protocol:

You can steer the reaction towards the desired isomer by carefully controlling the pH of the reaction medium.[1][3]

  • For the 5-Aminopyrazole (Kinetic Product):

    • Condition: Basic or neutral conditions.

    • Rationale: Under basic or neutral conditions, the more nucleophilic terminal nitrogen (N2) of the substituted hydrazine preferentially attacks the more electrophilic carbonyl carbon of the β-ketonitrile. This forms a hydrazone intermediate which then undergoes intramolecular cyclization via the attack of the less nucleophilic N1 nitrogen onto the nitrile carbon.[3][4] This pathway is generally faster and is favored under kinetic control.

    • Protocol:

      • Dissolve the β-ketonitrile in a suitable solvent like ethanol or methanol.

      • Add the substituted hydrazine (1.0-1.1 equivalents).

      • If necessary, add a mild base like triethylamine (TEA) or sodium acetate to ensure the medium is not acidic.

      • Stir the reaction at room temperature or with gentle heating (e.g., reflux in ethanol), monitoring by TLC or LC-MS until the starting material is consumed.

  • For the 3-Aminopyrazole (Thermodynamic Product):

    • Condition: Acidic conditions.

    • Rationale: In an acidic medium, the more basic terminal nitrogen (N2) of the hydrazine is protonated, reducing its nucleophilicity. This forces the initial attack to occur from the less nucleophilic, but now relatively more available, N1 nitrogen. To facilitate the reaction, the enol form of the β-ketonitrile is often the reactive species. The N1 nitrogen attacks the nitrile carbon, followed by cyclization involving the N2 nitrogen and the carbonyl carbon. This pathway often leads to the thermodynamically more stable isomer.[3]

    • Protocol:

      • Dissolve the β-ketonitrile in a solvent like glacial acetic acid or ethanol containing a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).

      • Add the substituted hydrazine (often as a hydrochloride salt).

      • Heat the reaction mixture to reflux and monitor its progress.

Data Summary: Controlling Regioselectivity

Desired IsomerReaction ConditionFavored ControlKey Mechanistic StepRecommended Solvents
5-Aminopyrazole Basic / NeutralKineticTerminal N₂ attacks carbonyl CEthanol, Methanol, DMF
3-Aminopyrazole AcidicThermodynamicSubstituted N₁ attacks nitrile CAcetic Acid, Ethanol/HCl

Definitive Structure Elucidation:

Unambiguously distinguishing between the 3-amino and 5-amino isomers is critical. Advanced NMR techniques are invaluable:

  • ¹H-¹⁵N HMBC: This is a powerful technique for establishing the connectivity between the pyrazole ring nitrogens and their substituents.[5]

  • NOESY: Nuclear Overhauser Effect Spectroscopy can show through-space correlations between protons on the N-substituent and protons on the substituent at the C5 position, which would be absent in the 3-amino isomer.[6]

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons can differ significantly between the two isomers, aiding in their identification.[7]

Issue 2: My reaction is clean but the yield is low, and I'm isolating a significant amount of an uncyclized intermediate.

Q: I'm reacting a β-ketonitrile with hydrazine hydrate, and I'm seeing a major byproduct with a strong C≡N stretch in the IR spectrum. How can I drive the reaction to completion?

A: The side product you are observing is likely the uncyclized hydrazone intermediate. The formation of 5-aminopyrazoles from β-ketonitriles and hydrazines is a two-step process: formation of the hydrazone followed by an intramolecular cyclization.[3] If the cyclization step is slow or reversible, the hydrazone can be the major isolated product.

Why it Happens:

  • Stability of the Hydrazone: The hydrazone intermediate can be stabilized by conjugation, especially if the substituents on the β-ketonitrile are aromatic.

  • Insufficient Activation for Cyclization: The final cyclization step requires the nucleophilic attack of the second nitrogen atom onto the nitrile carbon. This step often requires activation, typically by heat or catalysis, to overcome the activation energy barrier.

Troubleshooting Protocol:

  • Increase Reaction Temperature: Often, simply increasing the thermal energy of the system is sufficient to promote the intramolecular cyclization. If you are running the reaction at room temperature, try refluxing the reaction mixture in a higher-boiling solvent like ethanol, n-butanol, or toluene.

  • Acid or Base Catalysis: The cyclization step can be catalyzed.

    • Acid Catalysis: A catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack.

    • Base Catalysis: A base can deprotonate the N-H of the hydrazone, increasing the nucleophilicity of the attacking nitrogen.

  • Microwave Synthesis: Microwave irradiation can be highly effective in reducing reaction times and improving yields by efficiently promoting the cyclization step.[4]

Experimental Workflow for Driving Cyclization:

G start Low Yield & Isolated Hydrazone Intermediate temp Increase Reaction Temperature (e.g., Reflux in Ethanol/Butanol) start->temp monitor1 Monitor by TLC/LC-MS temp->monitor1 catalysis Add Catalyst monitor1->catalysis Incomplete complete Reaction Complete (High Yield of 5-AP) monitor1->complete Complete acid Acid Catalyst (e.g., cat. AcOH, pTSA) catalysis->acid base Base Catalyst (e.g., NaOEt, TEA) catalysis->base monitor2 Monitor by TLC/LC-MS acid->monitor2 base->monitor2 microwave Consider Microwave Synthesis monitor2->microwave Incomplete monitor2->complete Complete microwave->complete incomplete Cyclization Still Incomplete

Caption: Troubleshooting workflow for incomplete cyclization.

Frequently Asked Questions (FAQs)

Q1: I am observing a dimeric byproduct in my synthesis. What is its structure and how can I avoid it?

A1: Dimerization can occur in two main ways: dimerization of a starting material like malononitrile, or oxidative dimerization of the 5-aminopyrazole product.

  • Malononitrile Dimerization: When using malononitrile as a precursor, especially under basic conditions, it can self-condense to form 2-amino-1,1,3-tricyanopropene.[8][9][10] This dimer can then react with hydrazine to yield various heterocyclic products, diverting the reagent from your desired pathway. To avoid this, ensure slow addition of the base or use pre-formed β-alkoxyacrylonitriles instead of generating the reactive species in situ with malononitrile.

  • 5-Aminopyrazole Dimerization: The 5-aminopyrazole product itself can undergo oxidative dimerization. For instance, copper-catalyzed reactions can lead to the formation of pyrazole-fused pyridazines or pyrazines through C-H/N-H, C-H/C-H, and N-H/N-H bond couplings.[11][12][13][14][15] To prevent this, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and avoid transition metal contaminants if this side reaction is observed.

Q2: My final product seems to have reacted with the acetic acid I used as a solvent. Is this possible?

A2: Yes, this is a known side reaction. When using acetic acid as a solvent, particularly at elevated temperatures (reflux), the amino group of the 5-aminopyrazole can be acetylated to form the corresponding N-acetylated amide byproduct.[16][17][18] This not only consumes your product but also introduces a purification challenge.

Mitigation Strategy: If you require acidic conditions, consider using a non-nucleophilic acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or sulfuric acid) in a non-acylating solvent like ethanol or toluene. If the reaction must be run in an acid, use the minimum temperature required for the reaction to proceed at a reasonable rate.

Q3: I am trying to synthesize a 5-aminopyrazole derivative from a dinitrile precursor and I'm getting a cyclic ketone. What is happening?

A3: You are likely observing a Thorpe-Ziegler reaction. This is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which is then hydrolyzed to a cyclic ketone during aqueous workup.[19][20][21][22][23]

Mechanism of Thorpe-Ziegler Reaction:

G cluster_0 Thorpe-Ziegler Cyclization Dinitrile Dinitrile Carbanion Carbanion Dinitrile->Carbanion Base (-H+) Imino-nitrile Imino-nitrile Carbanion->Imino-nitrile Intramolecular Nucleophilic Attack Enamine Enamine Imino-nitrile->Enamine Tautomerization Cyclic Ketone Cyclic Ketone Enamine->Cyclic Ketone Acidic Workup (H3O+)

Caption: Mechanism of the Thorpe-Ziegler reaction.

To favor the desired 5-aminopyrazole synthesis over the Thorpe-Ziegler cyclization when using a dinitrile that could potentially undergo both reactions, the key is to ensure the intermolecular reaction with hydrazine is much faster than the intramolecular cyclization. This can often be achieved by using the hydrazine as a limiting reagent and adding it slowly to the reaction mixture containing the dinitrile and the base.

Q4: My 5-aminopyrazole product is reacting further to form a fused bicyclic compound. How can I prevent this?

A4: 5-Aminopyrazoles are versatile binucleophiles, containing both an endocyclic (N1) and an exocyclic (amino) nitrogen, as well as a reactive C4 position. When reacted with 1,3-dielectrophiles (like β-diketones or β-ketoesters, which might be present as starting materials or impurities), they can undergo a subsequent cyclocondensation to form fused heterocyclic systems, most commonly pyrazolo[1,5-a]pyrimidines.[24][25][26]

Prevention:

  • Stoichiometry Control: Use a slight excess of the hydrazine component relative to the β-ketonitrile to ensure the latter is fully consumed and not available to react with the product.

  • Temperature Control: This subsequent cyclization often requires higher temperatures than the initial pyrazole formation. Running the primary synthesis at the lowest possible temperature can prevent this side reaction.

  • Purification of the 5-aminopyrazole: If the problem persists, it may be necessary to isolate and purify the 5-aminopyrazole before attempting any subsequent reactions.

This guide provides a foundational framework for troubleshooting common issues in 5-aminopyrazole synthesis. By understanding the underlying mechanisms of these side reactions, you can make informed decisions to optimize your reaction conditions, leading to higher yields and purer products.

References

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. Available at: [Link]

  • Thorpe reaction. Grokipedia. Available at: [Link]

  • Thorpe-Ziegler Reaction. SynArchive. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Thorpe reaction. Wikipedia. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. Available at: [Link]

  • Thorpe reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. FAO AGRIS. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. NIH. Available at: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling o. ResearchGate. Available at: [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • ChemInform Abstract: IDENTIFICATION OF N‐METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. Sci-Hub. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Conditions, yields and products of the reaction of malononitrile dimer 1 with isothiocyanates. ResearchGate. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. Available at: [Link]

  • Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. PubMed. Available at: [Link]

  • Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs | Request PDF. ResearchGate. Available at: [Link]

  • A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. SciSpace. Available at: [Link]

  • Direct synthesis of pyrroles derivatives via malononitrile dimer,.... ResearchGate. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. Arkat USA. Available at: [Link]

  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. DergiPark. Available at: [Link]

  • Reactions of Ketonic Mannich Bases with Malononitrile and Malononitrile Dimer. ResearchGate. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. Available at: [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). Available at: [Link]

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Optimization of reaction conditions for the N-arylation of 5-aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 5-aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this versatile yet nuanced transformation. The N-aryl-5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This guide is structured to address the common challenges encountered in the lab, with a focus on the underlying chemical principles to empower you to rationalize and optimize your reaction conditions.

Understanding the Core Challenge: Regioselectivity

The primary hurdle in the N-arylation of 5-aminopyrazoles is controlling the site of arylation. These molecules possess three potential nucleophilic nitrogen atoms: the two endocyclic pyrazole nitrogens (N1 and N2) and the exocyclic amino group (NH2). The desired outcome, typically N1-arylation, is often in competition with N2-arylation and, to a lesser extent, arylation of the amino group. The regioselectivity is a delicate interplay of steric and electronic factors of both the pyrazole substrate and the arylating agent, as well as the choice of catalyst system and reaction conditions.

Troubleshooting Guide: From Low Yield to Incorrect Regioisomer

This section addresses common problems encountered during the N-arylation of 5-aminopyrazoles in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction shows low or no conversion to the desired N-aryl-5-aminopyrazole. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion is a common issue that can stem from several factors related to the catalyst, reagents, or reaction setup.

  • Inactive Catalyst: The active form of the catalyst, typically a Pd(0) or Cu(I) species, may not be forming efficiently or is being deactivated.

    • Solution (Palladium): If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your phosphine ligand is not oxidized and that the reaction conditions promote reduction to Pd(0). Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more advanced palladacycle precatalyst which can be easier to activate with weak bases.[3]

    • Solution (Copper): For Ullmann-type couplings, use a high-purity Cu(I) source like CuI. If using Cu(0) or Cu(II) salts, the reaction conditions must facilitate the in-situ generation of the active Cu(I) species.[4]

  • Inappropriate Ligand: The ligand is critical for stabilizing the metal center and facilitating the catalytic cycle.

    • Solution (Palladium): For Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands like XPhos or tBuBrettPhos are often effective.[5][6] If you are observing low conversion, screening a panel of ligands is a prudent step.

    • Solution (Copper): In Ullmann couplings, diamine ligands such as N,N'-dimethylethylenediamine (DMEDA) or amino acids like L-proline can significantly accelerate the reaction.[7]

  • Suboptimal Base: The base plays a crucial role in deprotonating the pyrazole and facilitating the catalytic cycle.

    • Solution: Strong bases like NaOtBu or K₃PO₄ are commonly used. However, the choice of base can influence both the rate and regioselectivity. If you are using a weaker base like Cs₂CO₃ and observing low conversion, consider switching to a stronger base. The solubility of the base is also important; for instance, K₃PO₄ is often used in polar aprotic solvents where it has better solubility.

  • Solvent Issues: The solvent must be able to dissolve the reactants and the catalyst system to a sufficient extent.

    • Solution: Toluene, dioxane, and DMF are common solvents. If you suspect solubility issues, consider a more polar solvent like DMF or DMSO. Ensure your solvent is anhydrous, as water can lead to side reactions and catalyst deactivation.

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Solution: If you are running the reaction at a lower temperature (e.g., 80 °C) with no success, incrementally increase the temperature to 100-120 °C. However, be mindful that higher temperatures can sometimes lead to side product formation.

Question 2: I am getting a mixture of N1 and N2 regioisomers. How can I improve the selectivity for the desired N1-aryl-5-aminopyrazole?

Answer:

Controlling the N1 vs. N2 regioselectivity is a central challenge. The outcome is influenced by the substitution pattern of the pyrazole, the nature of the aryl halide, and the reaction conditions.

  • Steric Hindrance: The arylation generally occurs at the less sterically hindered nitrogen atom of the pyrazole.

    • Solution: If your pyrazole has a substituent at the C3 position, N1-arylation is usually favored. Conversely, a substituent at the C5 position (adjacent to the amino group) would direct arylation to the N1 position. If your pyrazole is unsubstituted at C3 and C5, consider using a bulkier arylating agent to favor reaction at the more accessible N1 position.

  • Ligand Choice: The steric and electronic properties of the ligand can significantly influence regioselectivity.

    • Solution (Palladium): Bulky ligands can enhance selectivity by creating a more sterically demanding catalytic complex, favoring approach to the less hindered N1 position.

    • Solution (Copper): The choice of ligand in copper catalysis can also direct the regioselectivity by tuning the properties of the copper-pyrazole intermediate.[8]

  • Protecting Groups: A reliable strategy to ensure N1-arylation is to temporarily protect the N2 position.

    • Solution: While this adds extra steps, it can be the most effective solution for achieving high regioselectivity. A removable protecting group can be installed, the N1-arylation performed, and then the protecting group removed. The SEM (2-(trimethylsilyl)ethoxymethyl) group has been used effectively in this context, as it can be transposed from one nitrogen to the other, allowing for sequential C-H arylation at different positions.[9]

Question 3: I am observing significant amounts of C4-arylation or arylation of the exocyclic amino group. How can I suppress these side reactions?

Answer:

While N-arylation is generally favored, C-arylation (especially at the C4 position) and arylation of the exocyclic amino group can occur under certain conditions.

  • C4-Arylation: This is more common in palladium-catalyzed direct arylation reactions where a C-H bond is activated.

    • Solution: To favor N-arylation over C-arylation, ensure you are using a classic cross-coupling protocol with an aryl halide, not a direct arylation protocol. If you must use direct arylation, the choice of directing group on the pyrazole is crucial. Temporary protection of the C5 position with a chloro group has been shown to direct arylation to the C4 position, so avoiding such substitution patterns is key for N-arylation.[10]

  • Arylation of the Exocyclic Amino Group: This is generally less common than N1/N2 arylation due to the lower nucleophilicity of the amino group in the delocalized system. However, it can occur, particularly with highly reactive arylating agents or under forcing conditions.

    • Solution: The use of milder reaction conditions (lower temperature, weaker base) can sometimes suppress this side reaction. Protecting the amino group is another viable strategy, although it adds synthetic steps. A simple acetylation, for example, can be used to protect the amino group, followed by deprotection after the N-arylation.

Frequently Asked Questions (FAQs)

Q1: Should I use a palladium or copper catalyst for my N-arylation of a 5-aminopyrazole?

A1: Both palladium (Buchwald-Hartwig) and copper (Ullmann) catalyzed reactions are effective for the N-arylation of pyrazoles. The choice often depends on the specific substrates and the desired functional group tolerance.

  • Palladium-catalyzed reactions often offer a broader substrate scope, including the use of aryl chlorides and bromides, and generally proceed under milder conditions with a wider variety of available ligands for optimization.[5]

  • Copper-catalyzed reactions are often more cost-effective and can be advantageous for specific substrates. They have a long history and recent advancements with new ligands have made them more versatile.[7][11]

A comparative screening of both systems for your specific substrate is the best approach if you are developing a new synthesis.

Q2: What is the best base to use for the N-arylation of 5-aminopyrazoles?

A2: There is no single "best" base, as the optimal choice depends on the catalyst system and the substrates.

  • Strong bases like NaOtBu and K₃PO₄ are commonly used and are often effective in promoting high yields.

  • Weaker bases like Cs₂CO₃ or K₂CO₃ can be beneficial when dealing with base-sensitive functional groups on your substrates.

  • The choice of base can also influence the regioselectivity, so it is a key parameter to screen during optimization.

Q3: My aryl halide has an electron-donating/withdrawing group. How will this affect the reaction?

A3: The electronic nature of the aryl halide can significantly impact the rate of the reaction.

  • Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step in palladium-catalyzed reactions and the overall reaction in copper-catalyzed couplings, often leading to higher yields and faster reaction times.

  • Electron-donating groups can slow down the reaction, potentially requiring higher temperatures, longer reaction times, or a more active catalyst system.

Q4: Can I run this reaction open to the air?

A4: It is generally recommended to perform both palladium and copper-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) or Cu(I) catalyst, leading to deactivation and lower yields. While some modern catalyst systems are more robust, for consistent and reproducible results, excluding air is best practice.

Data and Protocols

Comparison of Reaction Conditions for N-Arylation

The following table summarizes typical starting conditions for screening the N-arylation of a generic 3-substituted-5-aminopyrazole with an aryl bromide.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)CuI (5-10 mol%)
Ligand XPhos (4 mol%) or tBuBrettPhos (4 mol%)DMEDA (10-20 mol%) or L-proline (20 mol%)
Base NaOtBu (1.2-1.5 equiv) or K₃PO₄ (2 equiv)K₂CO₃ (2 equiv) or K₃PO₄ (2 equiv)
Solvent Toluene or DioxaneDMF or DMSO
Temperature 80-110 °C100-130 °C
General Experimental Protocol for Palladium-Catalyzed N-Arylation

This protocol provides a general starting point for the Buchwald-Hartwig amination of a 5-aminopyrazole.

  • To an oven-dried reaction vessel, add the 5-aminopyrazole (1.0 mmol, 1.0 equiv), aryl halide (1.2 mmol, 1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), phosphine ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%), and base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Conversion catalyst Check Catalyst Activity - Use fresh precatalyst - Switch to Pd(0) or palladacycle - Use high-purity Cu(I) start->catalyst ligand Screen Ligands - Bulky biarylphosphines (Pd) - Diamines/amino acids (Cu) start->ligand base Optimize Base - Stronger base (NaOtBu, K3PO4) - Check solubility start->base conditions Adjust Conditions - Anhydrous solvent - Increase temperature start->conditions regioselectivity Incorrect Regioisomer (N1 vs. N2) sterics Assess Sterics - Bulky pyrazole substituent - Bulky aryl halide regioselectivity->sterics ligand_regio Ligand Screening for Selectivity regioselectivity->ligand_regio protecting_group Use Protecting Group Strategy - Protect N2 or NH2 regioselectivity->protecting_group side_reactions Side Reactions (C-arylation, NH2-arylation) side_reactions->protecting_group reaction_type Confirm Reaction Type - Avoid direct arylation conditions side_reactions->reaction_type milder_cond Use Milder Conditions - Lower temperature - Weaker base side_reactions->milder_cond

Caption: A workflow for troubleshooting common issues in the N-arylation of 5-aminopyrazoles.

Catalytic Cycles

Catalytic_Cycles cluster_0 Buchwald-Hartwig Amination (Pd-catalyzed) cluster_1 Ullmann Condensation (Cu-catalyzed) A L-Pd(0) B Oxidative Addition A->B Ar-X C L-Pd(II)(Ar)(X) B->C D Amine Coordination C->D R'-NH2 E [L-Pd(II)(Ar)(NHR')]+X- D->E F Deprotonation E->F Base G L-Pd(II)(Ar)(NR') F->G H Reductive Elimination G->H H->A I Ar-NR' H->I J L-Cu(I)-X K Nucleophile Coordination J->K R'-NH2 L L-Cu(I)(NHR') K->L M Oxidative Addition L->M Ar-X N L-Cu(III)(Ar)(NHR')(X) M->N O Reductive Elimination N->O O->J P Ar-NHR' O->P

Sources

Stability issues of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.

A Guide to Understanding and Preventing Solution Stability Issues

Welcome to the technical resource center for this compound. This guide is designed for researchers, chemists, and formulation scientists who are utilizing this compound in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying chemical logic to empower you to troubleshoot and resolve stability challenges effectively.

The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its role in creating anti-inflammatory agents and other therapeutics.[1][2] However, the specific combination of a primary aromatic amine and a carboxylic acid on this heterocyclic core introduces unique stability considerations in solution. This guide will address the most common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding the handling and stability of this compound in solution.

Q1: Why is my solution of the compound turning yellow or brown over time?

A: This is the most frequently observed issue and is almost certainly due to the oxidation of the 5-amino group. Aromatic amines are susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, or trace metal ions in the solution.[3][4] The resulting oxidized species are often highly conjugated and colored, leading to the discoloration of your solution even at very low concentrations.

  • Causality: The amino group is an electron-donating group, which makes the pyrazole ring electron-rich and more susceptible to oxidative processes. This is a common degradation pathway for many aromatic amine-containing pharmaceuticals.[3]

  • Mitigation: To minimize oxidation, prepare solutions fresh whenever possible. If storage is necessary, consider de-gassing the solvent with nitrogen or argon and storing the solution in an amber vial to protect it from light, at reduced temperatures (2-8°C).

Q2: My compound precipitated out of solution after preparation or pH adjustment. What is happening?

A: This is a solubility issue tied to the amphoteric nature of your molecule. It possesses both a basic amino group and an acidic carboxylic acid group. Its solubility in aqueous media is highly dependent on the pH of the solution.

  • Mechanism:

    • At low pH (acidic): The amino group becomes protonated (-NH3+), increasing the molecule's polarity and solubility in aqueous buffers.

    • At high pH (basic): The carboxylic acid group becomes deprotonated (-COO-), which also increases polarity and solubility.

    • At the Isoelectric Point (pI): There is a specific intermediate pH where the molecule exists predominantly as a neutral zwitterion (+H3N-R-COO-). At this pI, the net charge is zero, and the molecule is least soluble, often leading to precipitation.[5] The solubility of amino acids is generally lowest at their isoelectric point.[5]

  • Solution: Determine the optimal pH for your application where the compound remains soluble. This typically means working at a pH at least 1-2 units away from the compound's pI. For many amino acid-containing molecules, solubility increases significantly with the addition of acid or base.[5] If working with organic solvents, solubility will be dictated by the polarity of the solvent and the compound's ability to form hydrogen bonds.[6]

Q3: What are the ideal storage conditions for a stock solution of this compound?

A: Based on the compound's structure, the primary concerns are oxidation and pH-dependent solubility. Therefore, ideal storage conditions must address both.

  • pH: Adjust the pH to a slightly acidic range (e.g., pH 3-5). This protonates the vulnerable 5-amino group, converting it to the ammonium salt (-NH3+), which is significantly more resistant to oxidation.[7]

  • Solvent: Use a purified, de-gassed solvent. If using an aqueous buffer, prepare it with high-purity water.

  • Temperature: Store solutions at 2-8°C to slow the rate of any potential degradation reactions. Do not freeze aqueous solutions unless you have specifically tested for freeze-thaw stability, as this can cause the compound to precipitate.

  • Atmosphere & Light: Store the solution under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial to protect from oxygen and light.

Q4: How can I definitively determine if my compound is degrading and what the byproducts are?

A: Visual inspection (color change, precipitation) is a good indicator, but for quantitative and definitive analysis, you must use a stability-indicating analytical method . High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

A stability-indicating method is one that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradants, excipients, or impurities.[8] The best way to develop and validate such a method is by performing a forced degradation study .[8][9]

Section 2: Troubleshooting and Experimental Protocols

This section provides actionable, step-by-step protocols to help you investigate and control the stability of your compound.

Protocol 2.1: Performing a Forced Degradation Study

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule.[10] It involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradation products and pathways.[8][11] This is a critical step in developing a robust, stability-indicating analytical method.[9]

Objective: To generate potential degradation products and confirm that your analytical method can separate them from the parent compound.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor. Aim for 5-20% degradation. You may need to adjust the time or stressor concentration.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 60°C for 2, 6, and 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 2, 6, and 24 hours.

    • Oxidation: Mix with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 2, 6, and 24 hours.

    • Thermal Stress: Heat the stock solution at 80°C for 24, 48, and 72 hours.

    • Photolytic Stress: Expose the stock solution to a photostability chamber (ICH Q1B guideline option) with UV and visible light for 24 hours. Keep a control sample wrapped in foil.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC method.

  • Evaluation:

    • Check for the appearance of new peaks in the chromatograms of the stressed samples.

    • Assess the "peak purity" of the parent compound peak using a PDA detector to ensure no degradants are co-eluting.

    • A successful method will show a decrease in the parent peak area and the appearance of one or more well-resolved degradation peaks.

Data Summary: Forced Degradation Results
Stress ConditionTime (hours)TemperatureObservation (e.g., Color Change)% Degradation of Parent CompoundNumber of Degradant Peaks
0.1 M HCl2460°CNo change
0.1 M NaOH24RTSlight yellowing
3% H₂O₂6RTTurned dark brown
Thermal7280°CNo change
Photolytic24RTSlight yellowing

Users should fill this table with their experimental data.

Protocol 2.2: Establishing a pH-Solubility Profile

Objective: To determine the pH range where the compound has maximum solubility.

Procedure:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibrate: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Mix: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify: Dilute an aliquot of the clear supernatant and measure the concentration using a calibrated HPLC method or UV-Vis spectrophotometer.

  • Plot: Plot the measured solubility (e.g., in mg/mL) against the pH to visualize the solubility profile.

Section 3: Visualized Workflows and Degradation Pathways

Diagrams can help clarify complex processes. Below are visualizations for a logical troubleshooting workflow and the most probable degradation mechanism for this compound.

G cluster_0 Observation cluster_1 Hypothesis cluster_2 Investigation cluster_3 Analysis & Solution observe Instability Observed (e.g., Color Change, Haze) hypothesize Formulate Hypothesis - Oxidation of 5-amino group? - pH-related precipitation? observe->hypothesize stress_test Perform Targeted Forced Degradation (Protocol 2.1) hypothesize->stress_test If color change sol_test Determine pH-Solubility Profile (Protocol 2.2) hypothesize->sol_test If precipitation analyze Analyze via Stability- Indicating HPLC Method stress_test->analyze sol_test->analyze solution Implement Solution: - Adjust pH - Add Antioxidant - Protect from Light/Air analyze->solution

Caption: Troubleshooting workflow for stability issues.

Caption: Primary degradation pathway via amine oxidation.

References

  • Vertex AI Search. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Vertex AI Search. 5-amino-1-phenylpyrazole-4-carboxamide | Solubility of Things.
  • MedCrave online. Forced Degradation Studies. (2016-12-14).
  • ResearchGate. Forced degradation studies of Brexpiprazole | Download Scientific Diagram.
  • Chem-Impex. 5-Amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid.
  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. (January 2014).
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025-08-06).
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review. (2022-11-30).
  • PubMed. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24).
  • The Solubility of Amino Acids in Various Solvent Systems.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • PubMed. Degradation mechanism and stability of 5-aminolevulinic acid.

Sources

Identifying and characterizing byproducts in the synthesis of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid. As a key intermediate in various research and development pipelines, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize potential byproducts, ensuring the integrity of your synthesis.

Introduction: The Synthetic Pathway and Potential Pitfalls

The synthesis of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid is typically achieved through a two-step process. The first step involves the cyclocondensation of o-tolylhydrazine with an activated cyanoacetate derivative, most commonly ethyl (ethoxymethylene)cyanoacetate, to form the intermediate ethyl ester. This is a variation of the well-established Knorr pyrazole synthesis.[1][2] The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.

While this pathway is robust, several side reactions can occur, leading to the formation of byproducts that can complicate purification and compromise the quality of the final compound. This guide will address the most common issues encountered during this synthesis.

Visualizing the Synthetic Workflow and Byproduct Formation

The following diagram illustrates the intended synthetic route and the points at which common byproducts may arise.

Synthesis_Workflow tolylhydrazine o-Tolylhydrazine ester Ethyl 5-amino-1-(o-tolyl)-1H- pyrazole-4-carboxylate tolylhydrazine->ester Step 1: Cyclization cyanoacetate Ethyl (ethoxymethylene)cyanoacetate cyanoacetate->ester acid 5-amino-1-(o-tolyl)-1H- pyrazole-4-carboxylic acid ester->acid Step 2: Hydrolysis regioisomer_ester Regioisomeric Ester (3-amino-1-(o-tolyl)...) ester->regioisomer_ester Side Reaction unreacted_ester Incomplete Hydrolysis: Unreacted Ester ester->unreacted_ester Incomplete Reaction colored_impurities Colored Impurities ester->colored_impurities Side Reaction decarboxylated Decarboxylated Byproduct (5-amino-1-(o-tolyl)-1H-pyrazole) acid->decarboxylated Side Reaction

Caption: Synthetic pathway and potential byproduct formation.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Formation of a Regioisomeric Byproduct

Q1: My NMR spectrum shows two sets of aromatic and pyrazole proton signals. What is the likely cause?

This is a classic sign of regioisomerism. The reaction between an unsymmetrical hydrazine, such as o-tolylhydrazine, and an unsymmetrical 1,3-dielectrophile can lead to the formation of two different pyrazole regioisomers.[1][3] In this case, you are likely observing a mixture of the desired 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid and its isomer, 3-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid .

Causality: The formation of the 5-amino isomer is generally favored under thermodynamic control.[4] However, kinetic control, which can be influenced by factors like reaction temperature and the presence of certain catalysts, may lead to the formation of the 3-amino isomer.[4]

Troubleshooting and Characterization:

  • Chromatographic Separation: The two isomers often have slightly different polarities and may be separable by column chromatography.[1] Developing a good TLC method is the first step.

  • NMR Spectroscopy: Careful analysis of 1H and 13C NMR spectra can help distinguish between the isomers. 2D NMR techniques like HSQC and HMBC can be invaluable in confirming the structures.

  • Reaction Conditions: To favor the formation of the 5-amino isomer, ensure the reaction proceeds under conditions that allow for equilibrium to be reached (thermodynamic control), such as a longer reaction time or a suitable solvent.

Issue 2: Presence of an Unexpected Decarboxylated Byproduct

Q2: After hydrolysis and workup, my mass spectrometry data shows a peak corresponding to the loss of a carboxyl group. What is this byproduct?

This indicates the presence of the decarboxylated byproduct, 5-amino-1-(o-tolyl)-1H-pyrazole . Pyrazole-4-carboxylic acids can be susceptible to decarboxylation, particularly when subjected to heat.

Causality: The stability of the pyrazole ring can facilitate the loss of carbon dioxide from the 4-position, especially at elevated temperatures during the hydrolysis step or subsequent purification.

Troubleshooting and Characterization:

  • Reaction Temperature: Avoid excessive heating during the hydrolysis and workup. If possible, conduct the hydrolysis at a lower temperature for a longer duration.

  • Analytical Identification:

    • LC-MS: This is an excellent technique to identify the decarboxylated product by its molecular weight.

    • NMR Spectroscopy: In the 1H NMR spectrum, the pyrazole proton signal will likely shift, and the characteristic carboxylic acid proton signal will be absent.

Issue 3: Incomplete Reactions

Q3: My crude product contains significant amounts of the starting ethyl ester after the hydrolysis step. How can I drive the reaction to completion?

This is a straightforward case of incomplete hydrolysis.

Causality: Insufficient reaction time, inadequate temperature, or a suboptimal concentration of the hydrolyzing agent (e.g., NaOH or KOH) can lead to incomplete conversion of the ester to the carboxylic acid.

Troubleshooting and Characterization:

  • Reaction Optimization:

    • Increase the reaction time.

    • If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary, keeping in mind the risk of decarboxylation.

    • Ensure a sufficient molar excess of the base is used for the hydrolysis.

  • Monitoring the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting ester.

  • Purification: If a small amount of unreacted ester remains, it can often be removed by recrystallization or column chromatography.

Issue 4: Colored Impurities in the Final Product

Q4: My final product is off-white or has a yellowish/reddish tint, but the literature suggests it should be a white solid. What is the source of this color?

Colored impurities in pyrazole synthesis often stem from side reactions of the hydrazine starting material.[1] Hydrazines, especially arylhydrazines, can be sensitive to oxidation and may form colored byproducts.

Causality: The presence of air (oxygen) or other oxidizing agents can lead to the degradation of o-tolylhydrazine, resulting in highly colored impurities that are carried through the synthesis.

Troubleshooting and Characterization:

  • Use of High-Purity Starting Materials: Ensure the o-tolylhydrazine used is of high purity and has been stored properly to prevent oxidation.

  • Inert Atmosphere: Conducting the cyclization step under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Purification Techniques:

    • Recrystallization: This is often effective for removing small amounts of colored impurities.

    • Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product, followed by filtration, can help adsorb colored impurities.

Experimental Protocols for Byproduct Characterization

Protocol 1: HPLC-MS Analysis for Byproduct Profiling

This protocol provides a general method for identifying the desired product and potential byproducts.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

  • Data Analysis: Analyze the chromatogram for multiple peaks. Examine the mass spectrum of each peak to determine the molecular weight and compare it to the expected molecular weights of the product and potential byproducts.

Table 1: Expected Molecular Weights of Key Compounds

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acidC₁₁H₁₁N₃O₂218.09
Ethyl 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylateC₁₃H₁₅N₃O₂246.12
3-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acidC₁₁H₁₁N₃O₂218.09
5-amino-1-(o-tolyl)-1H-pyrazoleC₁₀H₁₁N₃174.10
Protocol 2: NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for distinguishing between isomers and confirming the structure of byproducts.[1]

  • Sample Preparation: Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1D NMR (¹H and ¹³C):

    • Acquire standard ¹H and ¹³C spectra.

    • For the desired product, expect characteristic signals for the tolyl group protons, the pyrazole proton, the amino protons, and the carboxylic acid proton.

    • The regioisomeric byproduct will show a different set of signals with distinct chemical shifts and coupling patterns.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the tolyl ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for unambiguously assigning the structure of the regioisomer.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the synthesis.

Troubleshooting_Workflow start Synthesis of 5-amino-1-(o-tolyl)-1H- pyrazole-4-carboxylic acid check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity pure Product is Pure check_purity->pure Yes impure Impurities Detected check_purity->impure No identify_byproduct Identify Byproduct(s) (MS, NMR) impure->identify_byproduct regioisomer Regioisomer identify_byproduct->regioisomer Isomer Detected decarboxylation Decarboxylation identify_byproduct->decarboxylation Decarboxylated Product incomplete Incomplete Reaction identify_byproduct->incomplete Starting Material Present color Colored Impurities identify_byproduct->color Colored Product optimize_cyclization Optimize Cyclization (Time, Temp) regioisomer->optimize_cyclization optimize_hydrolysis Optimize Hydrolysis (Temp, Time, Base) decarboxylation->optimize_hydrolysis incomplete->optimize_hydrolysis purify Purification (Recrystallization, Chromatography, Charcoal) color->purify optimize_cyclization->start optimize_hydrolysis->start purify->start

Caption: A logical workflow for troubleshooting the synthesis.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • El-Sattar, S. A., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. [Link]

  • Fandrick, D. R., et al. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Various Authors. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 440–477. [Link]

  • Organic Chemistry Portal. Knorr Pyrazole Synthesis. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 5-Amino-1-Aryl-Pyrazole-4-Carboxylic Acids for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling 5-amino-1-aryl-pyrazole-4-carboxylic acids. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome solubility challenges in your biological assays. Our goal is to ensure the reliability and reproducibility of your experimental data.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.

Question: My 5-amino-1-aryl-pyrazole-4-carboxylic acid derivative precipitates out of my aqueous assay buffer upon dilution from a DMSO stock. What is happening and how can I fix it?

Answer:

This is a common issue known as compound "crashing out" and typically occurs when the aqueous buffer cannot maintain the solubility of the compound at the desired final concentration. The abrupt change in solvent polarity from a high-concentration DMSO stock to a predominantly aqueous environment leads to supersaturation and subsequent precipitation.[1] This is a classic example of exceeding the kinetic solubility of your compound.[2][3][4]

Here is a systematic approach to troubleshoot this issue:

Step 1: Determine the Kinetic Solubility Limit

Before further experimentation, it's crucial to understand the kinetic solubility of your compound in the specific assay buffer.[2][3] This can be done using a nephelometric assay or a direct UV quantitation method after filtration.[5] Knowing this limit will guide your subsequent formulation efforts.

Step 2: Optimize the Co-solvent Concentration

While DMSO is a common solvent, its concentration in the final assay medium should be kept as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and interfere with assay components.[6][7]

  • Recommendation: Perform a dose-response experiment with varying final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%) to find the lowest concentration that keeps your compound in solution without affecting the biological assay.

Step 3: Adjust the pH of the Assay Buffer

5-amino-1-aryl-pyrazole-4-carboxylic acids are ionizable molecules. The carboxylic acid moiety has a pKa, and the amino group has a pKa. The overall charge of the molecule, and thus its aqueous solubility, is highly dependent on the pH of the solution.[8][9][10][11][12]

  • For the carboxylic acid group: Increasing the pH above its pKa will deprotonate it to the more soluble carboxylate form.

  • For the amino group: The effect of pH is more complex and depends on its pKa.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a series of your assay buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.4, 7.8, 8.0).

  • Add your compound (from a concentrated stock) to each buffer to the desired final concentration.

  • Incubate for a set period (e.g., 2 hours) at the assay temperature.[4]

  • Visually inspect for precipitation.

  • For a quantitative analysis, filter the solutions and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Plot solubility versus pH to identify the optimal pH range for your assay.

Step 4: Consider the Use of Solubilizing Excipients

If optimizing the co-solvent and pH is insufficient, consider adding solubilizing excipients to your assay buffer.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[13] Methyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[14]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-68 can be used at low concentrations (typically below 0.1%) to aid in solubilization. However, be cautious as surfactants can interfere with some biological assays.

  • Hydrotropes: Compounds like sodium p-toluenesulfonate have been used to increase the solubility of poorly soluble organic compounds in water.[15]

Question: I am observing inconsistent results in my cell-based assay. Could this be related to the solubility of my 5-amino-1-aryl-pyrazole-4-carboxylic acid?

Answer:

Yes, inconsistent results are a hallmark of poor compound solubility. If your compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration, leading to poor reproducibility.

Below is a workflow to diagnose and address solubility-related inconsistencies:

G cluster_0 Solubility Enhancement via Salt Formation A Start with poorly soluble 5-amino-1-aryl-pyrazole-4-carboxylic acid B Identify ionizable group (carboxylic acid) A->B Analyze structure C Select a suitable base (e.g., NaOH, KOH) B->C Choose counter-ion D React acid with base to form the salt C->D Stoichiometric reaction E Isolate and purify the salt form D->E Crystallization/Precipitation F Confirm enhanced aqueous solubility E->F Solubility testing G Use salt form in biological assays F->G Proceed with experiments

Caption: A stepwise process for creating and utilizing a salt form to improve solubility.

Q4: What are some alternative solvents to DMSO for my stock solutions?

A4: While DMSO is widely used, other options exist, and their suitability depends on the specific compound and assay. [14]

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for many compounds.

  • Ethanol: A less polar solvent that can be suitable for some compounds. However, it can also have effects on cells. [6]* N,N-Dimethylacetamide (DMAc): An FDA-approved excipient with good solubilizing properties. [14] When choosing an alternative solvent, it is crucial to run a vehicle control in your assay to ensure the solvent itself does not interfere with the biological system. [7] Q5: Are there any online resources or databases that can help predict the solubility of my compounds?

A5: Yes, several computational tools and databases can provide predicted solubility values. While these are not a substitute for experimental determination, they can be useful for prioritizing compounds and guiding formulation strategies. Some examples include:

  • ACD/Labs Percepta: Offers modules for predicting various physicochemical properties, including solubility.

  • SwissADME: A free web tool that provides predictions for physicochemical properties, pharmacokinetics, and drug-likeness.

  • DataWarrior: A free data analysis tool that includes property prediction functionalities.

These tools typically use quantitative structure-property relationship (QSPR) models to estimate solubility based on the chemical structure of the molecule.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Pei, F., et al. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • ResearchGate. (2023). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Avdeef, A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. [Link]

  • ResearchGate. (2018). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]

  • PMC. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PubMed Central. [Link]

  • ACS Publications. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. [Link]

  • ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • ResearchGate. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Springer. (2015). Considerations regarding use of solvents in in vitro cell based assays. Springer. [Link]

  • PMC. (2015). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Solubility of Things. (n.d.). 5-amino-1-phenylpyrazole-4-carboxamide. Solubility of Things. [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • PMC. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • PMC. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

  • PMC. (2020). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. [Link]

  • NIH. (2020). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health. [Link]

  • Ingenta Connect. (2008). In Vitro Solubility Assays in Drug Discovery. Ingenta Connect. [Link]

  • PubMed. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. PubMed. [Link]

  • PubMed. (2023). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • ResearchGate. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. [Link]

  • ResearchGate. (2023). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. [Link]

  • PMC. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]

  • Frontiers. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. [Link]

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Technical Support Center: Storage and Stability of 5-Aminopyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-aminopyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and stability of these valuable heterocyclic scaffolds. Our goal is to equip you with the knowledge to proactively prevent degradation and accurately interpret experimental outcomes.

Introduction: The Challenge of 5-Aminopyrazole Stability

5-Aminopyrazoles are versatile building blocks in medicinal chemistry and materials science, celebrated for their role in constructing a wide array of biologically active molecules.[1][2] However, the inherent reactivity of the 5-amino group, coupled with the electronic nature of the pyrazole ring, can render these compounds susceptible to degradation under common laboratory storage and experimental conditions. Understanding the potential degradation pathways is the first step toward ensuring the integrity of your research materials.

This guide will address the most common stability challenges—hydrolysis, oxidation, and photodegradation—and provide practical, evidence-based solutions.

Part 1: Troubleshooting Guide - Diagnosing and Solving Degradation Issues

This section is structured to help you identify the root cause of observed instability and implement effective corrective actions.

Issue 1: My 5-aminopyrazole compound shows new, unexpected spots on TLC or peaks in HPLC/LC-MS analysis after a period of storage.

Possible Cause: This is a classic sign of chemical degradation. The primary culprits for nitrogen-rich heterocyclic compounds like 5-aminopyrazoles are hydrolysis, oxidation, and photodegradation.[3][4]

Troubleshooting Workflow:

To systematically identify the degradation pathway, a forced degradation study is the recommended approach.[5] This involves intentionally exposing your compound to accelerated stress conditions to mimic long-term storage issues and identify the likely mechanism of decomposition.

dot

Caption: Troubleshooting workflow for identifying degradation pathways.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Dissolve your 5-aminopyrazole compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Note that pyrazole derivatives can be particularly susceptible to base-catalyzed hydrolysis.[6][7]

    • Neutral Hydrolysis: Mix the stock solution with water.

    • Oxidation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). The amino group can be particularly sensitive to oxidation.[8]

    • Photostability: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).[9] Keep a control sample wrapped in aluminum foil to exclude light.

    • Thermal Stress: Store both a solid sample and a solution at an elevated temperature (e.g., 60-70°C).[10]

  • Incubation: Incubate the samples for a defined period (e.g., 24-48 hours), taking time points for analysis (e.g., 0, 4, 8, 24, 48 hours).

  • Analysis: Analyze the stressed samples against a control (stored at -20°C in the dark) using a stability-indicating HPLC method.[11][12] An ideal method will resolve the parent compound from all degradation products.

  • Interpretation:

    • If significant degradation occurs under acidic or basic conditions, hydrolysis is the likely culprit.

    • If the H₂O₂ sample shows the most degradation, oxidation is the primary concern.

    • If the light-exposed sample degrades while the dark control remains stable, photodegradation is the issue.

    • If the heated samples show degradation, the compound has thermal lability .

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 5-aminopyrazole compounds?

For most pyrazole derivatives, the recommended storage conditions are in a cool, dry, and dark environment.[13][14] A standard laboratory freezer (-20°C) is generally sufficient.

ParameterRecommended ConditionRationale
Temperature ≤ 4°C (Refrigerated) or -20°C (Frozen)Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation.[3] This is particularly important for long-term storage.
Light Amber vials or opaque containersProtects against photodegradation, which can be initiated by UV or even ambient laboratory light.[4][15]
Moisture Tightly sealed containers with desiccantMany heterocyclic amines are hygroscopic.[14][16] Absorbed water can facilitate hydrolysis.

Q2: My compound is an ester derivative of a 5-aminopyrazole. Are there any special precautions I should take?

Yes. Ester functionalities are particularly susceptible to hydrolysis, especially under basic conditions. Research has shown that pyrazole ester derivatives can degrade rapidly in buffers with a pH of 8, with half-lives as short as 1-2 hours.[6][7]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural elucidation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive, in-depth comparison of analytical techniques for confirming the structure of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with significant potential in drug discovery. By presenting detailed experimental protocols, comparative data, and the underlying scientific rationale, this document serves as a critical resource for researchers, scientists, and professionals in drug development. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography to provide a self-validating system for structural confirmation.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and agrochemicals.[1][2][3] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them a focal point of medicinal chemistry.[4][5] The specific compound of interest, this compound, belongs to the 5-aminopyrazole family, which is known for its utility as a synthon in creating more complex fused heterocyclic systems.[6][7][8] The precise arrangement of substituents on the pyrazole ring is critical in determining the molecule's pharmacological profile and its interactions with biological targets. Therefore, rigorous structural confirmation is not merely a procedural step but a fundamental requirement for advancing drug design and development.[9][10]

Synthesis Pathway: A Reliable Route to the Target Compound

The synthesis of this compound is typically achieved through a well-established and versatile method involving the condensation of a β-ketonitrile with a substituted hydrazine.[6][11] This approach offers high yields and regioselectivity. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Ethyl 2-cyano-3-(2-methylphenylamino)acrylate.

    • To a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add 2-methylaniline.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate product.

  • Step 2: Cyclization to form this compound ethyl ester.

    • Dissolve the intermediate from Step 1 in glacial acetic acid.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the mixture to reflux for 3-5 hours.

    • Cool the reaction mixture and pour it into crushed ice.

    • Collect the solid product by filtration, wash with water, and recrystallize from ethanol.

  • Step 3: Hydrolysis to this compound.

    • Suspend the ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the solution and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the product, wash thoroughly with water, and dry to obtain the final compound.

A patent for a similar synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester highlights the use of toluene as a solvent and methyl hydrazine, indicating the adaptability of this synthetic strategy.[12]

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_ester Ester Intermediate cluster_final Final Product Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-(2-methylphenylamino)acrylate Ethyl 2-cyano-3-(2-methylphenylamino)acrylate Ethyl 2-cyano-3-ethoxyacrylate->Ethyl 2-cyano-3-(2-methylphenylamino)acrylate Ethanol, Reflux 2-methylaniline 2-methylaniline 2-methylaniline->Ethyl 2-cyano-3-(2-methylphenylamino)acrylate This compound ethyl ester This compound ethyl ester Ethyl 2-cyano-3-(2-methylphenylamino)acrylate->this compound ethyl ester Hydrazine Hydrate, Acetic Acid, Reflux This compound This compound This compound ethyl ester->this compound NaOH, Ethanol/Water, Reflux then HCl

Caption: Synthetic pathway for this compound.

Orthogonal Structural Confirmation: A Multi-Technique Approach

To ensure the unequivocal structural confirmation of the synthesized compound, a combination of orthogonal analytical methods is essential.[13] Each technique provides unique and complementary information, and their collective data builds a robust and self-validating structural proof.

Elucidation_Workflow Synthesized Compound Synthesized Compound Structural Hypothesis Structural Hypothesis Synthesized Compound->Structural Hypothesis NMR Spectroscopy NMR Spectroscopy Structural Hypothesis->NMR Spectroscopy FTIR Spectroscopy FTIR Spectroscopy Structural Hypothesis->FTIR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Hypothesis->Mass Spectrometry X-ray Crystallography X-ray Crystallography Structural Hypothesis->X-ray Crystallography Confirmed Structure Confirmed Structure NMR Spectroscopy->Confirmed Structure FTIR Spectroscopy->Confirmed Structure Mass Spectrometry->Confirmed Structure X-ray Crystallography->Confirmed Structure

Caption: Workflow for the structural elucidation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[14]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended): Perform COSY and HSQC/HMBC experiments to establish proton-proton and proton-carbon correlations, respectively.

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Rationale
-COOH ~12.0-13.0 (br s, 1H)~165-175The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet.[15] The carboxyl carbon resonates in the characteristic downfield region.[15]
-NH₂ ~5.0-6.0 (br s, 2H)-The amino protons are exchangeable and often appear as a broad singlet.
Pyrazole C-H ~7.5-8.0 (s, 1H)~130-140The single proton on the pyrazole ring is expected to be a singlet.
Aromatic C-H (phenyl) ~7.2-7.6 (m, 4H)~125-140The four protons of the ortho-methylphenyl group will show complex multiplets.
-CH₃ ~2.2-2.4 (s, 3H)~15-20The methyl group protons will appear as a singlet.
Pyrazole C-NH₂ -~150-160The carbon atom attached to the amino group is significantly deshielded.
Pyrazole C-COOH -~90-100The carbon atom bearing the carboxylic acid group.
Aromatic C-N -~135-145The carbon of the phenyl ring attached to the pyrazole nitrogen.
Aromatic C-CH₃ -~130-140The carbon of the phenyl ring attached to the methyl group.

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[5]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry sample with potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
O-H (Carboxylic Acid) Stretching3300-2500 (broad)
N-H (Amine) Stretching3400-3300 (two bands)
C-H (Aromatic/Alkyl) Stretching3100-2850
C=O (Carboxylic Acid) Stretching1710-1680
C=N, C=C (Ring) Stretching1620-1450
N-H (Amine) Bending1650-1580

The broad O-H stretch of the carboxylic acid is highly characteristic.[15] The presence of two N-H stretching bands would confirm the primary amine group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the compound, offering definitive proof of its identity.[2] Fragmentation patterns can also provide structural clues.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Ion Formula Expected m/z Significance
[M+H]⁺ (ESI) C₁₁H₁₂N₃O₂⁺218.0924Molecular ion peak (protonated)
[M-H]⁻ (ESI) C₁₁H₁₀N₃O₂⁻216.0780Molecular ion peak (deprotonated)
M⁺˙ (EI) C₁₁H₁₁N₃O₂⁺˙217.0846Molecular ion peak (radical cation)
[M-OH]⁺ C₁₁H₁₀N₃O⁺200.0818Loss of hydroxyl radical from carboxylic acid[15]
[M-COOH]⁺ C₁₀H₁₀N₃⁺172.0869Loss of the carboxyl group

The accurate mass measurement from HRMS can confirm the elemental formula, C₁₁H₁₁N₃O₂. The fragmentation pattern can further support the proposed structure.[16]

Single-Crystal X-ray Crystallography

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.[4][10]

  • Crystallization: Grow single crystals of the synthesized compound, often through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This can be a rate-limiting step.[10]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters.

A study on the crystal structure of the closely related 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid revealed that the pyrazole ring is nearly coplanar with the amino and carboxyl groups, while the phenyl ring is twisted relative to this plane.[17][18] The structure is stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the carboxylic acid. Intermolecular hydrogen bonds, including the classic carboxylic acid dimer motif, are also expected.[17]

Comparative Analysis of Alternative Structures

It is crucial to consider and rule out potential isomeric structures that could arise during the synthesis. The primary alternative would be the regioisomer, 3-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid. The orthogonal analytical data collected allows for a clear distinction:

  • NMR: The chemical shift of the pyrazole proton and the carbon atoms of the pyrazole ring would differ significantly between the 5-amino and 3-amino isomers. HMBC correlations would be definitive in establishing the connectivity.

  • X-ray Crystallography: This technique would directly and unambiguously reveal the correct connectivity of the atoms.

Conclusion

The structural confirmation of a newly synthesized compound like this compound requires a rigorous and multi-faceted analytical approach. By synergistically employing NMR spectroscopy, FTIR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography, researchers can build an unassailable body of evidence to support the proposed structure. This guide has provided the experimental frameworks and expected outcomes for each technique, emphasizing the importance of a self-validating system built on orthogonal data. This level of scientific integrity is paramount for advancing the fields of medicinal chemistry and drug development.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
  • Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide - Benchchem.
  • (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • Synthesis and Characterization of Some Pyrazole Derivatives.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - NIH.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook.
  • Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH.
  • X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF - ResearchGate.
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  • Comparison of two routes for synthesis 5-aminopyrazole derivative - JOCPR.
  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals.
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing.
  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed.
  • Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem - NIH.
  • 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem - NIH.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.
  • CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC - NIH.
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A Comparative Guide to the Synthesis of 5-amino-1-aryl-pyrazole-4-carboxylic acids: An Evaluation of Nitrile and Ester Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-amino-1-aryl-pyrazole-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including but not limited to, acting as NPY5 antagonists and exhibiting antifungal properties.[1] The inherent structural features of this heterocyclic system make it an attractive starting point for the development of novel therapeutic agents. Consequently, the efficient and reliable synthesis of these compounds is of paramount importance to researchers in the field.

This guide provides an in-depth validation and comparison of two prominent synthetic routes to 5-amino-1-aryl-pyrazole-4-carboxylic acids, proceeding via either a nitrile or an ester intermediate. By presenting a critical analysis of the experimental methodologies, reaction yields, and mechanistic underpinnings, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Overview of Synthetic Strategies

The synthesis of 5-amino-1-aryl-pyrazole-4-carboxylic acids typically involves a two-step sequence: the formation of a pyrazole precursor with a suitable functional group at the 4-position, followed by its conversion to the desired carboxylic acid. The two most common and versatile approaches utilize either a cyano or an alkoxycarbonyl group as the precursor functionality. This guide will focus on the synthesis of a representative compound, 5-amino-1-phenyl-pyrazole-4-carboxylic acid, to provide a direct comparison of these two routes.

Diagram of the Two Competing Synthetic Routes

cluster_0 Route A: The Nitrile Pathway cluster_1 Route B: The Ester Pathway A_start Phenylhydrazine + (Ethoxymethylene)malononitrile A_intermediate 5-Amino-1-phenyl-pyrazole-4-carbonitrile A_start->A_intermediate One-pot Cyclocondensation A_end 5-Amino-1-phenyl-pyrazole-4-carboxylic acid A_intermediate->A_end Hydrolysis B_start Phenylhydrazine + Ethyl (ethoxymethylene)cyanoacetate B_intermediate Ethyl 5-amino-1-phenyl-pyrazole-4-carboxylate B_start->B_intermediate Cyclocondensation B_end 5-Amino-1-phenyl-pyrazole-4-carboxylic acid B_intermediate->B_end Hydrolysis

Caption: A flowchart comparing the nitrile versus the ester synthetic pathway.

Route A: The Nitrile Pathway - A High-Yielding Approach

The synthesis of 5-amino-1-aryl-pyrazole-4-carboxylic acids via a nitrile intermediate is an attractive and often high-yielding strategy. This route is characterized by the robust one-pot synthesis of the 5-amino-1-aryl-pyrazole-4-carbonitrile precursor, followed by a straightforward hydrolysis step.

Part 1: Synthesis of 5-Amino-1-phenyl-pyrazole-4-carbonitrile

The formation of the pyrazole core is achieved through a cyclocondensation reaction between an aryl hydrazine and a suitable three-carbon electrophile. In this case, (ethoxymethylene)malononitrile is an excellent choice as it provides the necessary atoms for the pyrazole ring and the nitrile functionality at the 4-position. The reaction proceeds with excellent regioselectivity, yielding the desired 5-amino-1-aryl-pyrazole isomer exclusively.[2]

Reaction Scheme:

Phenylhydrazine + (Ethoxymethylene)malononitrile → 5-Amino-1-phenyl-pyrazole-4-carbonitrile

Experimental Protocol:

A detailed experimental protocol for the synthesis of a range of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been reported, with yields for the phenyl derivative being particularly high.[2]

Key Experimental Parameters and Insights:

  • Solvent: Ethanol has been shown to be an effective solvent for this reaction, providing good yields.[2]

  • Reaction Time and Temperature: The reaction is typically carried out at reflux for a short duration, highlighting the efficiency of this approach.

  • Work-up: A simple precipitation and filtration procedure is often sufficient to isolate the product in high purity.

Part 2: Hydrolysis of 5-Amino-1-phenyl-pyrazole-4-carbonitrile

The conversion of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the amino group. The process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization and further hydrolysis of the intermediate amide.

Reaction Scheme:

5-Amino-1-phenyl-pyrazole-4-carbonitrile → 5-Amino-1-phenyl-pyrazole-4-carboxylic acid

Experimental Protocol:

A representative procedure for the hydrolysis of a similar 5-aminopyrazole-4-carbonitrile involves heating with aqueous sodium hydroxide in ethanol.[2]

Key Experimental Parameters and Insights:

  • Base Concentration: A 2N sodium hydroxide solution has been shown to be effective.[2]

  • Reaction Time and Temperature: The hydrolysis is typically carried out at reflux for a few hours.

  • Work-up: Acidification of the reaction mixture after hydrolysis precipitates the carboxylic acid, which can then be isolated by filtration.

Route B: The Ester Pathway - A Classic and Reliable Method

The synthesis of 5-amino-1-aryl-pyrazole-4-carboxylic acids via an ester intermediate is a well-established and reliable method. This route involves the synthesis of an ethyl 5-amino-1-aryl-pyrazole-4-carboxylate, followed by saponification.

Part 1: Synthesis of Ethyl 5-amino-1-phenyl-pyrazole-4-carboxylate

Similar to the nitrile route, the pyrazole core is formed through a cyclocondensation reaction. In this case, ethyl (ethoxymethylene)cyanoacetate is used as the three-carbon electrophile, which provides the ester functionality at the 4-position.

Reaction Scheme:

Phenylhydrazine + Ethyl (ethoxymethylene)cyanoacetate → Ethyl 5-amino-1-phenyl-pyrazole-4-carboxylate

Experimental Protocol:

A detailed procedure for the synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate has been described.[3]

Key Experimental Parameters and Insights:

  • Solvent: Ethanol is a commonly used solvent for this condensation.

  • Reaction Time and Temperature: The reaction is typically carried out at reflux.

  • Work-up: The product is often isolated by precipitation upon cooling or addition of water, followed by filtration.

Part 2: Hydrolysis of Ethyl 5-amino-1-phenyl-pyrazole-4-carboxylate

The final step is the saponification of the ethyl ester to the carboxylic acid. This is a standard transformation in organic synthesis, typically achieved by heating with a base in a protic solvent.

Reaction Scheme:

Ethyl 5-amino-1-phenyl-pyrazole-4-carboxylate → 5-Amino-1-phenyl-pyrazole-4-carboxylic acid

Experimental Protocol:

The hydrolysis is typically carried out by refluxing the ester with a base such as sodium hydroxide in an alcohol-water mixture.

Key Experimental Parameters and Insights:

  • Base: Sodium hydroxide or potassium hydroxide are commonly used.

  • Solvent: A mixture of ethanol and water is a typical solvent system.

  • Work-up: Similar to the nitrile route, acidification of the reaction mixture after the reaction is complete precipitates the carboxylic acid product.

Comparative Analysis of the Two Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route in the preparation of the target molecule or its close analogs.

ParameterRoute A: Nitrile PathwayRoute B: Ester Pathway
Precursor Synthesis Yield 47-84% for various aryl derivatives[2]44% for the phenyl derivative
Hydrolysis Step Well-established; can be performed under basic conditions to yield the carboxylate salt directly.Standard saponification; also typically performed under basic conditions.
Overall Yield Potentially higher due to the high yield of the nitrile formation step.May be lower due to the moderate yield of the ester formation step.
Reagent Availability (Ethoxymethylene)malononitrile is a commercially available reagent.Ethyl (ethoxymethylene)cyanoacetate is also a commercially available reagent.
Versatility The nitrile group can be converted to other functional groups, offering broader synthetic utility.The ester group can also be transformed, but the nitrile offers a more direct route to amides and other nitrogen-containing heterocycles.
Safety Considerations Malononitrile and its derivatives are toxic and should be handled with care.Cyanoacetate derivatives are also toxic and require appropriate handling.

Expert Recommendations and Conclusion

Both the nitrile and ester pathways represent viable and effective methods for the synthesis of 5-amino-1-aryl-pyrazole-4-carboxylic acids. The choice between the two routes will ultimately depend on the specific goals of the synthesis, available resources, and desired scale.

The Nitrile Pathway (Route A) is generally recommended when the primary objective is to maximize the overall yield. The one-pot synthesis of the 5-amino-1-aryl-pyrazole-4-carbonitrile precursor often proceeds in higher yields compared to the corresponding ester synthesis. Furthermore, the nitrile intermediate offers greater synthetic flexibility for further derivatization.

The Ester Pathway (Route B) remains a reliable and classic approach. While the yield for the initial ester formation may be more moderate, the subsequent saponification is a very robust and high-yielding reaction. This route may be preferred in laboratories where the handling of malononitrile and its derivatives is a concern, or when a more traditional and well-documented procedure is desired.

References

  • Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. Available at: [Link][1]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection - Scirp.org. Available at: [Link][2]

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. Available at: [Link]

  • US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Available at: [Link][3]

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Comparative study of different synthetic methods for 5-aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Strategies for 5-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] Their inherent biological activities and versatility as synthetic precursors for fused heterocyclic systems necessitate a deep understanding of their synthesis.[3][4] This guide provides a comparative analysis of the principal synthetic methods for 5-aminopyrazoles, offering insights into the mechanistic nuances, practical advantages, and limitations of each approach. We will delve into the classical condensation of β-ketonitriles with hydrazines, explore modern multicomponent reactions (MCRs), and discuss other notable methods, providing detailed protocols and supporting data to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Introduction: The Significance of the 5-Aminopyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the C5 position dramatically enhances its utility. This functional group serves as a key nucleophilic handle for further molecular elaboration, enabling the construction of complex fused systems like pyrazolopyrimidines and pyrazolopyridines.[3][5] Compounds bearing the 5-aminopyrazole core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][6] Given their importance, the development of efficient, scalable, and versatile synthetic routes is a paramount objective in organic synthesis.

Major Synthetic Strategies: A Comparative Overview

The synthesis of 5-aminopyrazoles is dominated by a few highly effective strategies. The choice of method often depends on the desired substitution pattern, availability of starting materials, and scalability requirements. The most prominent methods include:

  • Method 1: Condensation of β-Ketonitriles with Hydrazines: The most traditional and versatile approach.[1][2]

  • Method 2: Multicomponent Reactions (MCRs): A modern, highly efficient strategy emphasizing atom economy and operational simplicity.[7][8][9]

  • Method 3: Reactions of α,β-Unsaturated Nitriles with Hydrazines: An alternative route utilizing different starting materials.[10]

This guide will compare these methods, focusing on their mechanisms, scope, and practical application.

Method 1: The Classical Approach - Condensation of β-Ketonitriles with Hydrazines

This is arguably the most widely employed and well-documented method for synthesizing 5-aminopyrazoles.[1][2] Its reliability and broad substrate scope make it a go-to method for many applications.

Mechanism and Rationale

The reaction proceeds via a two-step sequence:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of a hydrazine derivative on the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.[1][2]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the nitrile carbon in an intramolecular fashion. This cyclization, followed by tautomerization, yields the stable aromatic 5-aminopyrazole ring.[1][2]

An acid catalyst is often employed to activate the carbonyl group, facilitating the initial condensation step.[11][12] The choice of solvent and temperature can influence reaction rates and yields, with alcohols like ethanol being common media.[2]

General Reaction Scheme & Workflow

The overall transformation and experimental workflow are depicted below.

G cluster_scheme Reaction Scheme cluster_workflow Experimental Workflow r1 β-Ketonitrile plus1 + r2 Hydrazine arrow1 [H+] Solvent, Δ p1 5-Aminopyrazole start Combine β-Ketonitrile, Hydrazine, & Solvent add_cat Add Acid Catalyst (e.g., Acetic Acid) start->add_cat heat Heat Reaction Mixture (e.g., Reflux) add_cat->heat monitor Monitor Progress (TLC) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Product (Crystallization/Chromatography) workup->purify

Figure 1. General scheme and workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles.

Representative Experimental Protocol

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine from acetoacetonitrile and phenylhydrazine:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine acetoacetonitrile (10 mmol, 0.83 g) and phenylhydrazine (10 mmol, 1.08 g) in ethanol (25 mL).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Workup: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Add distilled water (30 mL) to the residue, leading to the precipitation of the product.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be recrystallized from an appropriate solvent like ethanol/water to yield the pure 5-aminopyrazole.

Advantages and Disadvantages
  • Advantages:

    • Versatility: A wide range of substituted β-ketonitriles and hydrazines are commercially available or readily synthesized.[1][2]

    • Reliability: The reaction is generally high-yielding and robust.

    • Well-Established: Extensive literature and predictable outcomes.

  • Disadvantages:

    • Two-Step Process: Requires the synthesis of the β-ketonitrile precursor in many cases.

    • Regioselectivity Issues: The use of unsymmetrical hydrazines can sometimes lead to a mixture of regioisomers, although the formation of the 5-aminopyrazole is often favored.[10]

    • Harsh Conditions: May require heating for extended periods.

Method 2: Modern Efficiency - Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product, have emerged as a powerful, green, and efficient alternative for synthesizing complex molecules like 5-aminopyrazoles.[13]

Mechanism and Rationale

A common MCR for 5-aminopyrazoles involves the one-pot reaction of an aldehyde, malononitrile, and a hydrazine derivative.[7][8][9] The mechanism is a cascade of reactions:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated dinitrile (an alkylidenemalononitrile).[9]

  • Michael Addition: The hydrazine then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization & Tautomerization: The intermediate undergoes a rapid intramolecular cyclization, similar to the classical method, where a terminal amino group attacks one of the nitrile groups, followed by tautomerization to yield the final, highly substituted 5-aminopyrazole.

Various catalysts, including bases like DABCO[9], Lewis acids, or even novel nano-catalysts[7][14][15], can be used to promote the reaction, often under mild and environmentally friendly conditions.[7][14]

General Reaction Scheme & Logic Flow

G cluster_mechanism Proposed MCR Mechanism aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malono Malononitrile malono->knoevenagel adduct Alkylidenemalononitrile (Intermediate) knoevenagel->adduct michael Michael Addition adduct->michael hydrazine Hydrazine hydrazine->michael cyclization Intramolecular Cyclization michael->cyclization product 5-Aminopyrazole Product cyclization->product

Figure 2. Mechanistic flow of the three-component synthesis of 5-aminopyrazoles.

Representative Experimental Protocol

DABCO-Catalyzed Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile:

  • Reaction Setup: In a 50 mL flask, dissolve benzaldehyde (5 mmol, 0.53 g), malononitrile (5 mmol, 0.33 g), phenylhydrazine (5 mmol, 0.54 g), and DABCO (0.5 mmol, 0.056 g) in 15 mL of an ethanol/water (1:1) mixture.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: The reaction is typically very fast, and a solid product often precipitates out of the solution within 15-30 minutes. Monitor completion via TLC.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and then water to remove any unreacted starting materials and the catalyst. The product is often obtained in high purity without the need for further chromatographic purification.[9]

Advantages and Disadvantages
  • Advantages:

    • High Efficiency: Often characterized by short reaction times (sometimes minutes) and excellent yields (often >90%).[7][9]

    • Atom Economy: All reactant atoms are incorporated into the final product, minimizing waste.

    • Operational Simplicity: One-pot procedure avoids the isolation of intermediates, saving time and resources.

    • Green Chemistry: Frequently employs mild conditions and environmentally benign solvents like water or ethanol.[7][14]

  • Disadvantages:

    • Limited Scope: The reaction is primarily suited for producing 4-carbonitrile derivatives.

    • Optimization Required: Finding the optimal catalyst and reaction conditions for a new set of substrates may require some initial screening.

Comparative Data Summary

The following table provides a quantitative comparison of the two primary methods discussed, based on typical experimental outcomes reported in the literature.

ParameterMethod 1: β-Ketonitrile CondensationMethod 2: Multicomponent Reaction (MCR)
Typical Yield 70-95%85-95%[7]
Reaction Time 2-12 hours15-60 minutes[7]
Temperature Room Temp. to RefluxRoom Temperature to 60°C[7]
Catalyst Acid (e.g., Acetic Acid)Base (e.g., DABCO) or other catalysts[9]
Solvent Alcohols, TolueneEthanol, Water, or Solvent-free[7][8]
Atom Economy GoodExcellent
Operational Steps 2 (Precursor + Cyclization)1 (One-pot)

Other Synthetic Routes

While the two methods above are the most common, other strategies exist for specific substitution patterns.

  • From α,β-Unsaturated Nitriles: Acrylonitriles bearing a leaving group at the β-position can react with hydrazines. The reaction proceeds via an initial Michael addition-elimination followed by intramolecular cyclization. This method can offer different regioselectivity compared to the β-ketonitrile route.[10]

  • Thorpe-Ziegler Reaction: This is an intramolecular cyclization of dinitriles using a strong base.[16] While not a direct route to 5-aminopyrazoles, it can be used to form a cyclic α-cyanoenamine, which is a structural relative and can potentially be a precursor.

  • Ring Transformation: In some cases, 5-aminopyrazoles can be synthesized through the ring transformation of other heterocyclic systems, such as isoxazoles, upon treatment with hydrazine.[10][17]

Conclusion and Future Outlook

The synthesis of 5-aminopyrazoles is a well-developed field with a range of reliable methods available to the synthetic chemist.

  • The classical condensation of β-ketonitriles with hydrazines remains a robust and versatile method, particularly when a wide variety of substitution patterns are desired and the starting materials are readily available.

  • Multicomponent reactions represent the state-of-the-art in terms of efficiency, sustainability, and operational simplicity. For the rapid generation of 4-cyanopyrazole libraries, MCRs are unparalleled.

The future of 5-aminopyrazole synthesis will likely focus on expanding the scope of green MCRs, developing novel catalytic systems for enhanced reactivity and selectivity, and exploring flow chemistry applications for safe and scalable production. As the demand for novel bioactive molecules continues to grow, these foundational synthetic methods will remain critical tools for innovation in drug discovery and development.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Guchhait, S. K., & Shrivastava, A. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2527–2565. [Link]

  • Verma, P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 2087-2121. [Link]

  • Bhat, B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 178-201. [Link]

  • Verma, P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC, National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Alnajjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(3), 97-102.
  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved January 15, 2026, from [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Two routes comparison for synthesis 5-aminopyrazole derivative. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 15, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC, National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]

  • Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC, National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Thorpe-Ziegler Reaction. (n.d.). SynArchive. Retrieved January 15, 2026, from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved January 15, 2026, from [Link]

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Biological activity of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid versus other FGFR inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A note to our readers: This guide provides a comparative analysis of prominent Fibroblast Growth Factor Receptor (FGFR) inhibitors. Initial searches for the biological activity of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid as an FGFR inhibitor did not yield specific data within the public domain at the time of this publication. Therefore, this document will focus on a selection of well-characterized and clinically relevant FGFR inhibitors to provide a valuable resource for researchers, scientists, and drug development professionals.

Introduction: The FGFR Signaling Pathway - A Critical Target in Oncology

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a pivotal role in normal cellular processes, including proliferation, differentiation, migration, and survival.[1][2] The pathway is comprised of four highly conserved transmembrane receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) and their fibroblast growth factor (FGF) ligands.[1][3] Aberrant activation of this pathway, through gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of human cancers, making it a compelling target for therapeutic intervention.[1][4] FGFR inhibitors are a class of targeted therapies designed to block the kinase activity of these receptors, thereby inhibiting downstream signaling and impeding tumor growth.[1][5]

Below is a diagram illustrating the canonical FGFR signaling cascade.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (Inactive Monomer) FGF->FGFR HSPG HSPG (Heparan Sulfate Proteoglycan) HSPG->FGFR FGFR_dimer FGFR Dimer (Active) FGFR->FGFR_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylation PLCg PLCγ FGFR_dimer->PLCg Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, etc.) ERK->Transcription Translocation to Nucleus AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC

Caption: The FGFR signaling pathway, initiated by ligand binding and receptor dimerization, leading to the activation of downstream cascades like RAS/MAPK and PI3K/AKT.

Profile of Investigated FGFR Inhibitors

This guide will focus on three prominent FGFR inhibitors: Pemigatinib, Erdafitinib, and Infigratinib. These small molecules have been the subject of extensive preclinical and clinical investigation, with some receiving regulatory approval for specific cancer indications.[4][5][6][7]

Pemigatinib (INCB054828)

Pemigatinib is a potent and selective inhibitor of FGFR isoforms 1, 2, and 3.[8][9][10] It has demonstrated significant anti-tumor activity in preclinical models with FGFR genetic alterations and has received FDA approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4][7][11]

Erdafitinib (JNJ-42756493)

Erdafitinib is a pan-FGFR inhibitor, demonstrating activity against all four FGFR isoforms.[12][13][14] It is an orally available agent that has shown potent, dose-dependent antitumor activity in various xenograft models.[13] The FDA has granted full approval for erdafitinib for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.[7][15]

Infigratinib (BGJ398)

Infigratinib is another potent inhibitor of the FGFR family, with strong activity against FGFR1, 2, and 3.[16][17][18] It has shown efficacy in decreasing cell proliferation in cancer cell lines with activating FGFR alterations and has demonstrated anti-tumor activity in xenograft models.[16] Infigratinib has received accelerated FDA approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[7]

Head-to-Head Comparison: In Vitro Kinase Inhibitory Activity

A critical parameter for evaluating the potency of a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug necessary to inhibit 50% of the target enzyme's activity. The table below summarizes the reported IC50 values for Pemigatinib, Erdafitinib, and Infigratinib against the four FGFR isoforms.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Pemigatinib 0.4[8][9]0.5[8][9]1.2[8][9]30[8][9]
Erdafitinib 1.2[12][13]2.5[12][13]3.0[12][13]5.7[12][13]
Infigratinib 1.1[16][18]1.0[16][18]2.0[16][18]61[16][18]

Note: IC50 values can vary slightly between different studies and assay conditions.

Experimental Methodologies for Characterizing FGFR Inhibitors

The characterization of a novel FGFR inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and anti-tumor efficacy. Below are representative protocols for key assays.

Experimental Workflow for FGFR Inhibitor Characterization

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies kinase_assay Biochemical Kinase Assay (Determine IC50) cell_proliferation Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) kinase_assay->cell_proliferation Confirm cellular activity selectivity Kinase Selectivity Profiling cell_proliferation->selectivity Assess off-target effects xenograft Xenograft Tumor Models (Assess anti-tumor efficacy) selectivity->xenograft Evaluate in a biological system pd Pharmacodynamic (PD) Analysis (Target engagement in tumors) xenograft->pd Confirm mechanism in vivo

Caption: A typical experimental workflow for the preclinical evaluation of a novel FGFR inhibitor.

Protocol 1: In Vitro Kinase Assay (Luminescent)

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[19][20][21][22]

Principle: The amount of ADP formed in a kinase reaction is a direct measure of enzyme activity. The assay converts the generated ADP into ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

  • Tyrosine kinase buffer

  • ATP

  • Substrate (e.g., a poly-amino acid substrate)

  • Test inhibitor (e.g., this compound) and control inhibitors

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Opaque-walled 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor and control inhibitors in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of inhibitor or vehicle control.

    • 2 µL of a mixture of the FGFR enzyme and substrate in Tyrosine Kinase Buffer.

    • 2 µL of ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (MTT)

This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.[23][24][25]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[23]

Materials:

  • Cancer cell line with known FGFR status (e.g., FGFR-amplified or -mutated)

  • Complete cell culture medium

  • Test inhibitor and control inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor and control inhibitors in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells for each inhibitor concentration. Plot the viability against the inhibitor concentration to determine the IC50 value for cell growth inhibition.

Summary and Future Directions

The development of FGFR inhibitors has marked a significant advancement in the era of personalized oncology, providing effective therapeutic options for patients with tumors harboring specific FGFR alterations.[3][4] Pemigatinib, erdafitinib, and infigratinib each exhibit unique potency and selectivity profiles, which may translate to differential clinical efficacy and safety profiles. The continued investigation into novel chemical scaffolds, such as pyrazole derivatives, remains a promising avenue for the discovery of next-generation FGFR inhibitors with improved properties, such as enhanced selectivity or the ability to overcome acquired resistance mechanisms.[26][27][28][29] As our understanding of the complexities of the FGFR signaling pathway deepens, so too will our ability to design and develop more effective and targeted cancer therapies.

References

  • Infigratinib - Drug Central. (n.d.). Retrieved January 15, 2026, from [Link]

  • Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Journal of the Chinese Chemical Society, 61(5), 529-543. [Link]

  • Al-Salama, Z. T., & Keam, S. J. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. Journal of Personalized Medicine, 11(11), 1146. [Link]

  • Keam, S. J. (2021). Infigratinib: First Approval. Drugs, 81(13), 1559-1564. [Link]

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-20. [Link]

  • Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • How Do FGFR Inhibitors Work? Uses, Side Effects, Drug Names - RxList. (2021, October 25). Retrieved January 15, 2026, from [Link]

  • (A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway:... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

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  • Xenograft mouse model shows FGFR inhibition efficacy in vivo. A,... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

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  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 15, 2026, from [Link]

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  • Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - NIH. (2022). International Journal of Molecular Sciences, 23(7), 3928. [Link]

  • Patient-Derived Xenograft Models of Breast Cancer and Their Application - MDPI. (2019). Cancers, 11(5), 629. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (2024). European Journal of Medicinal Chemistry, 277, 116773. [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - ACS Publications - American Chemical Society. (2017). Journal of Medicinal Chemistry, 60(13), 5522-5542. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

The 5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The quantification and characterization of these derivatives, from early-stage development to final quality control, hinge on the reliability of analytical methods. However, the lifecycle of a drug product is dynamic; methods are transferred between laboratories, updated with new technology, or adapted for different matrices. In these moments of change, a full re-validation is not always practical or necessary. This is where cross-validation emerges as a critical, scientifically sound process to ensure the continued integrity and consistency of analytical data.[1][2]

This guide provides an in-depth comparison of analytical techniques commonly employed for 5-aminopyrazole derivatives, grounded in the principles of cross-validation. We will move beyond procedural lists to explain the causality behind experimental choices, framed within the authoritative context of regulatory expectations from bodies like the ICH and FDA.[3][4][5] Using the neuroprotective agent Edaravone—a prominent 5-aminopyrazole derivative—as a case study, we will dissect the practicalities of comparing a legacy High-Performance Liquid Chromatography (HPLC) method with a modern Ultra-Performance Liquid Chromatography (UPLC) system.[6][7][8]

Part 1: The Rationale - When and Why Cross-Validate?

Cross-validation is the documented process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, analysts, instruments, or even when comparing two different methods intended for the same purpose.[1][9] It is a cornerstone of method lifecycle management.[10]

Key Scenarios Demanding Cross-Validation:

  • Method Transfer: When a method is moved from a development lab to a quality control (QC) lab, or to a contract research organization (CRO).[2][11][12]

  • Technology Upgrade: Migrating from a traditional HPLC to a UPLC system to leverage gains in speed, sensitivity, and resolution.[13][14][15]

  • Multi-Site Studies: Ensuring data comparability when samples from a single clinical trial are analyzed at multiple locations.[1]

  • Comparative Bioavailability Studies: When different methods are used to generate data that will be compared or combined in a regulatory submission.[16]

The objective is not to re-validate the entire method but to establish a documented bridge of comparability, ensuring that the performance characteristics remain suitable for the intended purpose.[4][17]

Part 2: The Technologies - A Head-to-Head Comparison

For the analysis of 5-aminopyrazole derivatives like Edaravone, liquid chromatography is the predominant technique.[7][18] Let's compare the workhorse, HPLC, with its advanced successor, UPLC.

  • High-Performance Liquid Chromatography (HPLC): A well-established technique using columns with packing material particle sizes of 3–5 µm and operating at pressures up to 6,000 psi.[13] It is versatile and reliable for a wide range of applications.[13]

  • Ultra-Performance Liquid Chromatography (UPLC): A significant advancement utilizing sub-2 µm particle sizes and much higher pressures (up to 15,000 psi).[13][15] This results in dramatically faster analysis times, improved peak resolution, and enhanced sensitivity.[14][15][19]

The fundamental difference lies in the particle size of the stationary phase. The smaller particles in UPLC provide a greater surface area, leading to more efficient separation, but require specialized instrumentation capable of handling the resultant high backpressures.[15][20]

Workflow: The Cross-Validation Decision Process

This diagram illustrates the decision-making process when implementing a new or transferred analytical method.

G A New or Transferred Analytical Procedure B Is the procedure fully validated and unchanged? A->B C Is the transfer between labs/sites with different instruments/personnel? B->C Yes E Full Method Validation (per ICH Q2(R1)) B->E No D Are there minor changes to a validated method (e.g., new instrument model)? C->D No F Conduct Cross-Validation Study C->F Yes G Conduct Partial Validation D->G Yes I Method Transfer Waiver (with justification) D->I No (Identical Environment) H Method Implementation for Routine Use E->H F->H G->H I->H

Caption: Decision workflow for analytical method validation.

Part 3: The Case Study - Cross-Validation of HPLC and UPLC Methods for Edaravone

Imagine a scenario where a pharmaceutical company has a robust, validated legacy HPLC method for the assay of Edaravone in a drug product. To increase throughput, they are transferring the analysis to a new UPLC system. A cross-validation study is required to bridge the data from the two methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics based on a review of published methods.[8][18] This data is illustrative of a typical comparison.

Validation Parameter Legacy HPLC Method Modern UPLC Method ICH Q2(R1) Acceptance Criteria
Specificity No interference from excipients or degradants at the analyte's retention time.No interference from excipients or degradants at the analyte's retention time.The analytical procedure should be able to assess unequivocally the analyte in the presence of components that may be expected to be present.[17][21]
Linearity (Correlation Coeff.) r² ≥ 0.999r² ≥ 0.9995r² ≥ 0.999 is generally considered acceptable.
Range 50 - 150 µg/mL5 - 75 µg/mLThe specified range is normally derived from linearity studies and depends on the intended application.
Accuracy (% Recovery) 99.0% - 101.5%99.5% - 101.0%The closeness of test results to the true value. Typically 98.0% to 102.0% for drug product assay.
Precision (% RSD) Repeatability: < 1.0% Intermediate: < 1.5%Repeatability: < 0.5% Intermediate: < 1.0%For an assay, RSD should typically be not more than 2%.
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Run Time ~15 minutes~3 minutesN/A
Solvent Consumption ~20 mL / run~3 mL / runN/A

This table synthesizes typical performance data from multiple sources to create a representative comparison.

The UPLC method demonstrates clear advantages in speed, sensitivity (lower LOQ), and reduced solvent consumption, while maintaining excellent accuracy and precision.[13][15][22]

Part 4: The Protocols - A Self-Validating System

A robust protocol is inherently self-validating through the inclusion of System Suitability Testing (SST). SST is performed before any sample analysis to ensure the chromatographic system is performing adequately.

Experimental Protocol 1: Legacy HPLC Method for Edaravone Assay
  • System: HPLC with UV Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[18]

  • Mobile Phase: Acetonitrile and Water (e.g., 55:45 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 243 nm.[8]

  • Injection Volume: 20 µL.

  • System Suitability Test (SST):

    • Prepare a standard solution of Edaravone (e.g., 100 µg/mL).

    • Perform five replicate injections.

    • Acceptance Criteria: %RSD of peak areas < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

  • Procedure: Once SST passes, inject blank, standard, and sample solutions to perform the assay.

Experimental Protocol 2: Modern UPLC Method for Edaravone Assay
  • System: UPLC with UV or PDA Detector.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.[19]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic).

  • Flow Rate: 0.5 mL/min.[19]

  • Detection Wavelength: 243 nm.

  • Injection Volume: 2 µL.

  • System Suitability Test (SST):

    • Prepare a standard solution of Edaravone (e.g., 50 µg/mL).

    • Perform five replicate injections.

    • Acceptance Criteria: %RSD of peak areas < 1.0%; Tailing factor ≤ 1.5; Theoretical plates > 10000.

  • Procedure: Once SST passes, inject blank, standard, and sample solutions.

Protocol 3: The Cross-Validation Study

This protocol aims to directly compare the results from the validated HPLC method and the new UPLC method.

  • Sample Selection: Select a minimum of three batches of the Edaravone drug product, representing the typical range of production values.

  • Analysis:

    • Analyze each batch in triplicate using the validated Legacy HPLC Method .

    • Analyze the exact same batches in triplicate using the Modern UPLC Method .

  • Data Evaluation:

    • Calculate the mean assay value for each batch from both methods.

    • Perform a statistical comparison of the results. A Student's t-test or an equivalence test is appropriate to determine if there is a statistically significant difference between the means.

  • Acceptance Criteria: The mean results obtained from the UPLC method should not differ from the HPLC method by a predetermined amount (e.g., no more than 2.0%). The %RSD between the two sets of results should also be within an acceptable limit (e.g., < 2.0%).

Workflow: Chromatographic Separation Principle

This diagram illustrates the fundamental difference in separation efficiency between HPLC and UPLC based on particle size.

G cluster_0 HPLC Column (5 µm particles) cluster_1 UPLC Column (1.7 µm particles) a Broad Peak (Lower Efficiency) b Sharp Peak (Higher Efficiency) start Sample Injection start->a Slower Separation Higher Diffusion start->b Faster Separation Lower Diffusion

Caption: HPLC vs. UPLC peak efficiency comparison.

Conclusion: Ensuring Data Continuity Through Rigorous Comparison

Cross-validation is not merely a procedural formality; it is a scientific necessity that underpins the integrity of analytical data throughout a product's lifecycle. As demonstrated with the Edaravone case study, migrating from HPLC to UPLC offers substantial gains in efficiency and sensitivity. However, these advantages can only be realized if a carefully designed cross-validation study proves the new method yields equivalent, reliable results.

By grounding experimental design in the authoritative guidelines of the ICH and FDA, and by employing self-validating protocols with stringent SST criteria, researchers can ensure seamless data continuity. This builds a foundation of trust in the analytical results, which is paramount for making informed decisions in drug development and ensuring patient safety.

References

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . (2024). Starodub. Available at: [Link]

  • Edaravone: A Review on Analytical Method and its Determination in Biological Matrix and Synthetic Mixture . (2016). ResearchGate. Available at: [Link]

  • EDARAVONE: A REVIEW ON ANALYTICAL METHOD AND ITS DETERMINATION IN BIOLOGICAL MATRIX AND SYNTHETIC MIXTURE . (2014). PharmaTutor. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. Available at: [Link]

  • edaravone: a review on analytical method and treatment of amyotrophic lateral sclerosis . (2024). PharmaTutor. Available at: [Link]

  • Quality Guidelines . (n.d.). ICH. Available at: [Link]

  • bio-analytical method development and validation of edaravone by rp-hplc: application to human clinical studies . (n.d.). pharmreports. Available at: [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification . (2021). National Institutes of Health. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures . (2024). U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2 Analytical Method Validation . (n.d.). Slideshare. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). U.S. Food and Drug Administration. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . (2024). ProPharma. Available at: [Link]

  • Transfer of Analytical Methods and Procedures FDA Requirements and Strategies . (2015). YouTube. Available at: [Link]

  • Getting Analytical Method Validation, Verification & Transfer Right . (n.d.). ComplianceOnline. Available at: [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods . (2014). ECA Academy. Available at: [Link]

  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? . (2023). Technology Networks. Available at: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . (2024). PharmaGuru. Available at: [Link]

  • Comparative Analysis of HPTLC and HPLC Characteristics and Parameters . (n.d.). ResearchGate. Available at: [Link]

  • A Review on Comparison of HPLC and HPTLC . (2024). ResearchGate. Available at: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC . (2022). Research Journal of Pharmacy and Technology. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . (n.d.). International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates . (2022). Semantic Scholar. Available at: [Link]

  • Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique . (2013). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • HPLC-HPTLC Comparison . (n.d.). Slideshare. Available at: [Link]

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  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst . (2022). MDPI. Available at: [Link]

  • Cross and Partial Valid
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . (2014). National Institutes of Health. Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . (2014). ResearchGate. Available at: [Link]

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A Head-to-Head Comparison of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic Acid and its Regioisomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic functionalization of the pyrazole ring with substituents like amino and carboxylic acid groups gives rise to a class of molecules with significant therapeutic potential, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][3] However, the synthesis of polysubstituted pyrazoles often yields a mixture of regioisomers, each potentially possessing distinct physicochemical properties, spectroscopic signatures, and pharmacological profiles.

This guide provides an in-depth, head-to-head comparison of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid and its primary regioisomers. As direct experimental data for this specific set of isomers is not extensively available in published literature, this comparison is built upon established principles of pyrazole chemistry, spectroscopic analysis of analogous structures, and reported biological activities of related compounds.[4] This guide is intended for researchers, scientists, and drug development professionals to inform rational design, synthesis, and characterization of novel pyrazole-based therapeutic agents.

Regioisomers Under Comparison

The central compound of interest is This compound (I) . The primary regioisomers for comparison arise from the differential placement of the amino and carboxylic acid groups on the pyrazole ring:

  • Regioisomer II: 3-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

  • Regioisomer III: 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid

The distinct positioning of the electron-donating amino group and the electron-withdrawing carboxylic acid group in relation to the N-aryl substituent is expected to significantly influence the electronic distribution, hydrogen bonding capabilities, and overall conformation of each molecule.

Synthesis and Regiochemical Considerations

The most common and versatile method for synthesizing N-aryl-aminopyrazole-4-carboxylic acid derivatives is the condensation of an arylhydrazine with a functionalized three-carbon synthon, typically a β-ketonitrile or a related precursor.[5] The reaction between 2-methylphenylhydrazine and a suitable β-ketonitrile, such as ethyl 2-cyano-3-oxobutanoate, would be a primary route.

The formation of either the 5-amino (I) or 3-amino (II) regioisomer is a critical challenge in pyrazole synthesis. The regiochemical outcome is dictated by the initial nucleophilic attack of one of the two non-equivalent nitrogen atoms of the hydrazine onto one of the two electrophilic carbonyl carbons of the dicarbonyl component.

Factors influencing regioselectivity include:

  • Steric Hindrance: The bulky 2-methylphenyl group on the N1 nitrogen of the hydrazine can sterically hinder its reaction at the more sterically accessible carbonyl group of the β-ketoester, potentially favoring the formation of one regioisomer over the other.

  • Electronic Effects: The electronic nature of the substituents on both the hydrazine and the dicarbonyl compound can influence the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst (acidic or basic) can dramatically alter the ratio of regioisomers.[6] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in some pyrazole syntheses.[6]

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Regioisomeric Products 2-methylphenylhydrazine 2-Methylphenyl-hydrazine Reaction Condensation 2-methylphenylhydrazine->Reaction beta-ketonitrile Ethyl 2-cyano-3-oxobutanoate beta-ketonitrile->Reaction Isomer_I 5-Amino Isomer (I) Reaction->Isomer_I Path A Isomer_II 3-Amino Isomer (II) Reaction->Isomer_II Path B

Physicochemical Properties: A Comparative Analysis

While specific experimental data for the target compounds is limited, we can predict the relative physicochemical properties based on their structures.

PropertyThis compound (I)3-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (II)5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid (III)Rationale
Acidity (pKa) Lower pKa (more acidic)Higher pKa (less acidic)Lower pKa (more acidic)The electron-withdrawing carboxylic acid group at C4 in I and II will increase the acidity of the pyrazole N-H (if present) or the carboxylic acid proton. The amino group at C5 (I) is electronically further from the carboxylic acid than the amino group at C3 (II), leading to less electronic influence and potentially higher acidity for I. In III, the carboxylic acid at C3 is adjacent to the N-aryl ring, which may influence its acidity.
Basicity More basicLess basicMore basicThe amino group at C5 in I and III is adjacent to the N-aryl ring, which may influence its basicity. The amino group at C3 in II is adjacent to the carboxylic acid at C4, which will significantly decrease its basicity due to electron withdrawal.
Polarity & Solubility HighHighHighAll isomers possess polar amino and carboxylic acid groups, suggesting good solubility in polar solvents. Subtle differences may arise from intramolecular hydrogen bonding possibilities.
Melting Point HighHighHighThe presence of both hydrogen bond donors (NH2, COOH) and acceptors (N, C=O) in all isomers suggests the formation of strong intermolecular hydrogen bonding networks, leading to high melting points.
Dipole Moment Likely higherLikely lowerIntermediateThe relative orientation of the polar amino and carboxylic acid groups will determine the overall molecular dipole moment. In isomer I, the vectors of the dipole moments of the amino and carboxylic acid groups are more aligned than in isomer II, likely resulting in a larger net dipole moment for I.

Spectroscopic Characterization: Distinguishing the Regioisomers

Unequivocal identification of each regioisomer relies on a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

¹H NMR Spectroscopy

The chemical shifts of the pyrazole ring protons and the amino group protons are key diagnostic features.

ProtonExpected Chemical Shift (δ, ppm) for Isomer IExpected Chemical Shift (δ, ppm) for Isomer IIExpected Chemical Shift (δ, ppm) for Isomer IIIRationale
Pyrazole C-H ~7.5-8.0 (s)~8.0-8.5 (s)~6.5-7.0 (s)The C3-H of isomer I and C5-H of isomer II are adjacent to the N-aryl ring and will be deshielded. The C4-H of isomer III is flanked by two electron-donating groups (amino and N-aryl), leading to significant shielding and an upfield shift.
-NH₂ ~5.0-6.0 (br s)~6.0-7.0 (br s)~5.0-6.0 (br s)The amino protons in isomer II are deshielded due to the proximity of the electron-withdrawing carboxylic acid group.
-COOH ~12.0-13.0 (br s)~12.0-13.0 (br s)~12.0-13.0 (br s)The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift.
Aryl-CH₃ ~2.1-2.3 (s)~2.1-2.3 (s)~2.1-2.3 (s)The methyl group on the phenyl ring will have a similar chemical shift in all isomers.
Aryl-H ~7.2-7.5 (m)~7.2-7.5 (m)~7.2-7.5 (m)The aromatic protons of the 2-methylphenyl group will appear as a complex multiplet.
¹³C NMR Spectroscopy

The carbon chemical shifts of the pyrazole ring are also highly informative for structural assignment.

CarbonExpected Chemical Shift (δ, ppm) for Isomer IExpected Chemical Shift (δ, ppm) for Isomer IIExpected Chemical Shift (δ, ppm) for Isomer IIIRationale
C=O ~165-170~165-170~160-165The carbonyl carbon chemical shift can be influenced by the electronic environment.
C3 ~140-145~150-155 (bearing NH₂)~145-150The carbon bearing the amino group (C5 in I and III, C3 in II) will be significantly shielded.
C4 ~100-105 (bearing COOH)~105-110 (bearing COOH)~110-115The C4 carbon will be influenced by the adjacent substituents.
C5 ~150-155 (bearing NH₂)~135-140~150-155 (bearing NH₂)The chemical shifts of the pyrazole carbons are sensitive to the substitution pattern.
2D NMR Spectroscopy

Techniques like HSQC, HMBC, and NOESY are invaluable for unambiguous assignment. For instance, a NOESY experiment could show through-space correlation between the ortho-protons of the 2-methylphenyl ring and the C5-substituent (amino group in isomer I and III) or the C3-substituent (amino group in isomer II), confirming the regiochemistry.[7]

G cluster_workflow Spectroscopic Characterization Workflow A Synthesized Isomer Mixture B Chromatographic Separation (e.g., HPLC, Column Chromatography) C Isolated Isomers (I, II, III) D ¹H & ¹³C NMR E 2D NMR (COSY, HSQC, HMBC, NOESY) F Mass Spectrometry (HRMS) G Structural Confirmation

Comparative Biological Activity: A Predictive Outlook

The biological activity of these regioisomers is expected to differ significantly due to variations in their three-dimensional shape, hydrogen bonding patterns, and electrostatic potential. These features govern how each molecule interacts with a biological target, such as an enzyme active site or a receptor binding pocket.

  • Enzyme Inhibition: Many pyrazole derivatives are known kinase inhibitors. The specific arrangement of hydrogen bond donors and acceptors is critical for binding to the hinge region of a kinase. Isomers I, II, and III will present different hydrogen bonding "pharmacophores" to a target protein, likely resulting in different inhibitory potencies and selectivity profiles. For example, some pyrazole carboxamides have shown potent activity against acute myeloid leukemia.[8]

  • Receptor Binding: For G-protein coupled receptors (GPCRs) or nuclear receptors, the overall shape and lipophilicity of the molecule are crucial. The ortho-methyl group on the phenyl ring will force a twisted conformation relative to the pyrazole plane, and the extent of this twist may differ between isomers, affecting how they fit into a binding pocket. Deacylcortivazol-like pyrazole regioisomers have shown that the substitution pattern on the pyrazole ring can significantly impact glucocorticoid receptor binding.[9]

  • Antimicrobial Activity: The antimicrobial activity of pyrazole derivatives is well-documented.[10] The different electronic and steric properties of the isomers could lead to variations in their ability to penetrate bacterial cell walls or inhibit essential microbial enzymes.

Experimental Protocols

Protocol 1: General Synthesis of this compound ethyl ester

Causality: This protocol describes a common method for the synthesis of the ethyl ester precursor of the target compounds. The ester is typically easier to purify by chromatography than the carboxylic acid.

  • To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in ethanol, add 2-methylphenylhydrazine (1.1 eq).

  • Add a catalytic amount of acetic acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product will likely be a mixture of regioisomers. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers.

Protocol 2: Saponification to the Carboxylic Acid

Causality: This step converts the purified ester of each regioisomer into the final carboxylic acid.

  • Dissolve the purified ethyl ester of a single regioisomer in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) (2-3 eq).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to a pH of ~3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: ¹H NMR Analysis

Causality: This protocol outlines the standard procedure for obtaining a ¹H NMR spectrum for structural elucidation.

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak.

Conclusion

The regioisomeric relationship between this compound and its analogs presents both a challenge and an opportunity in drug discovery. While their synthesis can lead to difficult-to-separate mixtures, the distinct structural and electronic properties of each isomer mean that one may possess significantly superior biological activity and a more favorable ADMET profile than the others. A thorough understanding of the factors controlling regioselectivity in the synthesis, coupled with robust analytical techniques for characterization, is paramount. This guide provides a foundational framework for researchers to navigate the complexities of this important class of molecules and to rationally design and develop novel pyrazole-based therapeutics.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. pubs.acs.org. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. lupinepublishers.com. [Link]

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A Researcher's Guide to Benchmarking Novel Pyrazole-Based Anticancer Compounds: The Case of 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique structural and electronic properties make it an ideal foundation for designing potent and selective inhibitors of key biological targets.[3][4] Within this class, 5-aminopyrazole derivatives have shown remarkable promise as anticancer agents, particularly as kinase inhibitors targeting dysregulated signaling pathways crucial for tumor growth and survival.[5][6]

This guide focuses on a specific, novel derivative: 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid . While public data on this exact molecule is nascent, its structure is closely related to compounds known to inhibit critical cancer-driving proteins like Fibroblast Growth Factor Receptors (FGFRs).[7] Therefore, it represents a compelling candidate for thorough investigation.

This document provides a comprehensive, technically-grounded framework for benchmarking the in vitro performance of this and similar novel compounds. We will move beyond simple protocols to explain the scientific rationale behind experimental choices, enabling researchers to design a robust, self-validating study. We will compare its hypothetical performance against established clinical agents, providing a clear pathway from initial screening to mechanistic elucidation.

Section 1: Compound Profile and Putative Mechanism of Action

Before initiating any cellular assays, it is critical to establish a testable hypothesis for the compound's mechanism of action based on its structural class.

Chemical Structure:

  • Compound: 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid

  • CAS Number: 14678-91-2[8]

  • Molecular Formula: C₁₁H₁₁N₃O₂

  • Core Scaffold: 5-Aminopyrazole Carboxylic Acid

The presence of the 5-aminopyrazole core is significant. This motif is a known "hinge-binder" in many kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region. Based on extensive literature on similar pyrazole-carboxamide structures that potently inhibit receptor tyrosine kinases (RTKs) like FGFR, we can hypothesize that 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid may function as a kinase inhibitor .[5][7]

This hypothesis posits that the compound binds to the ATP-binding pocket of a kinase, preventing phosphorylation of downstream substrates and thereby inhibiting signaling pathways that drive cell proliferation and survival.

Kinase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation Compound 5-amino-1-(o-tolyl)-1H- pyrazole-4-carboxylic acid (Hypothesized Target) Compound->Receptor Inhibition (Hypothesis) Ligand Growth Factor Ligand->Receptor Activation

Caption: Putative mechanism targeting an RTK signaling cascade.

Section 2: Designing the Benchmarking Panel

A credible comparison requires carefully selected benchmarks and a relevant panel of cancer cell lines.

Benchmark Compounds

To contextualize the efficacy of our test compound, we must compare it against drugs with known mechanisms and clinical relevance.[9]

  • Positive Control (Kinase Inhibitor): Sorafenib . A multi-kinase inhibitor targeting RAF kinases and various RTKs. It serves as a strong benchmark for compounds hypothesized to inhibit similar pathways.

  • Positive Control (Standard Chemotherapy): Doxorubicin . A topoisomerase II inhibitor that intercalates DNA, it is a widely used cytotoxic agent and provides a benchmark for general anticancer activity.[10]

  • Vehicle Control: Dimethyl Sulfoxide (DMSO) . The solvent used to dissolve the test compound and benchmarks, used to control for any solvent-induced effects.

Cancer Cell Line Panel

The choice of cell lines should cover diverse cancer types to assess the breadth of activity.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line, commonly used in general cytotoxicity screens.[11][12]

  • A549 (Non-Small Cell Lung Carcinoma): A standard lung cancer model. Some pyrazole derivatives have shown activity in lung cancer lines.[4]

  • HepG2 (Hepatocellular Carcinoma): A liver cancer cell line. Sorafenib is a standard of care for advanced hepatocellular carcinoma, making this cell line particularly relevant for our kinase inhibitor benchmark.

  • HCT-116 (Colorectal Carcinoma): A colon cancer cell line often used to study cell cycle and apoptosis in response to drug treatment.[13]

Section 3: Experimental Workflow & Protocols

Our benchmarking strategy follows a logical progression from broad screening to focused mechanistic studies. This workflow ensures that resources are directed toward the most promising effects observed.

Experimental_Workflow Start Cell Culture & Maintenance (MCF-7, A549, HepG2, HCT-116) Cytotoxicity Phase 1: Cytotoxicity Screening (SRB or MTT Assay) Start->Cytotoxicity IC50 IC50 Value Determination (Dose-Response Curves) Cytotoxicity->IC50 Decision Is IC50 in a potent range (e.g., < 10 µM)? IC50->Decision Mechanistic Phase 2: Mechanistic Assays Decision->Mechanistic Yes Stop End of Study or Compound De-prioritization Decision->Stop No Apoptosis Apoptosis Assay (Annexin V / PI Staining) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Mechanistic->CellCycle Analysis Data Analysis & Interpretation Apoptosis->Analysis CellCycle->Analysis Analysis->Stop

Caption: A phased approach for benchmarking novel compounds.

Phase 1: Cytotoxicity Screening (IC₅₀ Determination)

The initial goal is to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀). This is a primary measure of potency. We recommend the Sulforhodamine B (SRB) assay over the MTT assay, as its measurement of total cellular protein content is less prone to interference from compounds affecting cellular metabolism.[14]

Protocol 1: SRB Cytotoxicity Assay

  • Cell Seeding: Plate cells from the panel in 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of the test compound, Sorafenib, and Doxorubicin (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 48-72 hours. Include vehicle-only (DMSO) wells as a negative control.

  • Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry again.

  • Signal Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • IC₅₀ Calculation: Plot the percentage of cell growth inhibition versus drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Data Presentation: Comparative IC₅₀ Values

Cell LineTissue Origin5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid IC₅₀ (µM)Sorafenib IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma[Experimental Value][Experimental Value][Experimental Value]
A549 Lung Carcinoma[Experimental Value][Experimental Value][Experimental Value]
HepG2 Hepatocellular Carcinoma[Experimental Value][Experimental Value][Experimental Value]
HCT-116 Colorectal Carcinoma[Experimental Value][Experimental Value][Experimental Value]
Note: Data should be presented as mean ± standard deviation from at least three independent experiments.
Phase 2: Mechanistic Assays

If the compound shows potent cytotoxicity (typically IC₅₀ < 10 µM), the next step is to investigate how it kills cells.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[15][16] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[17]

  • Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates. Treat them with the test compound at its 1x and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., Doxorubicin).

  • Cell Harvesting: Collect both adherent and floating cells. Wash them with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from a kit like Abcam ab14085).[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[18][19] Anticancer drugs often cause arrest at specific checkpoints.

  • Cell Treatment: Treat cells as described in the apoptosis protocol, typically for 24 hours.

  • Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[20]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a PI staining solution containing RNase A.

    • Rationale: RNase A is essential because PI binds to all nucleic acids; digesting RNA ensures that the fluorescent signal is proportional only to the DNA content.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel. Model the resulting DNA histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation: Comparative Mechanistic Data (HCT-116 Cells)

Table 2: Apoptosis Induction at 24 hours

Treatment (at IC₅₀) % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle (DMSO) [Value] [Value]
Test Compound [Value] [Value]
Sorafenib [Value] [Value]

| Doxorubicin | [Value] | [Value] |

Table 3: Cell Cycle Distribution at 24 hours

Treatment (at IC₅₀) % G0/G1 Phase % S Phase % G2/M Phase
Vehicle (DMSO) [Value] [Value] [Value]
Test Compound [Value] [Value] [Value]
Sorafenib [Value] [Value] [Value]

| Doxorubicin | [Value] | [Value] | [Value] |

Section 4: Data Interpretation and Future Directions

  • Potency & Selectivity: A low IC₅₀ value across multiple cell lines indicates broad potency. A significantly lower IC₅₀ in one cell line (e.g., HepG2) compared to others might suggest selectivity towards a pathway active in that line, warranting further investigation. If the IC₅₀ values are lower than or comparable to Sorafenib, the compound is highly promising.

  • Mechanism of Cell Death: A significant increase in the Annexin V-positive population confirms that the compound induces apoptosis. This is a desirable trait for an anticancer drug, as it triggers a clean, programmed cell death.

  • Cell Cycle Effects: Accumulation of cells in a specific phase (e.g., a G2/M arrest) provides strong clues about the mechanism. For instance, many kinase inhibitors that affect mitotic progression cause a G2/M arrest.

  • Next Steps: If the data is promising, subsequent studies should include:

    • Kinase Profiling: An in vitro panel assay against hundreds of kinases to identify the specific molecular target(s).

    • Western Blotting: To confirm the inhibition of the hypothesized signaling pathway (e.g., measuring the levels of phosphorylated ERK).

    • In Vivo Studies: Testing the compound's efficacy and toxicity in preclinical animal models.[13]

Conclusion

This guide outlines a rigorous, hypothesis-driven framework for evaluating the anticancer potential of novel compounds like 5-amino-1-(o-tolyl)-1H-pyrazole-4-carboxylic acid. By systematically comparing its performance against clinically relevant benchmarks in well-chosen cancer models, researchers can generate the high-quality, interpretable data necessary for advancing a compound through the drug discovery pipeline. This structured approach, combining broad cytotoxicity screening with targeted mechanistic assays, ensures that the true therapeutic potential of this promising chemical scaffold is thoroughly and efficiently explored.

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A Guide to Ensuring Reproducibility of In Vitro Kinase Assays: A Comparative Study Featuring 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of in vitro assays is the bedrock of reliable and translatable findings. This guide provides an in-depth technical comparison of methodologies to ensure the reproducibility of in vitro kinase assays, with a special focus on a novel pyrazole-based compound, 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid. We will explore the critical parameters for establishing robust assays, compare the performance of this compound with established kinase inhibitors, and provide detailed protocols and data analysis frameworks.

The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, which are crucial in oncology and inflammatory disease research.[1][2] The subject of our investigation, this compound, belongs to this promising class of compounds. This guide will use this molecule as a case study to illustrate the principles of assay reproducibility.

The Critical Need for Reproducibility in In Vitro Assays

The ability to consistently reproduce experimental results is fundamental to scientific progress. A lack of reproducibility not only undermines the validity of research findings but also leads to wasted resources and delays in the drug discovery pipeline.[3] Key factors influencing the reproducibility of in vitro assays include the quality of reagents, consistency in cell culture practices, and the precision of analytical instrumentation.[4]

To quantify and ensure the reliability of high-throughput screening assays, several statistical metrics are employed. The Z'-factor is a widely used parameter to evaluate the quality of an assay by measuring the separation between the signals of positive and negative controls.[5][6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5][6] Additionally, the coefficient of variation (CV) , which is the ratio of the standard deviation to the mean, is used to assess the precision of an assay.[7][8] Generally, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[9][10]

Comparative Compounds

To provide a comprehensive comparison, we will evaluate the reproducibility of assays using this compound alongside a panel of established kinase inhibitors with diverse selectivity profiles:

  • Staurosporine: A broad-spectrum protein kinase inhibitor, often used as a positive control in kinase assays. It is known to induce apoptosis through both caspase-dependent and independent mechanisms.[11][12][13]

  • Palbociclib (Ibrance): An FDA-approved selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), used in the treatment of HR-positive breast cancer.[14]

  • Pemigatinib (Pemazyre): An FDA-approved selective inhibitor of fibroblast growth factor receptor (FGFR) used for certain types of cholangiocarcinoma and myeloid/lymphoid neoplasms.[15][16][17]

  • Tofacitinib (Xeljanz): An FDA-approved inhibitor of Janus kinases (JAKs), primarily used for the treatment of autoimmune diseases like rheumatoid arthritis.[1][18]

Experimental Design for Reproducibility Assessment

This section outlines a detailed workflow for assessing the reproducibility of a biochemical kinase assay and a cell-based proliferation assay.

G cluster_0 Biochemical Kinase Assay Workflow cluster_1 Cell-Based Proliferation Assay Workflow cluster_2 Reproducibility Metrics A1 Reagent Preparation & QC A2 Assay Plate Preparation A1->A2 A3 Kinase Reaction A2->A3 A4 Signal Detection A3->A4 A5 Data Analysis A4->A5 C1 Intra-Assay CV A5->C1 C2 Inter-Assay CV A5->C2 C3 Z'-Factor A5->C3 B1 Cell Culture & Seeding B2 Compound Treatment B1->B2 B3 Incubation B2->B3 B4 Viability Assessment B3->B4 B5 Data Analysis B4->B5 B5->C1 B5->C2 B5->C3

Caption: Experimental workflows for assessing reproducibility.

Protocol 1: In Vitro CDK2/Cyclin A Kinase Assay

This protocol describes a luminescent kinase assay to measure the activity of CDK2/Cyclin A and the inhibitory potential of the test compounds.

Materials:

  • CDK2/Cyclin A enzyme (e.g., Promega)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds: this compound, Staurosporine, Palbociclib

  • ATP, appropriate substrate peptide, and kinase buffer

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each compound in DMSO, starting from 1 mM.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase buffer.

    • Prepare an ATP solution.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Add 2 µL of the ATP solution to initiate the reaction.

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Fit the data to a dose-response curve to determine the IC50 value.

    • Calculate intra- and inter-assay CVs and the Z'-factor.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of the compounds on the proliferation of a cancer cell line (e.g., MCF-7, which has an amplified CCNE1 gene making it sensitive to CDK2 inhibition).

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom white assay plates

Procedure:

  • Cell Seeding: Seed MCF-7 cells into the 96-well plates at a density of 5,000 cells per well and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Allow the plate and its contents to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

    • Calculate intra- and inter-assay CVs.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the assessment of reproducibility for the in vitro assays.

Table 1: Reproducibility of CDK2/Cyclin A Kinase Assay
CompoundIC50 (nM) - Assay 1IC50 (nM) - Assay 2IC50 (nM) - Assay 3Mean IC50 (nM)Inter-Assay CV (%)
This compound1521651481555.6
Staurosporine8.29.17.98.47.4
Palbociclib>10,000>10,000>10,000>10,000N/A

Intra-Assay CV for all compounds was <8% across the three assays. The Z'-factor for all three assays was >0.75.

Table 2: Reproducibility of MCF-7 Cell Proliferation Assay
CompoundGI50 (µM) - Assay 1GI50 (µM) - Assay 2GI50 (µM) - Assay 3Mean GI50 (µM)Inter-Assay CV (%)
This compound2.52.82.62.65.9
Staurosporine0.050.060.050.0511.3
Palbociclib0.80.90.70.812.5

Intra-Assay CV for all compounds was <10% across the three assays.

Interpretation of Results and Best Practices

The hypothetical data demonstrates a high degree of reproducibility for both the biochemical and cell-based assays. The inter- and intra-assay CVs are well within the acceptable limits of <15% and <10%, respectively.[9][10] The high Z'-factor in the kinase assay indicates a robust and reliable screening platform.

The data also highlights the different inhibitory profiles of the compounds. The novel pyrazole compound shows potent inhibition of CDK2 in the biochemical assay and corresponding anti-proliferative activity in the MCF-7 cell line. As expected, Palbociclib, a CDK4/6 inhibitor, is inactive against CDK2. Staurosporine, the broad-spectrum inhibitor, is highly potent in both assays.

To ensure such reproducible results, the following best practices are essential:

  • Standard Operating Procedures (SOPs): Detailed and validated SOPs for all experimental procedures are crucial for consistency.

  • Reagent Qualification: All reagents, including enzymes, substrates, and compounds, should be of high quality and undergo qualification before use.

  • Cell Line Authentication: Regular authentication of cell lines (e.g., by STR profiling) is necessary to prevent the use of misidentified or cross-contaminated cells.

  • Instrument Calibration: Regular calibration and maintenance of all laboratory equipment, such as pipettes and plate readers, are mandatory.

  • Environmental Control: Maintaining a consistent and controlled environment for cell culture and assays (e.g., temperature, humidity, CO2 levels) is critical.[19]

  • Data Integrity: Robust data management and analysis practices are essential to ensure the accuracy and traceability of results.

Conclusion

This guide has provided a comprehensive framework for establishing and validating the reproducibility of in vitro kinase assays, using this compound as a case study. By adhering to rigorous experimental protocols, employing appropriate statistical metrics, and following best practices, researchers can generate high-quality, reproducible data that will accelerate the drug discovery process. The principles and methodologies outlined here are broadly applicable to a wide range of in vitro assays and are intended to serve as a valuable resource for the scientific community.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is foundational to scientific progress. Pyrazole derivatives are a significant class of heterocyclic compounds utilized in the development of a wide array of therapeutic agents.[1][2] However, the privilege of innovation carries the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and a direct reflection of our scientific integrity.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. It moves beyond a simple checklist to explain the causality behind each procedure, grounding our actions in established safety principles and regulatory frameworks.

Part 1: Hazard Characterization and Regulatory Imperative

Before any disposal procedure can be established, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly indexed, we can infer its likely hazard profile from structurally similar pyrazole carboxylic acid derivatives. This conservative approach ensures we operate with the highest degree of caution.

Based on available data for analogous compounds, this compound should be handled as a hazardous substance.[3][4][5] The primary regulatory framework governing its disposal in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6] The RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from creation to final disposal.[7]

Table 1: Inferred Hazard Profile of this compound

Hazard Classification Description Rationale & Primary Sources
Skin Irritation Causes skin irritation upon contact. SDS for similar compounds consistently lists skin irritation (Category 2).[3][4]
Serious Eye Irritation Causes serious eye irritation and potential damage. SDS for similar compounds consistently lists eye irritation (Category 2/2A).[3][4]
Acute Oral Toxicity May be harmful if swallowed. Some pyrazole derivatives are classified as harmful if swallowed.[8]

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | SDS for a similar compound lists specific target organ toxicity (single exposure), affecting the respiratory system.[3] |

Due to these potential hazards, this compound cannot be disposed of in regular trash or down the sewer system.[9] It must be managed as regulated hazardous waste.

Part 2: On-Site Waste Management: Segregation and Containment

Proper on-site management is the most critical phase in ensuring a safe disposal pathway. The core principles are segregation to prevent dangerous reactions and secure containment to avoid environmental release.

Step-by-Step Protocol for Waste Collection
  • Designate a Waste Stream: This compound, whether in pure solid form or dissolved in a solvent, must be designated as a hazardous chemical waste stream.

  • Segregate Waste Types: This is a non-negotiable safety step.

    • Solid vs. Liquid: Keep solid waste (e.g., pure compound, contaminated filter paper) separate from liquid waste (e.g., solutions, reaction mother liquors).[10][11]

    • Chemical Incompatibility: Never mix this waste with incompatible chemical classes. Store it away from strong acids, bases, and oxidizing agents.[12] Mixing incompatible waste can lead to violent reactions, gas evolution, or fire.

  • Utilize Appropriate Containers:

    • Containers must be made of a material chemically compatible with the waste.[9] For this organic acid, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid metal containers for acidic waste.[11][13]

    • Ensure the container has a secure, leak-proof screw cap.[9][12]

    • The container must be in good condition, free of cracks or deterioration.[12]

  • Proper Labeling: The moment waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If in solution, list the solvent(s) and approximate concentrations.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).

    • The date accumulation started.

  • Safe Filling and Storage:

    • Always conduct waste transfers inside a certified chemical fume hood.

    • Do not overfill containers. Leave at least 10% of headspace (about one inch) to allow for expansion of contents.[12][13]

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[12][13]

    • The SAA must be under the control of the laboratory personnel and should have secondary containment (like a spill tray) to capture any potential leaks.[9][11]

Part 3: The Disposal Workflow Logic

The decision-making process for handling waste generated from this compound can be visualized to ensure the correct procedures are followed. This workflow guides the researcher from the point of generation to the correctly segregated and labeled waste container.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Final On-Site Management cluster_3 Disposal start Waste Generated: 5-amino-1-(2-methylphenyl) -1H-pyrazole-4-carboxylic acid form_check Determine Physical Form start->form_check solid_path Solid Waste Container (HDPE or Glass) form_check->solid_path Solid (e.g., pure compound, contaminated weigh paper) liquid_path Liquid Waste Container (HDPE or Glass) form_check->liquid_path Liquid (e.g., in solution, mother liquor) label_solid Label as: 'Solid Hazardous Waste' List Compound solid_path->label_solid label_liquid Label as: 'Liquid Hazardous Waste' List Compound & Solvent(s) liquid_path->label_liquid store_saa Store Sealed Container in Secondary Containment within Satellite Accumulation Area (SAA) label_solid->store_saa label_liquid->store_saa ehs_contact Contact Institutional EHS for Pickup by Licensed Waste Contractor store_saa->ehs_contact

Diagram Caption: Decision workflow for segregating and managing waste containing this compound.

Part 4: Final Disposal and Record-Keeping

Laboratory personnel are responsible for the waste up to the point of collection.

  • Scheduled Pickup: Once the waste container is nearly full (90% capacity) or has been in accumulation for the maximum time allowed by your institution (often 90 to 180 days), contact your organization's Environmental Health & Safety (EHS) department to schedule a pickup.[13]

  • Documentation: Your EHS office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final disposal facility.[14] Be prepared to provide accurate information about the waste's composition and volume.

  • Never Use a Third-Party Service without Institutional Approval: Only EHS-approved and licensed hazardous waste transporters and disposal facilities may be used.

By adhering to this comprehensive disposal protocol, you ensure that your work with this compound is conducted safely, responsibly, and in full compliance with federal and local regulations, protecting yourself, your colleagues, and the environment.

References

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (n.d.). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. (2022, December 6). (PDF) Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review.
  • Fisher Scientific. (2025, December 23). Safety Data Sheet: 5-Amino-1-methyl-3-phenyl-1H-pyrazole.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide.
  • Preprints.org. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Apollo Scientific. (2023, July 7). Safety Data Sheet: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • Echemi. (n.d.). 5-AMINO-1-(4-METHYLPHENYL)-1H-PYRAZOLE-& Safety Data Sheets.

Sources

Operational Guide: Personal Protective Equipment (PPE) for Handling 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and safety guide for the handling of 5-amino-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid. As a specialized heterocyclic compound, its handling requires a comprehensive understanding of its potential hazards, which are inferred from structurally similar pyrazole and carboxylic acid derivatives. This guide is designed for researchers and drug development professionals to ensure a safe and controlled laboratory environment.

Hazard Assessment and Profile

While specific toxicological data for this compound is not extensively published, a hazard assessment based on analogous compounds is critical for establishing safety protocols. Data from structurally related pyrazoles and carboxylic acids indicate a profile that includes potential skin, eye, and respiratory irritation, as well as possible acute toxicity and skin sensitization.[1][2][3]

Inferred Hazard Profile:

  • Acute Toxicity (Oral): Assumed to be harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1][3][4][5][6]

  • Eye Damage/Irritation: Likely to cause serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly as a dust.[1][3][7]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[2]

Due to the absence of established Permissible Exposure Limits (PELs) or Occupational Exposure Limits (OELs) for this specific compound, it must be handled with high caution, assuming a significant hazard profile.[8][9] The principle of "As Low As Reasonably Practicable" (ALARP) should be applied to all potential exposures.

The Hierarchy of Controls: Beyond PPE

Before detailing PPE, it is essential to recognize that PPE is the final line of defense. The primary methods for ensuring safety involve engineering and administrative controls.

  • Engineering Controls: The most crucial engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the compound.[8][10] This includes weighing, transferring, and preparing solutions to minimize inhalation exposure. The fume hood's airflow isolates the operator from airborne particulates and vapors.

  • Administrative Controls: These include proper training on this specific Standard Operating Procedure (SOP), clear labeling of work areas, and restricting access to authorized personnel only.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is mandatory to prevent all routes of exposure (inhalation, ingestion, skin, and eye contact).

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must be worn at all times and meet EN166 (EU) or ANSI Z87.1 (US) standards. They provide a seal around the eyes to protect against dust and splashes.[7][11] Face Shield: Must be worn over goggles during procedures with a high risk of splashing, such as transferring solutions or during exothermic reactions.[8][11]
Hand Protection Double Nitrile GlovesGloves: Chemical-resistant nitrile gloves are required. Double-gloving provides an extra layer of protection against potential tears and permeation.[8] Inspect the outer gloves for any signs of degradation or contamination before and during use. Contaminated gloves must be removed and disposed of properly immediately.[11]
Body Protection Laboratory Coat & Impervious ApronLab Coat: A standard, long-sleeved laboratory coat is mandatory to protect skin and clothing from incidental contact.[11][12] Apron: A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>10g) or significant volumes of solutions.
Respiratory Protection N95 Respirator (or higher)Respirator: A NIOSH-approved respirator may be required if engineering controls fail or during spill cleanup. Its use must be part of a formal respiratory protection program that includes fit-testing and training, as per OSHA 29 CFR 1910.134.[7][13] It is generally not required if all work is conducted within a certified fume hood.

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol ensures that the compound is handled safely from receipt to disposal.

Workflow for Handling this compound

cluster_prep Preparation & Weighing cluster_handling Solution Preparation & Reaction cluster_cleanup Decontamination & Disposal prep 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) setup 2. Set up Fume Hood (Verify Airflow, Prepare Waste Containers) prep->setup weigh 3. Weigh Compound (Use anti-static weigh boat, minimize dust) setup->weigh transfer 4. Transfer Solid to Vessel (Carefully add to solvent) weigh->transfer react 5. Conduct Reaction (Maintain containment within hood) transfer->react decon 6. Decontaminate Surfaces (Wipe down hood and equipment) react->decon dispose_ppe 7. Dispose of Outer Gloves (Place in solid waste container) decon->dispose_ppe dispose_chem 8. Dispose of Chemical Waste (Transfer to labeled hazardous waste) dispose_ppe->dispose_chem wash 9. Remove Remaining PPE & Wash Hands dispose_chem->wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.